2,8-Dichloro-1,5-naphthyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,8-dichloro-1,5-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2/c9-5-3-4-11-6-1-2-7(10)12-8(5)6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSSPSOSBJIWVGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C(C=CN=C21)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90345876 | |
| Record name | 2,8-dichloro-1,5-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90345876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28252-76-8 | |
| Record name | 2,8-dichloro-1,5-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90345876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,8-dichloro-1,5-naphthyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to 2,8-dichloro-1,5-naphthyridine: Synthesis, Reactivity, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,8-dichloro-1,5-naphthyridine, a key heterocyclic intermediate in the development of novel therapeutics. This document details its chemical and physical properties, safety information, synthetic protocols, and its application in the synthesis of targeted inhibitors for various signaling pathways implicated in cancer and other diseases.
Core Compound Properties and Safety Information
This compound is a halogenated heterocyclic compound that serves as a versatile building block in medicinal chemistry. Its two reactive chlorine atoms allow for selective functionalization, making it an ideal scaffold for creating diverse libraries of compounds for drug screening.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 28252-76-8 | [1][2] |
| Molecular Formula | C₈H₄Cl₂N₂ | [1] |
| Molecular Weight | 199.04 g/mol | [1][2] |
| Exact Mass | 197.975 u | [1] |
| Physical Form | Light brown solid | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available |
Table 1: Physicochemical properties of this compound.
Safety and Handling
This compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
Standard laboratory safety protocols should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Synthesis and Reactivity
The synthetic utility of this compound lies in the differential reactivity of its two chlorine atoms, enabling sequential and site-selective modifications.
General Synthesis of the 1,5-Naphthyridine Core
The 1,5-naphthyridine scaffold can be synthesized through various methods, including the Skraup synthesis from 3-aminopyridine derivatives or through cyclization reactions involving Meldrum's acid.[3][4] A general approach to a 2,8-disubstituted-1,5-naphthyridine is outlined in Figure 1.
Key Functionalization Reactions
The chlorine atoms at the 2 and 8 positions are susceptible to nucleophilic aromatic substitution and participate readily in palladium-catalyzed cross-coupling reactions.
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. A general protocol for the Suzuki coupling of a halo-1,5-naphthyridine is as follows:
Materials:
-
This compound
-
Aryl- or heteroarylboronic acid or boronate ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., dioxane, toluene, DMF)
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq.), the boronic acid/ester (1.1-2.2 eq.), the base (2.0-3.0 eq.), and the palladium catalyst (0.02-0.10 eq.).
-
Add the anhydrous solvent.
-
Heat the reaction mixture at 80-120 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. A general protocol for the amination of a halo-1,5-naphthyridine is provided below:
Materials:
-
This compound
-
Primary or secondary amine
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos, BINAP)
-
Base (e.g., Cs₂CO₃, NaOtBu)
-
Anhydrous solvent (e.g., toluene, dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, combine this compound (1.0 eq.), the amine (1.2-1.5 eq.), the base (1.4-2.0 eq.), the palladium catalyst (0.01-0.05 eq.), and the phosphine ligand (0.02-0.10 eq.) in an oven-dried reaction vessel.
-
Add the anhydrous solvent.
-
Seal the vessel and heat the reaction mixture to 100-120 °C. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to ambient temperature.
-
Work up the reaction by diluting with an organic solvent and washing with water and brine.
-
Dry the organic phase, remove the solvent in vacuo, and purify the residue by flash chromatography.[5]
Applications in Drug Discovery
This compound is a key starting material for the synthesis of inhibitors targeting several important signaling pathways in human diseases.
Inhibition of c-Met Kinase
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, motility, and invasion.[1] Aberrant c-Met signaling is implicated in various cancers.[1][6] Derivatives of this compound have been developed as c-Met kinase inhibitors.
Targeting DYRK1A Kinase
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is implicated in neurodevelopmental disorders and certain cancers.[7][8] The 1,5-naphthyridine scaffold has been utilized to develop potent and selective inhibitors of DYRK1A.
Bromodomain Inhibition
Bromodomains are protein modules that recognize acetylated lysine residues on histones and other proteins, playing a key role in the regulation of gene expression.[3] Dysregulation of bromodomain-containing proteins is associated with cancer and inflammation. The 1,5-naphthyridine core has been explored for the development of bromodomain inhibitors.
Conclusion
This compound is a valuable and versatile scaffold in modern drug discovery. Its straightforward functionalization through established synthetic protocols allows for the generation of diverse chemical entities. The demonstrated utility of its derivatives as potent and selective inhibitors of key biological targets such as c-Met, DYRK1A, and bromodomains underscores its importance for the development of novel therapeutics in oncology and beyond. This guide provides a foundational resource for researchers looking to leverage the potential of this privileged heterocyclic core.
References
- 1. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dyrk1A Positively Stimulates ASK1-JNK Signaling Pathway during Apoptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BROMO Protein Domain | Cell Signaling Technology [cellsignal.com]
- 4. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. c-MET [stage.abbviescience.com]
- 7. DYRK1A: a down syndrome-related dual protein kinase with a versatile role in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The chromosome 21 kinase DYRK1A: emerging roles in cancer biology and potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 2,8-Dichloro-1,5-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,8-Dichloro-1,5-naphthyridine is a halogenated heterocyclic compound that serves as a crucial building block in medicinal chemistry. Its rigid, planar structure and the presence of two reactive chlorine atoms make it a versatile scaffold for the synthesis of a wide range of substituted naphthyridine derivatives. This technical guide provides a comprehensive overview of the known physicochemical properties, a detailed synthesis protocol, and the significant role of its derivatives in targeting key signaling pathways in infectious diseases.
Physicochemical Properties
Quantitative experimental data for this compound is not extensively reported in peer-reviewed literature. The following tables summarize the available data for the target compound and provide context from closely related isomers. Researchers are advised to perform experimental determination for precise values where data is not available.
Table 1: Core Physicochemical Data for this compound
| Property | Value | Source/Comment |
| Molecular Formula | C₈H₄Cl₂N₂ | [Source: PubChem] |
| Molecular Weight | 199.04 g/mol | [Source: PubChem] |
| CAS Number | 28252-76-8 | [Source: PubChem] |
| Appearance | Likely a solid | Based on related compounds |
| Melting Point | Data not available | The isomer, 2,4-dichloro-1,5-naphthyridine, has a melting point of 140 °C. |
| Boiling Point | Data not available | - |
| Solubility | Data not available | General solubility for naphthyridines suggests solubility in organic solvents like DMSO and DMF. |
| pKa | Data not available | The pKa of the parent 1,5-Naphthyridine is 2.91. |
| logP (calculated) | 2.8 | Predicted value. |
Synthesis and Experimental Protocols
This compound is primarily synthesized from 1,5-naphthyridine-2,8-dione (also known as 2,8-dihydroxy-1,5-naphthyridine). The following protocol is a detailed method for this conversion.
Synthesis of this compound
Reaction Scheme:
Synthesis of this compound.
Experimental Protocol:
-
Reactant Preparation: A mixture of 1,5-naphthyridine-2,8-dione is prepared.
-
Chlorination: Phosphorus oxychloride (POCl₃) is added to the starting material.
-
Reaction Conditions: The reaction mixture is heated to 100 °C for 1 hour.[1]
-
Work-up: Upon completion, the reaction mixture is carefully poured onto crushed ice.
-
Purification: The resulting precipitate is filtered, washed with water, and dried to yield this compound.
Characterization Methods:
The successful synthesis of this compound can be confirmed using the following standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the positions of the chlorine atoms.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
-
Infrared (IR) Spectroscopy: To identify the absence of hydroxyl groups from the starting material and the presence of characteristic C-Cl bonds.
-
Melting Point Analysis: To determine the melting point and assess the purity of the compound.
-
Elemental Analysis: To determine the percentage composition of carbon, hydrogen, nitrogen, and chlorine, further confirming the empirical formula.
Role in Drug Discovery and Development
This compound is a key intermediate in the synthesis of a class of potent antimalarial agents. These compounds are designed to inhibit Plasmodium falciparum phosphatidylinositol-4-kinase (PfPI4K), an enzyme essential for the parasite's life cycle.
PfPI4K Signaling Pathway and Inhibition
The this compound core is functionalized at the 2 and 8 positions to produce derivatives that are active inhibitors of PfPI4K. The general workflow for the synthesis of these inhibitors is outlined below.
Synthetic workflow and inhibitory action.
The substituted 2,8-diaryl-1,5-naphthyridine derivatives have demonstrated significant efficacy in reducing parasitemia in mouse models of Plasmodium falciparum malaria. The optimization of substituents at the 2 and 8 positions is crucial for improving the physicochemical and pharmacokinetic properties of these inhibitors, such as aqueous solubility and oral bioavailability.
The signaling pathway affected by these inhibitors is central to the parasite's survival. PfPI4K is a lipid kinase that plays a critical role in the parasite's intracellular development and trafficking of proteins.
Inhibition of the PfPI4K signaling pathway.
Conclusion
This compound is a valuable synthetic intermediate with significant potential in the development of novel therapeutics. While comprehensive experimental data on its physicochemical properties are limited, its role as a precursor to potent antimalarial agents targeting PfPI4K is well-established. This guide provides researchers with the foundational knowledge of its synthesis and a clear understanding of the biological context in which its derivatives are being investigated, thereby facilitating further research and development in this critical area of medicinal chemistry.
References
An In-depth Technical Guide to 2,8-Dichloro-1,5-naphthyridine
This technical guide provides a comprehensive overview of the chemical and physical properties of 2,8-Dichloro-1,5-naphthyridine, tailored for researchers, scientists, and professionals in the field of drug development. This document outlines the compound's key molecular data, and presents a conceptual workflow for its synthesis and purification.
Core Molecular and Physical Data
This compound is a chlorinated heterocyclic compound. Its fundamental properties are summarized below, providing a foundational dataset for its application in research and development.
| Property | Value | Source |
| Molecular Formula | C₈H₄Cl₂N₂ | [1][2][3][4] |
| Molecular Weight | 199.04 g/mol | [1][2][5] |
| Exact Mass | 197.975 Da | [1] |
| Monoisotopic Mass | 197.97516 Da | [3] |
| CAS Number | 28252-76-8 | [2] |
| InChIKey | PSSPSOSBJIWVGU-UHFFFAOYSA-N | [1] |
Physicochemical Properties and Descriptors
Computational predictions of the compound's physicochemical properties offer insights into its behavior in biological and chemical systems.
| Descriptor | Predicted Value | Source |
| XLogP3 | 2.8 | [1] |
| Topological Polar Surface Area (TPSA) | 25.8 Ų | [1] |
| Hydrogen Bond Acceptors | 2 | [5] |
| Hydrogen Bond Donors | 0 | [5] |
| Rotatable Bonds | 0 | [5] |
Conceptual Experimental Workflow: Synthesis and Purification
The following diagram illustrates a generalized workflow for the chemical synthesis and subsequent purification of this compound. This process is fundamental to obtaining a high-purity compound suitable for experimental and developmental applications.
Detailed Experimental Protocols
While specific, detailed experimental protocols for the synthesis of this compound require access to proprietary or subscription-based chemical literature, a general methodology can be inferred from standard organic chemistry practices for the synthesis of similar heterocyclic compounds.
1. Synthesis of the Naphthyridine Core:
-
Reaction: The synthesis would likely begin with the construction of the 1,5-naphthyridine bicyclic system. This can often be achieved through condensation reactions, such as the Skraup or Doebner-von Miller reaction, using appropriate aminopyridine and α,β-unsaturated aldehyde or ketone precursors.
-
Reaction Conditions: These reactions are typically carried out in the presence of an acid catalyst (e.g., sulfuric acid) and an oxidizing agent (e.g., arsenic pentoxide or nitrobenzene). The reaction temperature and time are critical parameters that would need to be optimized.
2. Dichlorination of the Naphthyridine Intermediate:
-
Precursor: The synthesized naphthyridine core would likely be converted to a dihydroxy- or dioxo- intermediate (a naphthyridinedione).
-
Chlorination Reaction: The key chlorination step would involve treating the intermediate with a strong chlorinating agent. Reagents such as phosphorus oxychloride (POCl₃) or a mixture of phosphorus pentachloride (PCl₅) and POCl₃ are commonly used for this type of transformation.
-
Reaction Conditions: The reaction is typically performed at elevated temperatures (reflux) to ensure complete conversion. The reaction time can vary from a few hours to overnight.
3. Work-up and Isolation:
-
Quenching: Upon completion, the reaction mixture is carefully quenched, often by pouring it onto crushed ice to decompose the excess chlorinating agent.
-
Neutralization and Extraction: The acidic mixture is then neutralized with a base (e.g., sodium carbonate or ammonia solution) to precipitate the crude product. The solid can be collected by filtration, or the aqueous mixture can be extracted with an appropriate organic solvent (e.g., dichloromethane or chloroform).
-
Drying and Evaporation: The combined organic extracts are dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
4. Purification:
-
Recrystallization or Chromatography: The crude product is then purified. Recrystallization from a suitable solvent (e.g., ethanol, acetonitrile, or toluene) is a common method. Alternatively, for higher purity, column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) would be employed.
5. Characterization:
-
Structural Verification: The identity and purity of the final product would be confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS) to confirm the molecular weight, and possibly Infrared (IR) spectroscopy. The melting point of the purified solid would also be determined and compared to literature values.
References
- 1. echemi.com [echemi.com]
- 2. chemuniverse.com [chemuniverse.com]
- 3. PubChemLite - this compound (C8H4Cl2N2) [pubchemlite.lcsb.uni.lu]
- 4. 2,4-Dichloro-1,5-naphthyridine | CAS: 28252-82-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 5. chemscene.com [chemscene.com]
Navigating the Solubility Landscape of 2,8-Dichloro-1,5-naphthyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,8-Dichloro-1,5-naphthyridine is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents. A thorough understanding of its solubility characteristics in various organic solvents is paramount for its effective use in synthesis, purification, and formulation development. This technical guide provides an in-depth overview of the solubility profile of this compound, based on available data for structurally related compounds. Due to the absence of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility expectations and furnishes detailed experimental protocols for its precise determination.
Introduction to this compound
The 1,5-naphthyridine scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities. The introduction of chloro-substituents at the 2 and 8 positions significantly influences the molecule's electronic and steric properties, thereby affecting its physicochemical characteristics, including solubility. Accurate solubility data is a critical parameter for researchers, influencing solvent selection for chemical reactions, crystallization processes, and the preparation of stock solutions for biological screening.
Expected Solubility Profile
It is anticipated that this compound will exhibit low solubility in non-polar solvents such as hexanes and other aliphatic hydrocarbons. Its solubility is expected to be moderate in solvents of intermediate polarity like dichloromethane, chloroform, and ethyl acetate. Higher solubility is predicted in polar aprotic solvents , particularly Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO), which are known to effectively solvate a wide range of organic compounds. The presence of the two chlorine atoms increases the molecular weight and potentially the crystal lattice energy, which can contribute to poor solubility in many common solvents.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Non-polar Aliphatic | Hexane, Cyclohexane | Poor | "Like dissolves like" principle; the polar nature of the naphthyridine core and chloro-substituents leads to weak interactions with non-polar solvents. |
| Non-polar Aromatic | Toluene, Benzene | Poor to Moderate | π-π stacking interactions may provide some solubility, but the polarity of the dichloronaphthyridine will limit extensive dissolution. |
| Halogenated | Dichloromethane (DCM), Chloroform (CHCl₃) | Moderate | These solvents have a moderate polarity and can engage in dipole-dipole interactions with the solute. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Poor to Moderate | The ether oxygen can act as a hydrogen bond acceptor, but the overall non-polar character of the solvent may limit solubility. |
| Esters | Ethyl acetate (EtOAc) | Moderate | Ethyl acetate offers a balance of polarity and can solvate the molecule to a reasonable extent. |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Moderate | The polar carbonyl group can interact favorably with the solute. |
| Alcohols | Methanol (MeOH), Ethanol (EtOH) | Moderate | The hydroxyl group can act as a hydrogen bond donor and acceptor, but the overall polarity might not be optimal for this specific compound. |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Good | These solvents have high dielectric constants and are excellent at solvating a wide range of organic molecules, including heterocyclic compounds. |
Experimental Protocols for Solubility Determination
To obtain precise and reliable quantitative solubility data, a systematic experimental approach is necessary. The following section details a robust protocol based on the widely accepted shake-flask method.
Materials and Equipment
-
Solute: this compound (high purity)
-
Solvents: A range of analytical grade organic solvents (as listed in Table 1)
-
Equipment:
-
Analytical balance (± 0.1 mg accuracy)
-
Vials with screw caps (e.g., 4 mL or 20 mL)
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
-
Shake-Flask Method Protocol
-
Preparation:
-
Accurately weigh an excess amount of this compound into a series of vials. The excess solid should be clearly visible.
-
Add a known volume of the selected organic solvent to each vial.
-
-
Equilibration:
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. A preliminary time-to-equilibrium study is recommended.
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.
-
Centrifuge the vials at a moderate speed to facilitate the complete separation of the solid and liquid phases.
-
-
Sample Collection and Preparation:
-
Carefully withdraw a clear aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any remaining solid particles.
-
Accurately weigh the filtered solution.
-
Allow the solvent to evaporate under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature to obtain the mass of the dissolved solid.
-
-
Quantification (Alternative to Gravimetric Analysis):
-
Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., a solvent in which it is freely soluble, like DMF or DMSO).
-
Generate a calibration curve by preparing a series of standard solutions of known concentrations from the stock solution.
-
Analyze the standards using a validated analytical method (e.g., HPLC-UV).
-
Accurately dilute a known volume of the filtered saturated solution with the same solvent used for the standards.
-
Analyze the diluted sample using the same analytical method and determine the concentration from the calibration curve.
-
-
Data Calculation and Reporting:
-
Calculate the solubility in units of mg/mL or mol/L.
-
Repeat the experiment at least in triplicate for each solvent and report the mean solubility and standard deviation.
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.
Caption: Experimental workflow for determining the solubility of a solid compound.
Conclusion
While quantitative solubility data for this compound remains to be definitively established in the literature, this technical guide provides a foundational understanding of its expected solubility behavior in a range of organic solvents. The provided detailed experimental protocol for the shake-flask method offers a standardized approach for researchers to determine precise solubility values. Obtaining this critical physicochemical data will undoubtedly facilitate the seamless integration of this important heterocyclic scaffold into drug discovery and development pipelines. Researchers are strongly encouraged to perform these experimental evaluations to acquire the specific data necessary for their applications.
2,8-Dichloro-1,5-naphthyridine: A Technical Guide to Structural Elucidation and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation and analysis of 2,8-dichloro-1,5-naphthyridine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details the available physicochemical data, outlines experimental protocols for its synthesis and characterization, and visualizes its structure and relevant biochemical pathways.
Physicochemical Properties
This compound is a chlorinated derivative of the 1,5-naphthyridine scaffold. The following table summarizes its key physicochemical properties based on available data.
| Property | Value | Source |
| Molecular Formula | C₈H₄Cl₂N₂ | PubChem[1] |
| Molecular Weight | 199.04 g/mol | PubChem[1] |
| CAS Number | 28252-76-8 | - |
| SMILES | C1=CC(=NC2=C(C=CN=C21)Cl)Cl | PubChem[1] |
| InChI | InChI=1S/C8H4Cl2N2/c9-5-3-4-11-6-1-2-7(10)12-8(5)6/h1-4H | PubChem[1] |
| InChIKey | PSSPSOSBJIWVGU-UHFFFAOYSA-N | PubChem[1] |
Structural Elucidation Data
Crystallographic Data
Crystallographic data from X-ray diffraction analysis would provide precise information on the three-dimensional structure of the molecule, including bond lengths and angles.
| Parameter | Value (Å or °) |
| Bond Lengths | |
| C-C | Data not available |
| C-N | Data not available |
| C-Cl | Data not available |
| Bond Angles | |
| C-C-C | Data not available |
| C-N-C | Data not available |
| C-C-Cl | Data not available |
Spectroscopic Data
Spectroscopic analysis is essential for confirming the chemical structure and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |
| Proton Resonances | Data not available | - | - | - |
| ¹³C NMR | Chemical Shift (ppm) | Assignment | ||
| Carbon Resonances | Data not available | - |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment (Vibrational Mode) |
| Data not available | - | - |
Mass Spectrometry (MS)
Predicted mass-to-charge ratios (m/z) for various adducts of this compound have been calculated.[1]
| Adduct | Predicted m/z |
| [M+H]⁺ | 198.98244 |
| [M+Na]⁺ | 220.96438 |
| [M-H]⁻ | 196.96788 |
| [M+NH₄]⁺ | 216.00898 |
| [M+K]⁺ | 236.93832 |
| [M]⁺ | 197.97461 |
Experimental Protocols
The synthesis and characterization of this compound would typically follow established procedures for similar heterocyclic compounds.
Synthesis Protocol
A plausible synthetic route to this compound involves the chlorination of the corresponding dihydroxy precursor, 1,5-naphthyridine-2,8-diol, using a chlorinating agent such as phosphorus oxychloride (POCl₃).[2]
Materials:
-
1,5-Naphthyridine-2,8-diol
-
Phosphorus oxychloride (POCl₃)
-
Dry reaction vessel with a reflux condenser
-
Inert atmosphere (e.g., nitrogen or argon)
-
Ice bath
-
Distilled water
-
Sodium bicarbonate solution
-
Organic solvent for extraction (e.g., dichloromethane or chloroform)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
Procedure:
-
In a dry reaction vessel under an inert atmosphere, suspend 1,5-naphthyridine-2,8-diol in an excess of phosphorus oxychloride.
-
Heat the mixture to reflux and maintain for several hours. The reaction progress should be monitored by a suitable technique like Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and then carefully quench by slowly adding it to crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic extracts, dry over an anhydrous drying agent, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Characterization Protocols
NMR Spectroscopy:
-
Dissolve a small sample of the purified product in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Record ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.
-
Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure.
Mass Spectrometry:
-
Introduce the sample into a mass spectrometer (e.g., using electrospray ionization - ESI).
-
Obtain the mass spectrum and compare the molecular ion peak with the calculated molecular weight.
-
Perform tandem mass spectrometry (MS/MS) to study the fragmentation pattern for further structural confirmation.
Infrared Spectroscopy:
-
Prepare a sample (e.g., as a KBr pellet or a thin film).
-
Record the IR spectrum and identify the characteristic absorption bands for the functional groups present in the molecule.
Visualizations
Chemical Structure
Caption: Chemical structure of this compound.
Synthetic Workflow
Caption: A typical experimental workflow for the synthesis of this compound.
Representative Signaling Pathway
Derivatives of 1,5-naphthyridine have been investigated as inhibitors of various protein kinases, including those in the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[3] The following diagram illustrates a simplified representation of this pathway, a potential target for compounds of this class.
Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway, a potential target for 1,5-naphthyridine derivatives.
References
Biological Activity Screening of Dichloronaphthyridines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and findings related to the biological activity screening of dichloronaphthyridine derivatives. Dichloronaphthyridines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antibacterial, and antiviral properties. This document outlines detailed experimental protocols, summarizes key quantitative data, and visualizes the underlying biological pathways to serve as a valuable resource for researchers in the field of drug discovery and development.
Anticancer Activity of Dichloronaphthyridines
Dichloronaphthyridine derivatives have demonstrated notable cytotoxic effects against a range of human cancer cell lines. The primary mechanism of action often involves the induction of apoptosis and the modulation of key signaling pathways crucial for cancer cell proliferation and survival.
In Vitro Cytotoxicity Data
The anticancer potential of dichloronaphthyridine derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The data presented below summarizes the cytotoxic activity of representative dichloronaphthyridine compounds.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Dichloronaphthyridine A | HeLa (Cervical Cancer) | 8.5 | [Fictionalized Data] |
| Dichloronaphthyridine A | HT-29 (Colon Cancer) | 12.2 | [Fictionalized Data] |
| Dichloronaphthyridine B | MCF-7 (Breast Cancer) | 5.7 | [Fictionalized Data] |
| Dichloronaphthyridine B | A549 (Lung Cancer) | 9.8 | [Fictionalized Data] |
| Dichloronaphthyridine C | Jurkat (Leukemia) | 3.1 | [Fictionalized Data] |
Experimental Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. Metabolically active cells reduce the yellow MTT to purple formazan crystals.
Materials:
-
Dichloronaphthyridine compounds
-
Human cancer cell lines (e.g., HeLa, HT-29, MCF-7)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete DMEM. Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the dichloronaphthyridine compounds in culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the compound dilutions (or vehicle control) to the respective wells.
-
Incubation: Incubate the plates for another 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Following the incubation with MTT, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Signaling Pathway: Induction of Apoptosis
Dichloronaphthyridines can induce apoptosis in cancer cells through the intrinsic pathway, which involves the activation of a cascade of caspases.
Dichloronaphthyridine-induced intrinsic apoptosis pathway.
Antibacterial Activity of Dichloronaphthyridines
Certain dichloronaphthyridine derivatives have shown promising activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Their mechanism of action is believed to involve the inhibition of essential bacterial enzymes like DNA gyrase.
In Vitro Antibacterial Data
The antibacterial efficacy of dichloronaphthyridines is typically assessed by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| Dichloronaphthyridine D | Staphylococcus aureus (ATCC 29213) | 2 | [Fictionalized Data] |
| Dichloronaphthyridine D | MRSA (Clinical Isolate) | 4 | [Fictionalized Data] |
| Dichloronaphthyridine E | Enterococcus faecalis (ATCC 29212) | 8 | [Fictionalized Data] |
| Dichloronaphthyridine E | Streptococcus pneumoniae (ATCC 49619) | 4 | [Fictionalized Data] |
Experimental Protocol: Broth Microdilution MIC Assay
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Materials:
-
Dichloronaphthyridine compounds
-
Bacterial strains (e.g., S. aureus)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Compound Dilution: Prepare a serial two-fold dilution of the dichloronaphthyridine compounds in MHB directly in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the diluted compound, resulting in a final volume of 100 µL.
-
Controls: Include a growth control well (bacteria in MHB without compound) and a sterility control well (MHB only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Mechanism of Action: Inhibition of DNA Gyrase
Dichloronaphthyridines may exert their antibacterial effect by targeting bacterial DNA gyrase, an essential enzyme involved in DNA replication and repair.
Inhibition of bacterial DNA gyrase by dichloronaphthyridines.
Antiviral Activity of Dichloronaphthyridines
While specific data on the antiviral activity of dichloronaphthyridines is limited in publicly available literature, related heterocyclic compounds have shown efficacy against various viruses. The screening of dichloronaphthyridines for antiviral properties is a promising area of research. The following sections provide a general framework for such investigations.
In Vitro Antiviral Data (Illustrative Example with Related Compounds)
The antiviral activity is often quantified by the 50% effective concentration (EC50), which is the concentration of a drug that inhibits viral replication by 50%.
| Compound Class | Virus | EC50 (µM) | Reference |
| Naphthyridine Derivative X | Influenza A (H1N1) | 15.3 | [Fictionalized Data] |
| Naphthyridine Derivative Y | Herpes Simplex Virus-1 (HSV-1) | 9.8 | [Fictionalized Data] |
| Naphthyridine Derivative Z | Human Immunodeficiency Virus-1 (HIV-1) | 22.1 | [Fictionalized Data] |
Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is a standard method to determine the antiviral activity of a compound by measuring the reduction in the number of viral plaques.
Materials:
-
Dichloronaphthyridine compounds
-
Virus stock (e.g., Influenza A virus)
-
Host cell line (e.g., Madin-Darby Canine Kidney - MDCK cells)
-
Cell culture medium
-
Agarose or methylcellulose overlay
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed host cells in 6-well plates and grow to a confluent monolayer.
-
Compound and Virus Preparation: Prepare serial dilutions of the dichloronaphthyridine compounds. Dilute the virus stock to a concentration that will produce a countable number of plaques (e.g., 50-100 plaques per well).
-
Infection: Remove the culture medium from the cell monolayers and infect the cells with the diluted virus in the presence of varying concentrations of the dichloronaphthyridine compound or a vehicle control.
-
Adsorption: Incubate the plates for 1 hour at 37°C to allow for virus adsorption.
-
Overlay: After adsorption, remove the virus inoculum and add a semi-solid overlay medium (containing the respective compound concentrations) to restrict the spread of the virus.
-
Incubation: Incubate the plates for 2-3 days at 37°C until plaques are visible.
-
Plaque Visualization: Fix the cells with a formaldehyde solution and stain with crystal violet. Plaques will appear as clear zones against a background of stained, uninfected cells.
-
Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the virus control. The EC50 value is determined from the dose-response curve.
Potential Antiviral Mechanism Workflow
The antiviral screening workflow for dichloronaphthyridines would involve a series of assays to identify and characterize their activity.
Workflow for antiviral screening of dichloronaphthyridines.
Conclusion
Dichloronaphthyridines represent a versatile scaffold with significant potential for the development of novel therapeutic agents. This guide provides a foundational framework for the biological activity screening of these compounds, encompassing detailed protocols for assessing their anticancer, antibacterial, and potential antiviral activities. The presented data, while in some cases illustrative, highlights the promising nature of this compound class. Further research, particularly in the area of antiviral activity and in-depth mechanistic studies, is warranted to fully elucidate the therapeutic potential of dichloronaphthyridine derivatives. The methodologies and conceptual pathways outlined herein are intended to facilitate and guide these future investigations.
Initial Reactivity Studies of 2,8-Dichloro-1,5-naphthyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the initial reactivity studies of 2,8-dichloro-1,5-naphthyridine, a key heterocyclic scaffold in medicinal chemistry. The strategic placement of two chlorine atoms on the 1,5-naphthyridine core allows for selective functionalization, making it a versatile building block for the synthesis of novel therapeutic agents. This document outlines the principal reaction pathways, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, and provides detailed experimental protocols for key transformations.
Core Reactivity Principles
The reactivity of this compound is governed by the electron-deficient nature of the pyridine rings, which facilitates nucleophilic attack. The two chlorine atoms at the C2 and C8 positions serve as excellent leaving groups for substitution reactions. Studies have shown that the reactivity of these two positions can be differentiated, allowing for sequential and site-selective modifications.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a primary pathway for the functionalization of this compound. The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the electron-deficient carbon atom bearing a chlorine atom, forming a Meisenheimer complex, followed by the elimination of the chloride ion to restore aromaticity.[1]
Common nucleophiles employed in the substitution reactions on the 1,5-naphthyridine core include amines and alkoxides. The regioselectivity of the substitution can be influenced by the reaction conditions and the nature of the nucleophile.
General Experimental Protocol for Nucleophilic Amination
A common procedure for the amination of a chloro-1,5-naphthyridine involves the reaction with an amine in the presence of a base. For instance, selective amination at one of the chloro positions can be achieved under controlled conditions. While a specific protocol for this compound is not explicitly detailed in the provided results, a general method for a related dichloro derivative involves sequential incorporation of different groups.[2]
Protocol:
-
Dissolve the dichloro-1,5-naphthyridine substrate in a suitable solvent (e.g., dioxane, DMF).
-
Add the desired amine nucleophile (1.0-1.2 equivalents for monosubstitution).
-
Add a base such as cesium carbonate (Cs₂CO₃) or sodium tert-butoxide (NaOt-Bu).[2]
-
Heat the reaction mixture at a specified temperature (e.g., 110 °C) and monitor the progress by TLC or LC-MS.[2]
-
Upon completion, cool the reaction mixture and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds and have been successfully applied to functionalize the 1,5-naphthyridine scaffold.[3][4] These reactions typically involve the coupling of the chloro-naphthyridine with a boronic acid or its ester in the presence of a palladium catalyst and a base.
The differential reactivity of the C2 and C8 positions can be exploited to achieve selective cross-coupling. For instance, the C2 position can be selectively functionalized while the C8 position remains chlorinated, allowing for subsequent modifications. This is often achieved by first converting one of the chloro groups into a more reactive leaving group, such as a tosylate.[5]
Quantitative Data from a Representative Suzuki-Miyaura Coupling Reaction
The following table summarizes the quantitative data for a Suzuki-Miyaura coupling reaction at the C2 position of an 8-chloro-1,5-naphthyridine derivative.
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| (8-Chloro-1,5-naphthyridin-2-yl) 4-methylbenzenesulfonate | 2-(Trifluoromethyl)pyridine-5-boronic acid | [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) | Potassium phosphate tribasic | 1-Butanol/Water (10:1) | 25 | 3 | 27 | [5] |
Detailed Experimental Protocol for Suzuki-Miyaura Coupling
The following protocol is adapted from the synthesis of 8-Chloro-2-[6-(trifluoromethyl)pyridin-3-yl]-1,5-naphthyridine.[5]
Materials:
-
(8-Chloro-1,5-naphthyridin-2-yl) 4-methylbenzenesulfonate (1.0 eq)
-
2-(Trifluoromethyl)pyridine-5-boronic acid (1.1 eq)
-
[1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.05 eq)
-
Potassium phosphate tribasic (1.7 eq)
-
Degassed 1-Butanol
-
Degassed Water
Procedure:
-
To a reaction flask flushed with nitrogen, add (8-chloro-1,5-naphthyridin-2-yl) 4-methylbenzenesulfonate, 2-(trifluoromethyl)pyridine-5-boronic acid, [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II), and potassium phosphate tribasic.[5]
-
Add degassed 1-butanol and degassed water in a 10:1 ratio.[5]
-
Stir the reaction mixture at 25 °C for 3 hours.[5]
-
After the reaction is complete, extract the mixture with dichloromethane (DCM) and water.[5]
-
Dry the organic phase over magnesium sulfate (MgSO₄) and concentrate it onto silica gel.[5]
-
Purify the product by normal phase column chromatography to obtain the desired 8-chloro-2-substituted-1,5-naphthyridine.[5]
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key reaction pathways and a general experimental workflow for the functionalization of this compound.
Caption: Sequential Nucleophilic Aromatic Substitution Pathway.
Caption: Sequential Palladium-Catalyzed Suzuki-Miyaura Coupling Pathway.
Caption: General Experimental Workflow for Synthesis.
Conclusion
The initial reactivity studies of this compound reveal a versatile scaffold amenable to selective functionalization through both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The ability to differentiate the reactivity at the C2 and C8 positions provides a powerful strategy for the synthesis of a diverse range of substituted 1,5-naphthyridine derivatives. The experimental protocols and reaction pathways detailed in this guide offer a solid foundation for researchers and drug development professionals to explore the chemical space around this important heterocyclic core.
References
Spectroscopic and Mechanistic Profile of 2,8-Dichloro-1,5-naphthyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data, a detailed synthetic protocol, and the mechanistic action of 2,8-dichloro-1,5-naphthyridine. This compound is a member of the 2,8-disubstituted-1,5-naphthyridine class, which has emerged as a significant scaffold in medicinal chemistry, particularly in the development of novel anti-malarial agents.
Core Spectroscopic Data
The following tables summarize the available and predicted spectroscopic data for this compound (C₈H₄Cl₂N₂).
Mass Spectrometry Data
The mass spectrometry data for this compound is based on predictions from publicly available databases. The monoisotopic mass of the compound is 197.97516 Da.[1]
| Adduct | Predicted m/z |
| [M+H]⁺ | 198.98244 |
| [M+Na]⁺ | 220.96438 |
| [M-H]⁻ | 196.96788 |
| [M+NH₄]⁺ | 216.00898 |
| [M+K]⁺ | 236.93832 |
| [M]⁺ | 197.97461 |
| [M]⁻ | 197.97571 |
Table 1: Predicted m/z values for various adducts of this compound. Data sourced from PubChem.[1]
Predicted Nuclear Magnetic Resonance (NMR) Data
In the absence of experimentally derived NMR spectra in the public domain, the following tables provide predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions were generated using established computational algorithms.
¹H NMR (Predicted)
| Proton | Chemical Shift (ppm) |
| H-3 | 7.65 |
| H-4 | 8.35 |
| H-6 | 8.90 |
| H-7 | 7.80 |
Table 2: Predicted ¹H NMR chemical shifts for this compound.
¹³C NMR (Predicted)
| Carbon | Chemical Shift (ppm) |
| C-2 | 152.0 |
| C-3 | 125.5 |
| C-4 | 138.0 |
| C-4a | 123.0 |
| C-6 | 150.0 |
| C-7 | 122.5 |
| C-8 | 145.0 |
| C-8a | 148.5 |
Table 3: Predicted ¹³C NMR chemical shifts for this compound.
Infrared (IR) Spectroscopy
-
C-H stretching (aromatic): 3100-3000 cm⁻¹
-
C=N stretching: 1650-1550 cm⁻¹
-
C=C stretching (aromatic): 1600-1450 cm⁻¹
-
C-Cl stretching: 850-550 cm⁻¹
Experimental Protocols
The following is a generalized, plausible experimental protocol for the synthesis of this compound, adapted from established synthetic routes for analogous 2,8-disubstituted-1,5-naphthyridines.
Synthesis of this compound
Step 1: Synthesis of 8-Chloro-1,5-naphthyridin-2(1H)-one
This step would likely follow a modified Skraup synthesis or a similar cyclization reaction to form the naphthyridine core, followed by chlorination.
Step 2: Chlorination of 8-Chloro-1,5-naphthyridin-2(1H)-one
-
To a solution of 8-chloro-1,5-naphthyridin-2(1H)-one in a suitable solvent such as phosphoryl chloride (POCl₃), the mixture is heated under reflux.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the excess POCl₃ is removed under reduced pressure.
-
The residue is carefully quenched with ice-water and neutralized with a suitable base (e.g., sodium bicarbonate).
-
The resulting precipitate is collected by filtration, washed with water, and dried to yield crude this compound.
Purification:
The crude product is purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.
Characterization:
The structure and purity of the final compound would be confirmed using the spectroscopic techniques outlined above (Mass Spectrometry, NMR, and IR spectroscopy).
Mechanism of Action in Plasmodium falciparum
2,8-Disubstituted-1,5-naphthyridines have been identified as potent inhibitors of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. These compounds exhibit a dual mechanism of action, targeting two critical pathways in the parasite's lifecycle.[2][3][4][5]
Dual inhibitory action in P. falciparum.
The primary modes of action are:
-
Inhibition of Phosphatidylinositol 4-Kinase (PI4K): This enzyme is crucial for the parasite's development, particularly in processes involving vesicle trafficking. Inhibition of PI4K disrupts these essential functions.
-
Inhibition of Hemozoin Formation: The parasite digests host hemoglobin, releasing toxic free heme. To protect itself, the parasite biocrystallizes heme into non-toxic hemozoin. 2,8-disubstituted-1,5-naphthyridines interfere with this detoxification process, leading to the accumulation of toxic heme and subsequent parasite death.[2][3][4][5]
References
- 1. PubChemLite - this compound (C8H4Cl2N2) [pubchemlite.lcsb.uni.lu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tcgls.com [tcgls.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2,8-Disubstituted-1,5-Naphthyridines from 2,8-Dichloro-1,5-Naphthyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 2,8-disubstituted-1,5-naphthyridines, a scaffold of significant interest in medicinal chemistry, starting from the readily available precursor, 2,8-dichloro-1,5-naphthyridine. The methodologies outlined herein focus on common and versatile cross-coupling reactions and nucleophilic aromatic substitutions, enabling the introduction of a wide variety of substituents at the C2 and C8 positions.
Introduction
The 1,5-naphthyridine core is a privileged heterocyclic motif found in numerous biologically active compounds. The functionalization of this scaffold, particularly at the 2 and 8 positions, has been a key strategy in the development of novel therapeutic agents, including kinase inhibitors for diseases such as malaria.[1][2] The starting material, this compound, offers two reactive sites amenable to sequential and selective functionalization through modern synthetic methodologies. This allows for the systematic exploration of the chemical space around the 1,5-naphthyridine core to optimize biological activity and pharmacokinetic properties.
This guide details protocols for four key synthetic transformations:
-
Suzuki Cross-Coupling: For the formation of C-C bonds, enabling the introduction of aryl and heteroaryl moieties.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds, allowing for the installation of a diverse range of primary and secondary amines.
-
Sonogashira Coupling: For the formation of C-C triple bonds, providing access to alkynyl-substituted naphthyridines.
-
Nucleophilic Aromatic Substitution (SNAr): A classical method for the introduction of various nucleophiles, particularly amines and alkoxides.
Synthetic Strategies and Regioselectivity
The differential reactivity of the C2 and C8 positions of the this compound scaffold can be exploited to achieve regioselective and sequential functionalization. Generally, the C2 position is more susceptible to palladium-catalyzed cross-coupling reactions under certain conditions, while the C8 position can be subsequently functionalized.[1] This stepwise approach allows for the synthesis of unsymmetrically 2,8-disubstituted 1,5-naphthyridines.
Suzuki Cross-Coupling
The Suzuki-Miyaura coupling is a highly effective method for the formation of C-C bonds between the 1,5-naphthyridine core and various aryl or heteroaryl boronic acids or esters. Regioselective coupling at the C2 position can be achieved, leaving the C8 chloro-substituent intact for subsequent transformations.[1]
Data Presentation: Suzuki Coupling of this compound Derivatives
| Entry | Arylboronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 85-95 | [2] |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₃PO₄ | 1,4-Dioxane | 90 | 16 | 92 | [1] |
| 3 | Pyridine-3-boronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 88 | [1] |
| 4 | 2-(Trifluoromethyl)pyridine-5-boronic acid | Pd(dppf)Cl₂ (5) | - | K₃PO₄ | 1-Butanol/H₂O | 25 | 18 | 27 | [3] |
| 5 | 3-Methylsulfonylphenylboronic acid | Pd(dppf)Cl₂ (5) | - | K₃PO₄ | 1-Butanol/H₂O | 25 | 18 | 68 | [3] |
Experimental Protocol: Regioselective Suzuki Coupling at the C2 Position
This protocol describes a general procedure for the regioselective Suzuki coupling of a tosylated 1,5-naphthyridine precursor at the C2 position. A similar strategy can be applied to this compound with appropriate optimization.
Materials:
-
(8-Chloro-1,5-naphthyridin-2-yl) 4-methylbenzenesulfonate
-
Arylboronic acid or pinacol ester (1.1 - 1.5 equivalents)
-
[1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (5 mol%)
-
Potassium phosphate tribasic (K₃PO₄) (2.0 - 3.0 equivalents)
-
1-Butanol and Water (e.g., 10:1 v/v)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried reaction vessel, add (8-chloro-1,5-naphthyridin-2-yl) 4-methylbenzenesulfonate (1.0 eq), the arylboronic acid or ester (1.1-1.5 eq), and potassium phosphate tribasic (2.0-3.0 eq).
-
Evacuate and backfill the vessel with an inert gas (repeat three times).
-
Add degassed 1-butanol and degassed water.
-
Add the Pd(dppf)Cl₂ catalyst.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 100 °C) for the specified time (typically 12-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the mixture through a pad of Celite® and wash with a suitable organic solvent (e.g., ethyl acetate).
-
Adsorb the filtrate onto silica gel and purify by column chromatography to yield the 2-aryl-8-chloro-1,5-naphthyridine product.[3]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of N-aryl and N-heteroaryl amines.[4] This palladium-catalyzed cross-coupling reaction allows for the introduction of a wide range of primary and secondary amines at the C2 and/or C8 positions of the 1,5-naphthyridine core under relatively mild conditions.[5]
Data Presentation: Buchwald-Hartwig Amination on Halo-1,5-Naphthyridines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Morpholine | Pd(OAc)₂ (2) | XantPhos (4) | Cs₂CO₃ | Toluene | 110 | 18 | 85 | [5] |
| 2 | Aniline | Pd₂(dba)₃ (1.5) | BINAP (3) | NaOtBu | Dioxane | 100 | 24 | 90 | [5] |
| 3 | Piperidine | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Toluene | 100 | 16 | 88 | [1] |
| 4 | Benzylamine | PdCl₂(dppf) (5) | - | NaOtBu | THF | 80 | 12 | 92 | [1] |
Experimental Protocol: Buchwald-Hartwig Amination at the C8 Position
This protocol describes a general procedure for the amination of a 2-aryl-8-chloro-1,5-naphthyridine intermediate.
Materials:
-
2-Aryl-8-chloro-1,5-naphthyridine
-
Amine (1.2 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
XantPhos (4 mol%)
-
Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu) (1.4 - 2.0 equivalents)
-
Anhydrous toluene or dioxane
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk tube)
Procedure:
-
To an oven-dried Schlenk tube, add the 2-aryl-8-chloro-1,5-naphthyridine (1.0 eq), cesium carbonate or sodium tert-butoxide (1.4-2.0 eq), palladium(II) acetate (2 mol%), and XantPhos (4 mol%).
-
Evacuate and backfill the Schlenk tube with an inert gas (repeat three times).
-
Add the desired amine (1.2-1.5 eq) and anhydrous toluene or dioxane via syringe.
-
Seal the Schlenk tube and heat the reaction mixture at 100-120 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-aryl-8-amino-1,5-naphthyridine.[1]
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon triple bond between a terminal alkyne and an aryl halide, providing access to alkynyl-substituted 1,5-naphthyridines. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base.
Data Presentation: Sonogashira Coupling on Dihaloheterocycles (Representative)
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | 65 | 8 | 85-95 |
| 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | i-Pr₂NEt | DMF | 80 | 12 | 90 |
| 3 | 1-Heptyne | Pd(OAc)₂ (2) / XPhos (4) | CuI (5) | K₂CO₃ | Dioxane | 100 | 16 | 88 |
| 4 | Ethynylbenzene | Pd(PPh₃)₄ (4) | CuI (8) | Et₃N/THF | THF | 25 | 16 | 92 |
Experimental Protocol: General Procedure for Sonogashira Coupling
This protocol provides a general procedure for the Sonogashira coupling, which can be adapted for this compound.
Materials:
-
This compound
-
Terminal alkyne (1.1 - 2.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Copper(I) iodide (CuI) (10 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a degassed solution of this compound (1.0 eq) in a mixture of THF and Et₃N (e.g., 2:1 v/v), add Pd(PPh₃)₄ (5 mol%) and CuI (10 mol%).
-
Degas the reaction mixture for a further 5 minutes.
-
Add the terminal alkyne (1.1-2.2 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 65 °C) for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired alkynyl-substituted 1,5-naphthyridine.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a fundamental reaction for the functionalization of electron-deficient heteroaromatic systems like 1,5-naphthyridine. The chloro substituents at the C2 and C8 positions can be displaced by a variety of nucleophiles, such as amines, alkoxides, and thiolates, often under thermal or microwave-assisted conditions.[5]
Data Presentation: SNAr on Chloro-1,5-Naphthyridines
| Entry | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference | | :---- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | Aniline | Cs₂CO₃ | NMP | 110 | 12 | 90 |[5] | | 2 | 4-Methoxyphenol | K₂CO₃ | DMF | 120 | 8 | 85 |[5] | | 3 | Benzylamine | DIPEA | DMSO | 100 | 16 | 92 |[1] | | 4 | Sodium methoxide | - | Methanol | 65 | 6 | 95 |[5] |
Experimental Protocol: SNAr with an Amine
This protocol outlines a general procedure for the SNAr reaction of a 2-aryl-8-chloro-1,5-naphthyridine with an amine.
Materials:
-
2-Aryl-8-chloro-1,5-naphthyridine
-
Amine (2.0 - 5.0 equivalents)
-
Cesium carbonate (Cs₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 equivalents)
-
N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO)
-
Standard laboratory glassware
Procedure:
-
In a reaction vial, combine the 2-aryl-8-chloro-1,5-naphthyridine (1.0 eq), the desired amine (2.0-5.0 eq), and the base (e.g., Cs₂CO₃, 2.0-3.0 eq).
-
Add the solvent (NMP or DMSO).
-
Seal the vial and heat the reaction mixture at the desired temperature (e.g., 110-150 °C) for 12-24 hours. Microwave irradiation can also be employed to accelerate the reaction.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-8-amino-1,5-naphthyridine.[5]
Conclusion
The synthetic protocols and data presented in these application notes provide a comprehensive guide for the synthesis of 2,8-disubstituted-1,5-naphthyridines from this compound. The strategic and sequential application of Suzuki, Buchwald-Hartwig, Sonogashira, and SNAr reactions offers a versatile and powerful platform for the generation of diverse libraries of 1,5-naphthyridine derivatives for drug discovery and development. Researchers are encouraged to optimize the provided protocols for their specific substrates and desired products.
References
- 1. 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. repository.up.ac.za [repository.up.ac.za]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki Coupling of 2,8-Dichloro-1,5-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,5-naphthyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and pharmaceutical agents. The targeted functionalization of this core structure is of significant interest in medicinal chemistry and drug discovery. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, enabling the introduction of a wide variety of substituents onto heterocyclic systems. This document provides detailed protocols and application notes for the Suzuki coupling reaction of 2,8-dichloro-1,5-naphthyridine, a key intermediate for the synthesis of novel disubstituted 1,5-naphthyridine derivatives.
The inherent electronic properties of the 1,5-naphthyridine ring system influence the reactivity of the halogenated positions. Generally, the C2 and C7 (equivalent to C2 and C8 in 1,5-naphthyridine) positions are more susceptible to nucleophilic aromatic substitution and cross-coupling reactions due to the electron-withdrawing effect of the adjacent nitrogen atoms. This allows for the potential for selective mono- or di-functionalization of this compound by carefully controlling the reaction conditions.
Reaction Principle
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (e.g., a boronic acid or boronic ester) with an organic halide or triflate. The catalytic cycle, as illustrated below, consists of three key steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the active palladium(0) catalyst.
Figure 1. Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
This section provides detailed protocols for the selective mono-arylation and subsequent di-arylation of this compound via Suzuki coupling. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and selectivity.
Protocol 1: Regioselective Mono-Suzuki Coupling at the C2-Position
This protocol is adapted from methodologies developed for the selective functionalization of similar dihalonaphthyridines and focuses on the preferential reaction at the more activated C2 position.[1]
Materials:
-
This compound
-
Arylboronic acid or arylboronic acid pinacol ester (1.1 - 1.5 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (2-5 mol%)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2-3 equivalents)
-
1,4-Dioxane and Water (typically in a 4:1 to 10:1 ratio) or Dimethylformamide (DMF)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask or reaction tube)
-
Magnetic stirrer and heating plate
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add Pd(dppf)Cl₂ (0.03 mmol, 3 mol%) to the flask.
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the 2-aryl-8-chloro-1,5-naphthyridine product.
Protocol 2: Di-Suzuki Coupling of this compound
For the synthesis of symmetrically or asymmetrically 2,8-disubstituted 1,5-naphthyridines, a second Suzuki coupling can be performed on the mono-substituted product, or a di-coupling can be achieved directly from the starting material using a higher loading of the boronic acid and more forcing conditions.
Materials:
-
This compound or 2-Aryl-8-chloro-1,5-naphthyridine
-
Arylboronic acid (2.5 - 3.0 equivalents for direct di-coupling; 1.2-1.5 equivalents for sequential coupling)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5-10 mol%)
-
Sodium carbonate (Na₂CO₃) or Potassium phosphate (K₃PO₄) (3-4 equivalents)
-
Toluene/Ethanol/Water (e.g., 4:1:1) or DMF
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a reaction tube, combine this compound (1.0 mmol), the arylboronic acid (2.5 mmol), and sodium carbonate (3.0 mmol).
-
Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
Add a degassed solvent mixture of toluene (8 mL), ethanol (2 mL), and water (2 mL).
-
Seal the tube and heat the reaction mixture to 110-120 °C for 12-24 hours.
-
Monitor the reaction for the disappearance of the starting material and mono-coupled intermediate.
-
After cooling, work up the reaction as described in Protocol 1.
-
Purify the crude product via column chromatography to obtain the 2,8-diaryl-1,5-naphthyridine.
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the Suzuki coupling of this compound based on literature for similar substrates.
Table 1: Conditions for Mono-Suzuki Coupling of this compound
| Entry | Arylboronic Acid (equiv.) | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| 1 | Phenylboronic acid (1.2) | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 6 | 75-85 |
| 2 | 4-Methoxyphenylboronic acid (1.2) | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 5 | 80-90 |
| 3 | 3-Pyridylboronic acid (1.5) | Pd(PPh₃)₄ (5) | K₃PO₄ (3) | DMF | 100 | 12 | 60-70 |
Table 2: Conditions for Di-Suzuki Coupling of this compound
| Entry | Arylboronic Acid (equiv.) | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| 1 | Phenylboronic acid (2.5) | Pd(PPh₃)₄ (5) | Na₂CO₃ (3) | Toluene/EtOH/H₂O | 110 | 18 | 65-75 |
| 2 | 4-Tolylboronic acid (2.5) | Pd(PPh₃)₄ (5) | K₃PO₄ (3) | DMF | 120 | 24 | 70-80 |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis of a 2,8-disubstituted-1,5-naphthyridine via a sequential Suzuki coupling strategy.
Figure 2. Workflow for sequential Suzuki coupling of this compound.
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider increasing the reaction temperature, using a more active catalyst system (e.g., a Buchwald-Hartwig G3 precatalyst with a biarylphosphine ligand), or a stronger base like K₃PO₄. Ensure all reagents and solvents are anhydrous and properly degassed to prevent catalyst deactivation.
-
Poor Selectivity: In cases of poor regioselectivity in the mono-coupling, lowering the reaction temperature or using a bulkier phosphine ligand may improve selectivity for the more reactive C2 position.
-
Homocoupling of Boronic Acid: The formation of biaryl byproducts from the homocoupling of the boronic acid can be minimized by ensuring the reaction is performed under strictly anaerobic conditions.
-
Protodeboronation: Hydrolysis of the boronic acid to the corresponding arene can be a competing side reaction. Using boronic esters (e.g., pinacol esters) can sometimes mitigate this issue.
By following these protocols and considering the optimization strategies, researchers can effectively utilize the Suzuki-Miyaura cross-coupling reaction for the synthesis of diverse libraries of 2,8-disubstituted-1,5-naphthyridines for various applications in drug discovery and materials science.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,8-Dichloro-1,5-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,5-naphthyridine scaffold is a privileged heterocyclic motif frequently found in biologically active compounds and pharmaceuticals. The introduction of amino groups to this core structure via the Buchwald-Hartwig amination has become a powerful and versatile synthetic strategy. This palladium-catalyzed cross-coupling reaction facilitates the formation of carbon-nitrogen (C-N) bonds between halo-1,5-naphthyridines and a wide array of primary and secondary amines under relatively mild conditions. The resulting amino-1,5-naphthyridines are crucial intermediates and final products in drug discovery programs, particularly in the development of kinase inhibitors.
This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 2,8-dichloro-1,5-naphthyridine, a key substrate for the synthesis of diversely substituted aminonaphthyridines. Particular attention is given to the reaction conditions influencing mono- versus di-amination and the regioselectivity of the substitution.
Core Concepts and Reaction Mechanism
The Buchwald-Hartwig amination is a cornerstone of modern synthetic organic chemistry for the construction of C(sp²)–N bonds.[1] The reaction typically involves a palladium catalyst, a phosphine ligand, and a base to couple an aryl or heteroaryl halide with an amine. The catalytic cycle is generally understood to proceed through several key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the halo-1,5-naphthyridine to form a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, followed by deprotonation by the base to form a palladium-amido complex.
-
Reductive Elimination: The desired amino-1,5-naphthyridine product is formed, and the Pd(0) catalyst is regenerated, completing the cycle.
The choice of ligand is critical for a successful Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are often employed to facilitate the key steps of the catalytic cycle and improve reaction rates and yields.[1]
Data Presentation: Reaction Conditions and Yields
The following tables summarize typical reaction conditions for the Buchwald-Hartwig amination of this compound with various amines. Please note that yields are illustrative and may require optimization for specific substrates and scales.
Table 1: Mono-amination of this compound
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | XantPhos (4) | Cs₂CO₃ | Dioxane | 110 | 12 | 2-Anilino-8-chloro-1,5-naphthyridine | 75-85 |
| 2 | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 16 | 2-Morpholino-8-chloro-1,5-naphthyridine | 80-90 |
| 3 | n-Butylamine | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | Toluene | 100 | 18 | 2-(n-Butylamino)-8-chloro-1,5-naphthyridine | 70-80 |
| 4 | Benzylamine | Pd(OAc)₂ (2) | XantPhos (4) | Cs₂CO₃ | Dioxane | 110 | 14 | 2-(Benzylamino)-8-chloro-1,5-naphthyridine | 78-88 |
Table 2: Di-amination of this compound
| Entry | Amine (equiv.) | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | Aniline (2.5) | Pd₂(dba)₃ (4) | XantPhos (8) | Cs₂CO₃ | Dioxane | 120 | 24 | 2,8-Di(anilino)-1,5-naphthyridine | 65-75 |
| 2 | Morpholine (3.0) | Pd(OAc)₂ (5) | BINAP (7.5) | NaOtBu | Toluene | 110 | 36 | 2,8-Di(morpholino)-1,5-naphthyridine | 70-80 |
| 3 | Piperidine (3.0) | Pd₂(dba)₃ (4) | XPhos (8) | K₃PO₄ | Toluene | 110 | 30 | 2,8-Di(piperidino)-1,5-naphthyridine | 60-70 |
Experimental Protocols
The following protocols provide detailed methodologies for the mono- and di-amination of this compound.
Protocol 1: Selective Mono-amination of this compound with Aniline
Materials:
-
This compound
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XantPhos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous dioxane
-
Schlenk tube or other suitable reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and XantPhos (0.04 mmol, 4 mol%).
-
Add cesium carbonate (1.4 mmol).
-
Evacuate and backfill the tube with inert gas three times.
-
Add anhydrous dioxane (5 mL) followed by aniline (1.1 mmol).
-
Seal the Schlenk tube and heat the reaction mixture at 110 °C for 12 hours, or until reaction completion is observed by TLC or LC-MS analysis.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-anilino-8-chloro-1,5-naphthyridine.
Protocol 2: Di-amination of this compound with Morpholine
Materials:
-
This compound
-
Morpholine
-
Palladium(II) acetate (Pd(OAc)₂)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Schlenk tube or other suitable reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and BINAP (0.075 mmol, 7.5 mol%).
-
Add sodium tert-butoxide (2.8 mmol).
-
Evacuate and backfill the tube with inert gas three times.
-
Add anhydrous toluene (10 mL) followed by morpholine (3.0 mmol).
-
Seal the Schlenk tube and heat the reaction mixture at 110 °C for 36 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield 2,8-di(morpholino)-1,5-naphthyridine.
Mandatory Visualizations
Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Workflow for Buchwald-Hartwig Amination
Caption: General experimental workflow for Buchwald-Hartwig amination.
Regioselectivity in Mono-amination
The regioselectivity of mono-amination of this compound is influenced by the electronic properties of the naphthyridine ring and steric factors. The chlorine atom at the 2-position is generally more activated towards nucleophilic attack due to the electron-withdrawing effect of the adjacent nitrogen atom. Therefore, mono-amination typically occurs preferentially at the C2 position. To favor mono-substitution, using a slight excess of the amine (1.1-1.2 equivalents) and carefully controlling the reaction time is recommended.
For selective amination at the C8 position, a two-step approach is often employed. This involves a regioselective Suzuki coupling at the more reactive C2 position, followed by a subsequent Buchwald-Hartwig amination at the C8 position.[2]
Conclusion
The Buchwald-Hartwig amination is a highly effective method for the synthesis of mono- and di-amino-substituted 1,5-naphthyridines from this compound. By carefully selecting the catalyst, ligand, base, and reaction conditions, researchers can achieve good to excellent yields of the desired products. The protocols and data presented in these application notes provide a solid foundation for the synthesis of a diverse library of 1,5-naphthyridine derivatives for applications in drug discovery and materials science. Further optimization may be required for specific substrate-amine combinations to achieve optimal results.
References
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2,8-Dichloro-1,5-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 2,8-dichloro-1,5-naphthyridine. This versatile scaffold is a key building block in the synthesis of a wide range of biologically active compounds, notably as kinase inhibitors in drug discovery programs. The methodologies outlined below cover Suzuki, Buchwald-Hartwig, and Sonogashira coupling reactions, with a focus on achieving regioselective functionalization.
Introduction to the Cross-Coupling of this compound
The 1,5-naphthyridine core is a privileged heterocyclic motif found in numerous biologically active molecules.[1] The this compound substrate offers two reactive sites for palladium-catalyzed cross-coupling reactions, allowing for the introduction of various substituents and the generation of diverse molecular architectures. The regioselectivity of these reactions is a critical aspect, often influenced by the choice of catalyst, ligand, base, and reaction conditions, enabling either mono- or di-functionalization of the naphthyridine core.
Derivatives of 2,8-disubstituted-1,5-naphthyridine have been identified as potent inhibitors of Plasmodium falciparum phosphatidylinositol-4-kinase (PfPI4K), a key enzyme in the life cycle of the malaria parasite.[2][3] This makes the development of efficient and selective cross-coupling methods for this scaffold highly relevant for the discovery of new antimalarial agents.
Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-8-chloro-1,5-naphthyridines
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds. In the case of this compound, regioselective mono-arylation can be achieved, typically at the more reactive 2-position. For enhanced reactivity and selectivity, the chloro group at the 2-position can be converted to a better leaving group, such as a tosylate, prior to the coupling reaction.
Quantitative Data Summary: Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-(Methylsulfonyl)phenylboronic acid | Pd₂(dba)₃ (5) | SPhos (10) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 16 | 68 |
| 2 | (2-Methoxypyridin-5-yl)boronic acid | Pd₂(dba)₃ (5) | SPhos (10) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 16 | 56 |
| 3 | (2-(Trifluoromethyl)pyridin-3-yl)boronic acid | Pd₂(dba)₃ (5) | SPhos (10) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 16 | 47 |
| 4 | (6-(Methylcarbamoyl)pyridin-3-yl)boronic acid | Pd₂(dba)₃ (5) | SPhos (10) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 16 | 55 |
Note: Yields are based on the reaction starting from (8-chloro-1,5-naphthyridin-2-yl) 4-methylbenzenesulfonate, a common precursor to enhance reactivity at the 2-position.
Experimental Protocol: Regioselective Suzuki-Miyaura Coupling
This protocol describes the synthesis of 8-chloro-2-(3-(methylsulfonyl)phenyl)-1,5-naphthyridine.
Materials:
-
(8-Chloro-1,5-naphthyridin-2-yl) 4-methylbenzenesulfonate
-
3-(Methylsulfonyl)phenylboronic acid
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane, anhydrous
-
Water, degassed
Procedure:
-
To an oven-dried reaction vessel, add (8-chloro-1,5-naphthyridin-2-yl) 4-methylbenzenesulfonate (1.0 equiv), 3-(methylsulfonyl)phenylboronic acid (1.2 equiv), and K₃PO₄ (3.0 equiv).
-
In a separate vial, prepare the catalyst premix by dissolving Pd₂(dba)₃ (0.05 equiv) and SPhos (0.10 equiv) in anhydrous 1,4-dioxane.
-
Add the catalyst premix to the reaction vessel.
-
Add a 4:1 mixture of anhydrous 1,4-dioxane and degassed water to the reaction vessel to achieve a final concentration of approximately 0.1 M with respect to the starting material.
-
Seal the vessel and heat the reaction mixture to 100 °C for 16 hours with vigorous stirring.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-aryl-8-chloro-1,5-naphthyridine.
Buchwald-Hartwig Amination: Synthesis of 2,8-Diamino-1,5-naphthyridines
The Buchwald-Hartwig amination is a powerful method for C-N bond formation.[4] This reaction can be performed on this compound to introduce primary or secondary amines. By controlling the stoichiometry of the amine and the reaction conditions, it is possible to achieve either mono- or di-amination. The following protocol focuses on the amination of a 2-aryl-8-chloro-1,5-naphthyridine intermediate.
Quantitative Data Summary: Buchwald-Hartwig Amination
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Piperazine | Pd₂(dba)₃ (10) | XantPhos (20) | Cs₂CO₃ | 1,4-Dioxane | 110 | 16 | 75 |
| 2 | Morpholine | Pd(OAc)₂ (10) | BINAP (15) | NaOtBu | Toluene | 100 | 12 | 82 |
| 3 | Aniline | Pd₂(dba)₃ (5) | BrettPhos (10) | K₂CO₃ | t-BuOH | 90 | 24 | 65 |
| 4 | N-Methylpiperazine | Pd(OAc)₂ (10) | RuPhos (15) | K₃PO₄ | Toluene | 110 | 18 | 78 |
Note: Yields are based on the amination of a pre-functionalized 2-aryl-8-chloro-1,5-naphthyridine.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol describes a general procedure for the amination of an 8-chloro-1,5-naphthyridine derivative.
Materials:
-
2-Aryl-8-chloro-1,5-naphthyridine
-
Desired primary or secondary amine
-
Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., XantPhos, BINAP)
-
Base (e.g., Cs₂CO₃, NaOtBu)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene)
Procedure:
-
In a glovebox or under an inert atmosphere, add the 2-aryl-8-chloro-1,5-naphthyridine (1.0 equiv), the palladium catalyst (0.05-0.10 equiv), the phosphine ligand (0.10-0.20 equiv), and the base (2.0 equiv) to an oven-dried reaction tube.
-
Add the desired amine (1.2-1.5 equiv) and the anhydrous solvent.
-
Seal the tube and heat the reaction mixture to the specified temperature for the indicated time, or until reaction completion is monitored by TLC or LC-MS.
-
Cool the reaction to room temperature.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired 2-aryl-8-amino-1,5-naphthyridine.
Sonogashira Coupling: A Representative Protocol
While specific examples for the Sonogashira coupling of this compound are not extensively reported, the following protocol is based on established procedures for dihaloheterocycles and can serve as a starting point for optimization.[5] The Sonogashira reaction allows for the introduction of alkyne moieties, which are valuable for further synthetic transformations. Regioselectivity can be influenced by the catalyst and reaction conditions, with the potential for both mono- and di-alkynylation.
Quantitative Data Summary: Representative Sonogashira Coupling
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Expected Outcome |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | 60 | 12 | Mono/Di-alkynylation |
| 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (5) | CuI (10) | i-Pr₂NH | DMF | 80 | 8 | Mono/Di-alkynylation |
| 3 | 1-Hexyne | Pd₂(dba)₃ (2.5) | CuI (5) | DIPA | Toluene | 90 | 16 | Mono/Di-alkynylation |
| 4 | Ethynylbenzene | Pd(OAc)₂ (5) / XPhos (10) | - (Copper-free) | Cs₂CO₃ | 1,4-Dioxane | 100 | 24 | Mono-alkynylation |
Note: These are representative conditions and the ratio of mono- to di-substituted product will depend on the specific substrate and reaction parameters.
Experimental Protocol: Sonogashira Coupling
This protocol provides a general method for the Sonogashira coupling of this compound.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine)
-
Anhydrous solvent (e.g., THF)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), Pd(PPh₃)₄ (0.05 equiv), and CuI (0.10 equiv).
-
Add anhydrous THF, followed by the terminal alkyne (1.1 equiv for mono-substitution, 2.2 equiv for di-substitution) and triethylamine (3.0 equiv).
-
Stir the reaction mixture at 60 °C for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to isolate the desired alkynylated 1,5-naphthyridine(s).
Application in Drug Discovery: Inhibition of PfPI4K Signaling Pathway
As mentioned, 2,8-disubstituted-1,5-naphthyridines are potent inhibitors of Plasmodium falciparum phosphatidylinositol-4-kinase (PfPI4K).[2][3] This kinase plays a crucial role in the parasite's life cycle by phosphorylating phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P). PI4P is a key signaling lipid that regulates vesicular trafficking and the localization of other essential proteins, such as PfCDPK7, which is involved in phospholipid biosynthesis.[6] By inhibiting PfPI4K, the 2,8-disubstituted-1,5-naphthyridines disrupt this signaling cascade, leading to the parasite's death.[3][6]
These application notes provide a foundation for the synthetic exploration of this compound. Researchers are encouraged to optimize the described conditions for their specific substrates and desired outcomes. The versatility of palladium-catalyzed cross-coupling reactions on this scaffold continues to offer exciting opportunities for the development of novel therapeutics and functional materials.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. depts.washington.edu [depts.washington.edu]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: 2,8-Dichloro-1,5-naphthyridine in Medicinal Chemistry
Introduction
2,8-Dichloro-1,5-naphthyridine is a key heterocyclic building block in medicinal chemistry, primarily recognized for its role in the development of potent therapeutic agents. Its rigid, planar structure and the presence of two reactive chlorine atoms allow for selective functionalization, making it a versatile scaffold for creating diverse molecular libraries. This document provides an overview of its application, particularly in the synthesis of antimalarial agents, and details the relevant experimental protocols. The 1,5-naphthyridine core itself is found in various biologically active natural products.[1][2]
Application in Antimalarial Drug Discovery
Recent research has highlighted the significance of 2,8-disubstituted-1,5-naphthyridines as potent inhibitors of Plasmodium falciparum phosphatidylinositol-4-kinase (PfPI4K), a crucial enzyme for the parasite's life cycle.[3][4][5] The this compound scaffold serves as a critical starting material for synthesizing these inhibitors. Structure-activity relationship (SAR) studies have shown that substitutions at the C2 and C8 positions of the naphthyridine ring are pivotal for both antimalarial potency and desirable physicochemical properties.[4][5]
Compounds derived from this scaffold have demonstrated efficacy against both drug-sensitive and multidrug-resistant strains of P. falciparum. Notably, some derivatives exhibit a dual mode of action, inhibiting not only PfPI4K but also the formation of hemozoin, a byproduct of hemoglobin degradation by the parasite.[3][4][6] This dual-targeting approach is a promising strategy to combat drug resistance.
Quantitative Data: In Vitro Activities of 2,8-Disubstituted-1,5-naphthyridine Derivatives
The following table summarizes the in vitro inhibitory activities of representative compounds derived from the 2,8-disubstituted-1,5-naphthyridine scaffold against P. falciparum and its kinase target.
| Compound ID | R² Substituent | R⁸ Substituent | PfPI4K IC₅₀ (nM) | P. falciparum (NF54) IC₅₀ (nM) |
| 1 | 3-methoxyphenyl | 3-methylsulfonylphenyl | 10 | 100 |
| 21 | 3-methylsulfonylphenyl | 4-(methylamino)piperidine | 50 | 40 |
| 36 | 2-amino-3-methylsulfonylphenyl | 4-(methylamino)piperidine | 9400 | 40 |
Data sourced from multiple studies.[3][4]
Experimental Protocols
Synthesis of 2,8-Disubstituted-1,5-naphthyridines
The general synthetic route to 2,8-disubstituted-1,5-naphthyridines from this compound involves a two-step process: a regioselective Suzuki coupling at the C2 position followed by a nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination at the C8 position.[3][4][7]
Step 1: Regioselective Suzuki Coupling at the C2-Position
This protocol describes the selective functionalization of the C2 position of a 2,8-dihalo-1,5-naphthyridine core.
-
Materials:
-
(8-Chloro-1,5-naphthyridin-2-yl) 4-methylbenzenesulfonate (starting material, derived from this compound)[8]
-
Desired boronic acid (e.g., 2-(trifluoromethyl)pyridine-5-boronic acid)[8]
-
[1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)[8]
-
Potassium phosphate tribasic (K₃PO₄)[8]
-
1-Butanol[8]
-
Water, degassed[8]
-
Nitrogen gas[8]
-
-
Procedure:
-
To a reaction flask, add (8-chloro-1,5-naphthyridin-2-yl) 4-methylbenzenesulfonate (1.0 eq), the desired boronic acid (1.1 eq), Pd(dppf)Cl₂ (0.05 eq), and K₃PO₄ (1.7 eq).[8]
-
Flush the flask with nitrogen gas.[8]
-
Add degassed 1-butanol and degassed water (typically in a 10:1 ratio).[8]
-
Stir the reaction mixture at room temperature for 3 hours.[8]
-
After completion, extract the mixture with dichloromethane and water.[8]
-
Dry the organic phase over magnesium sulfate (MgSO₄) and concentrate under reduced pressure.[8]
-
Purify the crude product by column chromatography on silica gel to obtain the C2-functionalized 8-chloro-1,5-naphthyridine derivative.[8]
-
Step 2: Nucleophilic Aromatic Substitution (SNAr) at the C8-Position
This protocol describes the displacement of the chlorine atom at the C8 position with various amines.
-
Materials:
-
C2-functionalized 8-chloro-1,5-naphthyridine (from Step 1)
-
Desired amine (e.g., 4-amino-1-methylpiperidine)[4]
-
Solvent (e.g., Dioxane or DMSO)
-
-
Procedure:
-
Dissolve the C2-functionalized 8-chloro-1,5-naphthyridine (1.0 eq) in the chosen solvent.[4]
-
Add the desired amine (3.0 eq).[4]
-
Heat the reaction mixture (typically at temperatures ranging from 80°C to 120°C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by reverse-phase column chromatography to yield the final 2,8-disubstituted-1,5-naphthyridine.[4]
-
In Vitro PfPI4K Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of the PfPI4K enzyme.
-
Principle: The assay measures the amount of ADP produced from the kinase-catalyzed phosphorylation of phosphatidylinositol. The ADP is then quantified using a commercial kit such as ADP-Glo™ Kinase Assay.[4]
-
Procedure:
-
Prepare a reaction mixture containing purified recombinant PfPI4K enzyme in a suitable kinase buffer.
-
Add the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP (e.g., at a concentration of 10 µM) and the lipid substrate.[4]
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and protocol.
-
Determine the IC₅₀ values by fitting the dose-response data to a four-parameter logistic equation.[4]
-
In Vitro Antiplasmodial Activity Assay
This assay evaluates the efficacy of a compound against the blood stage of P. falciparum.
-
Principle: The assay measures the proliferation of parasites in the presence of the test compound. Parasite viability is often assessed by measuring the activity of parasite lactate dehydrogenase (pLDH).[4]
-
Procedure:
-
Culture synchronized P. falciparum (e.g., NF54 strain) in human red blood cells.
-
Add serial dilutions of the test compound to the parasite cultures in a 96-well plate.
-
Incubate the plates for 72 hours under standard culture conditions (e.g., 37°C, 5% CO₂, 5% O₂).
-
After incubation, lyse the red blood cells and measure the pLDH activity using a colorimetric assay.
-
Calculate the IC₅₀ values from the dose-response curves.[4]
-
Visualizations
References
- 1. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Activity of Naturally Derived Naphthyridines | MDPI [mdpi.com]
- 3. 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Optimization of 2,8-Diaryl-1,5-naphthyridines as Plasmodium falciparum Phosphatidylinositol 4‑Kinase Inhibitors with Improved ADME Profiles and In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. repository.up.ac.za [repository.up.ac.za]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2,8-Dichloro-1,5-naphthyridine
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. In particular, 2,8-disubstituted 1,5-naphthyridines have emerged as a promising class of kinase inhibitors, with significant potential in the development of novel therapeutics. This application note provides detailed protocols for the synthesis of 2,8-disubstituted 1,5-naphthyridine derivatives, starting from the readily available precursor, 2,8-dichloro-1,5-naphthyridine. The primary focus of the described synthetic route is the development of potent inhibitors of Plasmodium falciparum phosphatidylinositol-4-kinase (PfPI4K), a key target in antimalarial drug discovery.[1][2] The methodologies outlined herein are, however, adaptable for the synthesis of inhibitors targeting other kinases.
Overview of the Synthetic Strategy
The synthesis of 2,8-disubstituted 1,5-naphthyridine kinase inhibitors is a multi-step process that allows for the introduction of diverse functionalities at the C2 and C8 positions of the naphthyridine core. This diversity is crucial for tuning the potency, selectivity, and pharmacokinetic properties of the final compounds. The general synthetic workflow is depicted below.
Experimental Protocols
The following sections provide detailed, step-by-step protocols for the key transformations in the synthesis of 2,8-disubstituted 1,5-naphthyridine kinase inhibitors.
Protocol 1: Synthesis of (8-Chloro-1,5-naphthyridin-2-yl) 4-methylbenzenesulfonate
This two-step protocol describes the preparation of the key tosylate intermediate required for the subsequent Suzuki coupling reaction.
Step 1a: Synthesis of 8-Chloro-2-hydroxy-1,5-naphthyridine
-
To a solution of this compound (1.0 eq) in a suitable solvent such as aqueous acid, add the appropriate reagents for hydrolysis.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., sodium bicarbonate solution).
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield 8-chloro-2-hydroxy-1,5-naphthyridine.
Step 1b: Tosylation of 8-Chloro-2-hydroxy-1,5-naphthyridine
-
To a solution of 8-chloro-1,5-naphthyridin-2-ol (1.0 eq) in dichloromethane (DCM), add triethylamine (2.5 eq).
-
Cool the mixture in an ice bath and add p-toluenesulfonyl chloride (1.5 eq) portion-wise.
-
Stir the resulting reaction mixture at room temperature for 18 hours.
-
Monitor the reaction for completion using TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford (8-chloro-1,5-naphthyridin-2-yl) 4-methylbenzenesulfonate.[3]
Protocol 2: Suzuki Coupling for C2-Arylation/Heteroarylation
This protocol details the palladium-catalyzed Suzuki coupling of the tosylate intermediate with various boronic acids or their esters to introduce diversity at the C2 position.
-
To a flask flushed with nitrogen, add (8-chloro-1,5-naphthyridin-2-yl) 4-methylbenzenesulfonate (1.0 eq), the desired aryl/heteroaryl boronic acid or pinacol ester (1.5 eq), [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.1 eq), and potassium phosphate tribasic (K₃PO₄) (3.0 eq).
-
Add degassed 1-butanol and degassed water (typically in a 10:1 ratio).
-
Stir the reaction mixture at 25 °C for 3 hours, or until completion is indicated by TLC or LC-MS.
-
Extract the reaction mixture with DCM and water.
-
Dry the organic phase over anhydrous magnesium sulfate and adsorb onto silica gel.
-
Purify the crude product by normal phase column chromatography to yield the 8-chloro-2-(aryl/heteroaryl)-1,5-naphthyridine.[3]
Protocol 3: Buchwald-Hartwig Amination for C8-Functionalization
This protocol describes the palladium-catalyzed amination of the 8-chloro-1,5-naphthyridine intermediate to introduce a wide range of primary and secondary amines at the C8 position.[4]
-
To an oven-dried Schlenk tube under an inert atmosphere, add the 2-aryl-8-chloro-1,5-naphthyridine (1.0 eq), the desired amine (1.2 eq), sodium tert-butoxide (NaOtBu) (1.4 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq), and a suitable phosphine ligand such as tri-tert-butylphosphine (t-Bu₃P) (0.04 eq).
-
Add anhydrous toluene or dioxane as the solvent.
-
Seal the Schlenk tube and heat the reaction mixture at 110 °C for 18 hours, or until reaction completion is observed by TLC or LC-MS.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the final 2,8-disubstituted-1,5-naphthyridine kinase inhibitor.[5]
Data Presentation: Structure-Activity Relationship (SAR)
The following table summarizes the in vitro activity of a selection of 2,8-disubstituted-1,5-naphthyridine derivatives against Plasmodium vivax PI4K (PvPI4K) and the drug-sensitive P. falciparum NF54 strain. The data highlights the impact of substitutions at the C2 and C8 positions on the antiplasmodial activity.
| Compound | R² (C2-substituent) | R⁸ (C8-substituent) | PvPI4K IC₅₀ (μM)[5] | P. falciparum NF54 IC₅₀ (μM)[5] |
| 1 | 3-Methylsulfonylphenyl | 4-Fluorophenyl | 0.007 | 0.035 |
| 2 | 3-Methylsulfonylphenyl | 4-Chlorophenyl | 0.006 | 0.030 |
| 3 | 3-Methylsulfonylphenyl | 3-Aminopyrrolidine | 0.196 | 0.086 |
| 4 | 4-Trifluoromethyl-3-pyridyl | 3-Aminopyrrolidine | 0.130 | 0.030 |
| 5 | 4-Trifluoromethyl-3-pyridyl | N-methyl-4-aminopiperidine | 0.041 | 0.016 |
| 6 | 3-Methylsulfonylphenyl | 4-(N-methylamino)piperidine | 0.033 | 0.024 |
| 7 | 6-Trifluoromethylpyridin-3-yl | 3-(R)-aminopyrrolidine | 0.110 | 0.026 |
| 8 | 6-Trifluoromethylpyridin-3-yl | 3-(S)-aminopyrrolidine | 0.120 | 0.022 |
| 9 | 6-Trifluoromethylpyridin-3-yl | N-methyl-4-aminopiperidine | 0.030 | 0.010 |
PfPI4K Signaling Pathway
The synthesized 2,8-disubstituted-1,5-naphthyridine derivatives primarily target PfPI4K, a lipid kinase essential for the lifecycle of the malaria parasite. PfPI4K plays a crucial role in the production of phosphatidylinositol 4-phosphate (PI4P), a key signaling lipid. Inhibition of PfPI4K disrupts downstream signaling pathways, including those involved in vesicular trafficking and the regulation of other kinases.
Conclusion
The synthetic protocols and structure-activity relationship data presented in this application note provide a comprehensive guide for researchers and drug development professionals interested in utilizing the 2,8-disubstituted-1,5-naphthyridine scaffold for the development of novel kinase inhibitors. The methodologies are robust and allow for the generation of diverse chemical libraries for screening against various kinase targets. The promising antiplasmodial activity of the exemplified compounds underscores the potential of this chemical class in addressing critical global health challenges such as malaria.
References
- 1. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repository.up.ac.za [repository.up.ac.za]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Nucleophilic Aromatic Substitution on Dichloronaphthyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleophilic aromatic substitution (SNAr) on dichloronaphthyridines is a pivotal reaction in synthetic organic and medicinal chemistry. The electron-deficient nature of the naphthyridine ring system, further activated by the presence of two chlorine atoms, facilitates the displacement of one or both chlorides by a variety of nucleophiles. This reaction pathway provides a versatile platform for the synthesis of a diverse array of substituted naphthyridines, which are key scaffolds in numerous biologically active compounds and functional materials.
This document provides detailed experimental protocols and compiled data for the SNAr reaction on various dichloronaphthyridine isomers with amine, alcohol, and thiol nucleophiles. The information herein is intended to serve as a comprehensive resource for researchers in drug discovery and development, offering insights into reaction conditions, regioselectivity, and expected yields.
The general mechanism of the SNAr reaction on a dichloronaphthyridine involves the initial attack of a nucleophile on one of the electron-deficient carbon atoms bearing a chlorine atom. This addition step forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the naphthyridine ring is subsequently restored through the expulsion of the chloride leaving group, yielding the monosubstituted product. Further substitution can occur under appropriate conditions to yield disubstituted products. The regioselectivity of the initial attack is governed by the electronic properties of the specific dichloronaphthyridine isomer.
Data Presentation
The following tables summarize quantitative data for the nucleophilic aromatic substitution on various dichloronaphthyridine isomers. The data has been compiled from scientific literature and represents typical reaction conditions and yields.
Table 1: Monosubstitution of Dichloronaphthyridines with Amine Nucleophiles
| Dichloronaphthyridine Isomer | Amine Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2,7-Dichloro-1,8-naphthyridine | Benzamide (0.9 equiv) | Dioxane | K₂CO₃ | 100 | 18 | 22-42 | |
| 1,3-Dichloro-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile | Piperidine | Ethanol | Triethylamine | Reflux | 3 | 91 | [1] |
| 1,3-Dichloro-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile | Azepane | Ethanol | Triethylamine | Reflux | 3 | 82 | [1] |
| 2,4-Dichloro-1,5-naphthyridine | Morpholine | Isopropanol | DIPEA | 80 | 12 | 85 | |
| 2,7-Dichloro-1,8-naphthyridine | Aniline | DMF | K₂CO₃ | 120 | 24 | 78 |
Note: Data marked with an asterisk () are representative examples based on analogous reactions on similar heterocyclic systems due to the limited availability of specific quantitative data for all dichloronaphthyridine isomers.*
Table 2: Monosubstitution of Dichloronaphthyridines with Alcohol and Thiol Nucleophiles
| Dichloronaphthyridine Isomer | Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2,7-Dichloro-1,8-naphthyridine | Sodium Methoxide | Methanol | - | Reflux | 6 | 75 | |
| 2,4-Dichloro-1,5-naphthyridine | Phenol | DMF | K₂CO₃ | 100 | 12 | 68 | |
| 2,7-Dichloro-1,8-naphthyridine | Ethanethiol | DMF | NaH | 25 | 4 | 82 | |
| 2,4-Dichloro-1,5-naphthyridine | Thiophenol | Acetonitrile | Cs₂CO₃ | 80 | 8 | 79 |
Note: Data marked with an asterisk () are representative examples based on analogous reactions on similar heterocyclic systems due to the limited availability of specific quantitative data for all dichloronaphthyridine isomers.*
Experimental Protocols
The following are detailed protocols for the monosubstitution of a generic dichloronaphthyridine with representative amine, alcohol, and thiol nucleophiles.
Protocol 1: Reaction with an Aliphatic Amine (e.g., Piperidine)
This protocol describes a general procedure for the synthesis of a mono-amino-substituted chloronaphthyridine.
Materials:
-
Dichloronaphthyridine (e.g., 1,3-dichloro-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile) (1.0 equiv)
-
Piperidine (1.1 equiv)
-
Triethylamine (1.5 equiv)
-
Absolute Ethanol
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Standard glassware for workup and purification
Procedure:
-
To a round-bottom flask, add the dichloronaphthyridine (1.0 equiv), absolute ethanol (to achieve a concentration of approximately 0.2 M), the aliphatic amine (1.1 equiv), and triethylamine (1.5 equiv).
-
Equip the flask with a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed (typically after 3-6 hours), allow the reaction mixture to cool to room temperature.
-
Add water to the reaction mixture to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with water.
-
Dry the product under vacuum.
-
If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel.
Protocol 2: Reaction with an Alcohol (e.g., Sodium Methoxide)
This protocol describes a general procedure for the synthesis of a mono-alkoxy-substituted chloronaphthyridine.
Materials:
-
Dichloronaphthyridine (e.g., 2,7-dichloro-1,8-naphthyridine) (1.0 equiv)
-
Sodium methoxide solution (25 wt% in methanol) (1.05 equiv)
-
Anhydrous Methanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Standard glassware for workup and purification
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the dichloronaphthyridine (1.0 equiv) in anhydrous methanol (to achieve a concentration of approximately 0.2 M).
-
Slowly add the sodium methoxide solution (1.05 equiv) to the stirred solution at room temperature.
-
Equip the flask with a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction progress by TLC.
-
Upon completion (typically after 4-8 hours), cool the reaction mixture to room temperature.
-
Neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) until pH 7.
-
Remove the methanol under reduced pressure.
-
Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Reaction with a Thiol (e.g., Ethanethiol)
This protocol describes a general procedure for the synthesis of a mono-thioether-substituted chloronaphthyridine.
Materials:
-
Dichloronaphthyridine (e.g., 2,7-dichloro-1,8-naphthyridine) (1.0 equiv)
-
Ethanethiol (1.1 equiv)
-
Sodium hydride (60% dispersion in mineral oil) (1.2 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride solution
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard glassware for workup and purification
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous DMF.
-
Carefully add sodium hydride (1.2 equiv) to the DMF at 0 °C with stirring.
-
Slowly add a solution of ethanethiol (1.1 equiv) in anhydrous DMF to the sodium hydride suspension at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the sodium thiolate.
-
Add a solution of the dichloronaphthyridine (1.0 equiv) in anhydrous DMF to the thiolate solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC (typically 2-6 hours).
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
The following diagrams illustrate the key concepts and workflows associated with the nucleophilic aromatic substitution on dichloronaphthyridine.
Caption: General mechanism of nucleophilic aromatic substitution on dichloronaphthyridine.
Caption: A typical experimental workflow for SNAr on dichloronaphthyridine.
References
Application Notes: 2,8-Dichloro-1,5-naphthyridine as a Scaffold for Novel Antimalarial Agents
Introduction
The emergence and spread of drug-resistant Plasmodium falciparum strains represent a significant threat to global public health, necessitating the urgent development of novel antimalarial drugs with new mechanisms of action. The 1,5-naphthyridine core is a privileged heterocyclic scaffold that has garnered considerable interest in medicinal chemistry due to its presence in numerous biologically active compounds. In the context of antimalarial drug discovery, derivatives of the 1,5-naphthyridine nucleus have been identified as potent inhibitors of parasite growth, offering a promising avenue for new therapeutic agents.
The Role of 2,8-Dichloro-1,5-naphthyridine as a Key Synthetic Intermediate
While this compound itself is not the active pharmacophore, it serves as a critical and versatile starting material for the synthesis of a diverse library of 2,8-disubstituted-1,5-naphthyridine derivatives. The two chlorine atoms at the C2 and C8 positions are amenable to various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination, allowing for the systematic introduction of different aryl, heteroaryl, and amino substituents. This synthetic flexibility is paramount for conducting extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.
Mechanism of Action: A Dual-Targeting Approach
Research has revealed that 2,8-disubstituted-1,5-naphthyridines can exert their antimalarial effect through a dual mechanism of action, a highly desirable feature that can reduce the likelihood of resistance development.
-
Plasmodium falciparum Phosphatidylinositol-4-Kinase (PfPI4K) Inhibition : The primary target for many compounds in this series is PfPI4K, a lipid kinase essential for multiple stages of the parasite's lifecycle. PfPI4K catalyzes the formation of phosphatidylinositol-4-phosphate (PI4P), a key signaling lipid involved in protein trafficking and the development of daughter merozoites within an infected red blood cell.[1] Inhibition of PfPI4K disrupts these vital processes, leading to parasite death.[1][2]
-
Inhibition of Hemozoin Formation : During its intraerythrocytic stage, the parasite digests host hemoglobin in its food vacuole, releasing large quantities of toxic free heme. To protect itself, the parasite detoxifies this heme by crystallizing it into an inert polymer called hemozoin.[3] Certain 2,8-disubstituted-1,5-naphthyridines, particularly those with basic groups at the 8-position, have been shown to inhibit this crystallization process.[3] This leads to an accumulation of toxic heme, which damages parasite membranes and ultimately causes lysis.
Structure-Activity Relationship (SAR) and Lead Optimization
Medicinal chemistry campaigns have systematically explored the SAR of this scaffold. It has been demonstrated that introducing basic amine substituents at the C8-position can significantly enhance antiplasmodial activity and improve physicochemical properties like solubility.[3] Modifications at the C2-position with various aryl groups, such as 3-methylsulfonylphenyl or 4-CF3-3-pyridyl, have been shown to maintain potent PfPI4K inhibition.[3] This optimization has led to the identification of lead compounds with potent activity against both drug-sensitive (NF54) and multidrug-resistant (P. falciparum K1) strains, improved pharmacokinetic profiles, and significant efficacy in animal models of malaria.[2]
Quantitative Data Summary
The following tables summarize the in vitro activity of representative 2,8-disubstituted-1,5-naphthyridine derivatives against P. falciparum and their identified molecular targets.
Table 1: In Vitro Antiplasmodial Activity and Target Inhibition
| Compound ID | C2-Substituent | C8-Substituent | PfNF54 IC₅₀ (nM)[3] | PvPI4K IC₅₀ (nM)[3] | Hemozoin Inhibition (%)[3] |
|---|---|---|---|---|---|
| 1 | 3-Sulfonamidophenyl | 3-Aminophenyl | 16 | 1.8 | 32 |
| 8 | 3-Methylsulfonylphenyl | 3-Aminopiperidine | 33 | 51 | 91 |
| 9 | 3-Methylsulfonylphenyl | (R)-3-Aminopyrrolidine | 48 | 36 | 89 |
| 13 | 4-CF₃-3-pyridyl | (R)-3-Aminopyrrolidine | 22 | 220 | 95 |
| 17 | 4-CF₃-3-pyridyl | 3-Amino-3-methylpiperidine | 8.8 | 150 | 97 |
Data extracted from J. Med. Chem. 2024, 67, 13, 11091–11105.[3]
Table 2: Cytotoxicity and Selectivity of a Lead Compound
| Compound ID | Cytotoxicity (HepG2) CC₅₀ (µM)[3] | Selectivity Index (SI) (HepG2/PfNF54)[3] |
|---|
| 17 | > 30 | > 3400 |
Data extracted from J. Med. Chem. 2024, 67, 13, 11091–11105.[3]
Visualizations
Caption: General synthetic workflow for 2,8-disubstituted-1,5-naphthyridines.
Caption: Dual mechanism of action of 1,5-naphthyridine derivatives.
Caption: Drug discovery screening cascade for novel antimalarials.
Experimental Protocols
Protocol 1: General Synthesis of a 2,8-Disubstituted-1,5-Naphthyridine
This protocol describes a representative two-step synthesis of a final compound from the this compound intermediate, involving a Suzuki coupling followed by a Buchwald-Hartwig amination.
Materials:
-
This compound
-
Arylboronic acid (for C2 position)
-
Amine (for C8 position)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Cesium carbonate (Cs₂CO₃) or Potassium phosphate (K₃PO₄)
-
Palladium(II) acetate (Pd(OAc)₂)
-
rac-2-(Di-tert-butylphosphino)-1,1'-binaphthyl (BINAP)
-
1,4-Dioxane, 1-Butanol, Water, DMF (anhydrous solvents)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
Step A: Suzuki Coupling at the C2 Position
-
To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate tribasic (2.0 eq).
-
Add a solvent mixture of 1-butanol and water (e.g., 6:1 ratio).
-
Degas the mixture by bubbling nitrogen gas through the solution for 20 minutes.
-
Add the palladium catalyst, Pd(dppf)Cl₂ (0.05 eq).
-
Heat the reaction mixture at 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-18 hours).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product (8-chloro-2-aryl-1,5-naphthyridine) by column chromatography on silica gel.
Step B: Buchwald-Hartwig Amination at the C8 Position
-
To a reaction vessel, add the 8-chloro-2-aryl-1,5-naphthyridine intermediate from Step A (1.0 eq), the desired amine (1.5 eq), and cesium carbonate (2.0 eq).
-
Add anhydrous 1,4-dioxane as the solvent.
-
Degas the mixture with nitrogen for 20 minutes.
-
Add the catalyst system: Pd(OAc)₂ (0.1 eq) and BINAP (0.2 eq).
-
Heat the reaction mixture at 100-120 °C under a nitrogen atmosphere until the reaction is complete as monitored by LC-MS (typically 4-18 hours).
-
Cool the reaction, filter through a pad of Celite®, and concentrate the filtrate.
-
Purify the crude product by column chromatography or preparative HPLC to yield the final 2,8-disubstituted-1,5-naphthyridine.
Protocol 2: In Vitro Antiplasmodial Activity Assay (SYBR Green I)
This assay measures parasite DNA content as an indicator of parasite growth in the presence of test compounds.[4]
Materials:
-
P. falciparum culture (synchronized to ring stage) at ~0.5% parasitemia and 2% hematocrit
-
Complete parasite culture medium (RPMI-1640 with Albumax II, hypoxanthine, etc.)
-
Human erythrocytes (O+)
-
Test compounds dissolved in DMSO
-
96-well black, clear-bottom microplates
-
SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, containing 1x SYBR Green I dye)
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm)
Procedure:
-
Prepare serial dilutions of the test compounds in complete medium in a 96-well plate. Include a drug-free control (DMSO vehicle) and an uninfected erythrocyte control.
-
Add 180 µL of the synchronized parasite culture to each well containing 20 µL of the diluted compound.
-
Incubate the plates for 72 hours in a modular incubation chamber gassed with 5% CO₂, 1% O₂, 94% N₂ at 37 °C.
-
After incubation, seal the plates and freeze them at -80 °C for at least 2 hours to lyse the red blood cells.
-
Thaw the plates at room temperature.
-
Add 100 µL of SYBR Green I lysis buffer to each well.
-
Incubate the plates in the dark at room temperature for 1-2 hours.
-
Measure the fluorescence using a plate reader.
-
Subtract the background fluorescence from the uninfected erythrocyte control wells.
-
Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of parasite growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 3: Hemozoin Formation Inhibition Assay (Colorimetric)
This cell-free assay measures the ability of a compound to inhibit the formation of β-hematin (synthetic hemozoin).[5][6]
Materials:
-
Hemin chloride
-
Sodium hydroxide (0.2 M)
-
Sodium acetate (3 M)
-
Glacial acetic acid
-
Test compounds dissolved in DMSO
-
96-well microplate
-
Plate shaker
-
Microplate reader (absorbance at 405 nm)
Procedure:
-
Prepare a fresh solution of hemin (e.g., 6.5 mM) in 0.2 M NaOH.
-
In a 96-well plate, add 25 µL of the test compound at various concentrations. Include positive (e.g., chloroquine) and negative (DMSO) controls.
-
Add 100 µL of the hemin solution to each well.
-
Add 100 µL of 3 M sodium acetate to each well.
-
Initiate the reaction by adding 25 µL of 17.4 M glacial acetic acid to each well to bring the pH to ~4.8.
-
Seal the plate and incubate at 37 °C for 24 hours with shaking.
-
Centrifuge the plate at 3300 x g for 15 minutes.
-
Carefully discard the supernatant. Wash the pellet twice with 200 µL of DMSO to remove unreacted heme.
-
After the final wash, dissolve the hemozoin pellet in 200 µL of 0.1 M NaOH.
-
Measure the absorbance at 405 nm.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [1 - (Absorbance of test well / Absorbance of negative control well)] x 100.
Protocol 4: In Vivo Efficacy Assessment (4-Day Suppressive Test)
This protocol assesses the ability of a compound to suppress parasitemia in a malaria-infected mouse model.[7] Humanized NOD-scid IL-2Rγ-null (NSG) mice are commonly used for P. falciparum studies.[2]
Materials:
-
NSG mice engrafted with human erythrocytes
-
P. falciparum infected human erythrocytes
-
Test compound formulated in an appropriate vehicle (e.g., 0.5% hydroxypropyl methylcellulose, 0.2% Tween 80)
-
Standard antimalarial drug (e.g., Artemether-lumefantrine) as a positive control
-
Vehicle for negative control
-
Giemsa stain
-
Microscope
Procedure:
-
On Day 0, intravenously infect the humanized NSG mice with approximately 1 x 10⁷ P. falciparum-infected erythrocytes.
-
Two to four hours post-infection, begin treatment. Administer the test compound, positive control, or vehicle to groups of mice (n=3-5 per group) via oral gavage.
-
Continue daily dosing for four consecutive days (Day 0, 1, 2, and 3).
-
On Day 4, collect blood from each mouse via tail snip to prepare thin blood smears.
-
Stain the smears with Giemsa and determine the percentage of parasitemia by light microscopy (by counting infected red blood cells out of at least 1000 total red blood cells).
-
Calculate the percent parasite growth inhibition for each treatment group relative to the vehicle control group.
-
Dose-response studies can be conducted to determine the effective dose that reduces parasitemia by 90% (ED₉₀).
References
- 1. Targeting Plasmodium phosphatidylinositol 4-kinase to eliminate malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of 2,8-Diaryl-1,5-naphthyridines as Plasmodium falciparum Phosphatidylinositol 4-Kinase Inhibitors with Improved ADME Profiles and In Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. media.malariaworld.org [media.malariaworld.org]
- 4. iddo.org [iddo.org]
- 5. Simple Colorimetric Inhibition Assay of Heme Crystallization for High-Throughput Screening of Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of In Vitro Inhibition of β-Hematin Formation: A Step Towards a Comprehensive Understanding of the Mechanism of Action of New Arylamino Alcohols [mdpi.com]
- 7. mmv.org [mmv.org]
Application Notes and Protocols for the Regioselective Functionalization of the 2,8-Dichloro-1,5-naphthyridine Core
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the regioselective functionalization of the 2,8-dichloro-1,5-naphthyridine core, a key scaffold in medicinal chemistry. The methodologies outlined herein focus on palladium-catalyzed cross-coupling reactions, specifically Suzuki-Miyaura and Buchwald-Hartwig amination, to enable the selective introduction of aryl, heteroaryl, and amino moieties at the C2 and C8 positions.
Introduction
The 1,5-naphthyridine skeleton is a privileged heterocyclic motif present in numerous biologically active compounds. The this compound core serves as a versatile starting material for the synthesis of a diverse library of derivatives, particularly for the development of kinase inhibitors and other therapeutic agents. The distinct electronic environments of the C2 and C8 positions allow for regioselective functionalization, making this scaffold an attractive platform for structure-activity relationship (SAR) studies. This guide details reliable protocols for achieving selective C-C and C-N bond formation.
Regioselective Functionalization Strategy
The regioselectivity of the functionalization of this compound is primarily dictated by the electronic properties of the two chlorine-bearing carbon atoms. The C2 position is generally more electrophilic and thus more susceptible to initial functionalization under palladium-catalyzed conditions. This inherent reactivity allows for a sequential functionalization strategy, where the C2 position is first modified, followed by the functionalization of the C8 position.
Application Notes & Protocols: Synthetic Routes to 2-Amino-8-Substituted-1,5-Naphthyridines
Audience: Researchers, scientists, and drug development professionals.
Introduction: The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous compounds with a wide array of biological activities. Specifically, 2-amino-8-substituted-1,5-naphthyridines are key pharmacophores and versatile intermediates in the synthesis of potent kinase inhibitors and other therapeutic agents. This document provides a detailed overview of the primary synthetic strategies to access this important class of molecules, complete with comparative data and step-by-step experimental protocols.
Section 1: Overview of Synthetic Strategies
The synthesis of 2-amino-8-substituted-1,5-naphthyridines can be broadly approached via two distinct strategies:
-
De Novo Core Construction: Building the 1,5-naphthyridine ring system from acyclic or monocyclic precursors, most notably through condensation and cyclization reactions like the Friedländer Annulation. This method allows for the early introduction of desired substituents.
-
Post-Modification of a Pre-formed Core: Starting with a pre-existing 1,5-naphthyridine scaffold (e.g., a di-halogenated derivative) and introducing the amino and substituent groups sequentially using modern cross-coupling and substitution reactions. This modular approach offers high flexibility for library synthesis.
Figure 1: High-level overview of the two primary synthetic approaches.
Section 2: Strategy 1: Post-Modification of the 1,5-Naphthyridine Core
This strategy is arguably the most versatile for generating diverse libraries of analogues. The typical workflow involves the regioselective functionalization of a di-halogenated 1,5-naphthyridine intermediate. A common sequence is a Suzuki coupling to install the C8-substituent, followed by a Buchwald-Hartwig amination to introduce the C2-amino group.[1]
Figure 2: Workflow for the core functionalization strategy.
Data Presentation: Cross-Coupling & Amination Reactions
The efficiency of these reactions is highly dependent on the choice of catalyst, ligand, base, and solvent.
Table 1: Representative Conditions for Suzuki Coupling on Halogenated Naphthyridines
| Catalyst | Ligand | Base | Solvent | Substrate | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 5-Bromo-2-methylpyridin-3-amine | 85 | [2] |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | DMF | 2-Iodo-1,5-naphthyridine | High | [3] |
| Pd-PEPPSI-IPr | IPr | K₂CO₃ | THF | 2-Amino-5-bromo-4-methylpyridine | N/A |[2] |
Table 2: Representative Conditions for Amination on Halogenated Naphthyridines
| Catalyst | Ligand | Base | Amine Source | Substrate | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Pd₂(dba)₃ | XantPhos | Cs₂CO₃ | Various Amines | 2-Chloro-1,5-naphthyridine | Good | [4] |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Tetrahydropyran-amide | 2-Bromo-1,5-naphthyridine | N/A | [4] |
| N/A | N/A | Cs₂CO₃ | Various Amines | 2-Bromo-8-substituted-1,5-naphthyridine | Good |[4] |
Experimental Protocol: Synthesis of 2-Amino-8-aryl-1,5-naphthyridine
This protocol is adapted from methodologies reported for the synthesis of related structures.[1][3][4]
Step 1: Suzuki-Miyaura Coupling - Synthesis of 2-Bromo-8-aryl-1,5-naphthyridine
-
Setup: To a dry round-bottom flask or microwave vial, add 2,8-dibromo-1,5-naphthyridine (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and potassium carbonate (K₂CO₃, 2.0 eq).
-
Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add a degassed mixture of a suitable solvent system, such as 1,4-dioxane and water (e.g., 4:1 ratio).
-
Reaction: Heat the reaction mixture to 85-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure 2-bromo-8-aryl-1,5-naphthyridine.
Step 2: Buchwald-Hartwig Amination - Synthesis of 2-Amino-8-aryl-1,5-naphthyridine
-
Setup: In a dry Schlenk tube or sealed vial, combine the 2-bromo-8-aryl-1,5-naphthyridine (1.0 eq), a palladium source such as Pd₂(dba)₃ (0.02-0.05 eq), a suitable phosphine ligand like XantPhos (0.04-0.10 eq), and a strong base like cesium carbonate (Cs₂CO₃, 1.5-2.0 eq).[4] The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[5][6]
-
Amine Source: For the synthesis of the primary amine, an ammonia equivalent is required. A common choice is benzophenone imine, followed by acidic hydrolysis. Add benzophenone imine (1.2 eq) to the reaction vessel.
-
Inert Atmosphere: Seal the vessel and purge thoroughly with an inert gas (Argon).
-
Solvent Addition: Add anhydrous, degassed solvent such as toluene or 1,4-dioxane.
-
Reaction: Heat the mixture to 100-110 °C for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Work-up & Hydrolysis: Cool the reaction mixture to room temperature. Filter through a pad of celite to remove palladium residues, washing with ethyl acetate. Concentrate the filtrate. Dissolve the crude residue in tetrahydrofuran (THF) and treat with 2M aqueous hydrochloric acid (HCl). Stir at room temperature for 1-2 hours to hydrolyze the imine.
-
Purification: Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extract with ethyl acetate. Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography to yield the final 2-amino-8-aryl-1,5-naphthyridine.
Section 3: Strategy 2: De Novo Synthesis via Friedländer Annulation
The Friedländer synthesis is a classic and efficient method for constructing quinoline and naphthyridine ring systems.[7] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an activated methylene group (e.g., a ketone or β-ketoester).[8] This approach can be adapted for 1,5-naphthyridines starting from a substituted 3-aminopyridine-4-carbaldehyde.
Figure 3: Workflow for the Friedländer Annulation strategy.
Experimental Protocol: Friedländer-type Synthesis of a 1,5-Naphthyridine Precursor
This protocol outlines the general steps for the acid-catalyzed condensation to form the naphthyridine core, which would then require further steps to achieve the target 2-amino-8-substituted pattern.[9][10]
-
Setup: In a round-bottom flask equipped with a reflux condenser, combine the 3-aminopyridine-4-carbaldehyde derivative (1.0 eq) and the active methylene compound (e.g., ethyl acetoacetate, 1.1 eq) in a suitable solvent such as ethanol or acetic acid.
-
Catalyst: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). Alternatively, base catalysts like piperidine or sodium ethoxide can be used depending on the specific substrates.[7][8]
-
Reaction: Heat the reaction mixture to reflux. The reaction time can vary from 2 to 12 hours. Monitor the formation of the product by TLC.
-
Work-up: After cooling to room temperature, the reaction mixture is often poured into ice water or a basic solution (e.g., aqueous ammonia or sodium carbonate) to precipitate the crude product.
-
Purification: Collect the solid product by filtration, wash thoroughly with water, and dry. The crude naphthyridine derivative can be further purified by recrystallization from an appropriate solvent (e.g., ethanol, isopropanol) or by column chromatography.
-
Subsequent Functionalization: The resulting substituted 1,5-naphthyridine can then be carried forward. For example, a hydroxyl or ester group introduced from the active methylene component may need to be converted to a halide (e.g., using POCl₃) before subsequent amination to install the 2-amino group.[10]
References
- 1. 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,8-Dichloro-1,5-naphthyridine and Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and professionals involved in the synthesis of 2,8-dichloro-1,5-naphthyridine and its derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is a common synthetic route to produce a 2,8-disubstituted-1,5-naphthyridine core?
A common and effective strategy involves a multi-step synthesis beginning with the formation of a di-hydroxy-1,5-naphthyridine, followed by chlorination and subsequent functionalization. A typical sequence is as follows:
-
Condensation and Cyclization: Starting materials like 3-aminopyridine derivatives can be reacted with reagents such as Meldrum's acid to form a key intermediate. This is followed by a heat-assisted intramolecular cyclization to yield a dihydroxynaphthyridine.[1][2]
-
Chlorination: The resulting diol is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to produce the this compound core.[3]
-
Selective Functionalization: The chloro groups can be selectively substituted. For instance, a regioselective Suzuki coupling can be employed to functionalize the 2-position, followed by amination at the 8-position.[4]
Q2: I am experiencing low yields during the chlorination of the 1,5-naphthyridine-2,8-diol. What are the potential causes and solutions?
Low yields in the chlorination step are a common issue. Here are some factors to consider and troubleshoot:
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, consider extending the reaction time or increasing the temperature.
-
Reagent Purity and Excess: Ensure the phosphorus oxychloride (POCl₃) is of high purity and used in sufficient excess. Degradation of the reagent can lead to lower yields. A reported protocol successfully used POCl₃ at 100 °C for 1 hour.[4]
-
Work-up Procedure: The work-up is critical. Pouring the reaction mixture onto crushed ice and careful neutralization with a base (e.g., sodium carbonate solution) is a common procedure.[5] Improper pH adjustment can lead to product loss.
-
Product Degradation: The dichloro-naphthyridine product may be sensitive to prolonged exposure to high temperatures or harsh acidic/basic conditions during work-up. Minimize the time the product is in harsh conditions.
Q3: My Suzuki coupling reaction at the 2-position of this compound has a low yield. How can I optimize this step?
Low yields in Suzuki coupling reactions are a frequent challenge. One study reported a yield of 27% for a specific coupling.[6] Here are some optimization strategies:
-
Catalyst and Ligand Choice: The choice of palladium catalyst and ligand is crucial. [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) is a commonly used catalyst.[6] Experimenting with different ligands can sometimes improve yields.
-
Base and Solvent System: The base and solvent system play a significant role. A mixture of an organic solvent (e.g., 1-butanol) and water with a base like potassium phosphate tribasic is a common setup.[6] Ensure all solvents are properly degassed to prevent catalyst deactivation.
-
Reaction Temperature: While some Suzuki couplings are run at room temperature, others require heating.[6] Optimize the temperature for your specific substrates.
-
Purity of Boronic Acid/Ester: The purity of the boronic acid or its pinacol ester is critical for a successful coupling reaction. Impurities can inhibit the catalyst.
Q4: What are the best practices for purifying 2,8-disubstituted-1,5-naphthyridines?
Purification can be challenging due to the similar polarity of starting materials, intermediates, and the final product.
-
Column Chromatography: Normal-phase column chromatography using silica gel is a standard method.[6][7] A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate or dichloromethane/methanol, can be effective.[7]
-
Acid-Base Extraction: For compounds with basic functional groups, an acid-base extraction can be a powerful purification tool. Dissolving the crude mixture in an organic solvent and extracting with an aqueous acid will move the basic product to the aqueous layer, leaving non-basic impurities behind. The product can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.[7]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective final purification step. Finding the optimal solvent may require some screening.
Data Presentation
Table 1: Summary of Reaction Conditions and Yields for Key Synthetic Steps
| Step | Reactants | Reagents & Conditions | Product | Yield | Reference |
| Hydroxylation/ Tosylation | 8-chloro-1,5-naphthyridin-2-ol | p-toluenesulfonyl chloride, triethylamine, DCM, RT, 18 h | 8-chloro-1,5-naphthyridin-2-yl 4-methylbenzenesulfonate | 78% | [6] |
| Suzuki Coupling | (8-chloro-1,5-naphthyridin-2-yl) 4-methylbenzenesulfonate, 2-(trifluoromethyl)pyridine-5-boronic acid | Pd(dppf)Cl₂, K₃PO₄, 1-butanol/water, 25 °C, 3 h | 8-Chloro-2-[6-(trifluoromethyl)pyridin-3-yl]-1,5-naphthyridine | 27% | [6] |
| Amination | 2,4-dichloro-6-(6-(trifluoromethyl)pyridin-3-yl)-1,5-naphthyridine | 4-amino-1-methylpiperidine, DMF, 70 °C, 18 h | 2-chloro-N-(1-methylpiperidin-4-yl)-6-[6-(trifluoromethyl)pyridin-3-yl]-1,5-naphthyridin-4-amine | 28% | [6] |
Experimental Protocols
Protocol 1: Synthesis of 8-chloro-1,5-naphthyridin-2-yl 4-methylbenzenesulfonate [6]
-
To a solution of 8-chloro-1,5-naphthyridin-2-ol (500 mg, 2.80 mmol) in dichloromethane (15 mL) and triethylamine (0.97 mL, 6.90 mmol), add p-toluenesulfonyl chloride (792 mg, 4.10 mmol) portion-wise.
-
Stir the resulting reaction mixture at room temperature for 18 hours.
-
Purify the crude product by normal phase (silica gel) column chromatography to afford the title compound as a pale yellow solid.
Protocol 2: Synthesis of 8-Chloro-2-[6-(trifluoromethyl)pyridin-3-yl]-1,5-naphthyridine via Suzuki Coupling [6]
-
To a flask flushed with N₂, add (8-Chloro-1,5-naphthyridin-2-yl) 4-methylbenzenesulfonate (4.0 g, 12 mmol), 2-(trifluoromethyl)pyridine-5-boronic acid (2.5 g, 13 mmol), [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.44 g, 0.60 mmol), and potassium phosphate tribasic (4.3 g, 20 mmol).
-
Add degassed 1-butanol (20 mL) and degassed water (2 mL).
-
Stir the reaction at 25 °C for 3 hours.
-
Extract the reaction mixture with dichloromethane and water.
-
Dry the organic phase over MgSO₄ and adsorb onto silica gel.
-
Purify by normal phase column chromatography to yield the product as a beige solid.
Visualizations
Caption: Synthetic workflow for 2,8-disubstituted-1,5-naphthyridines.
Caption: Troubleshooting logic for low-yield synthesis.
References
- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Evaluation of Naphthyridine Compounds as Antimalarial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ispub.com [ispub.com]
- 6. repository.up.ac.za [repository.up.ac.za]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Purification of Crude 2,8-Dichloro-1,5-naphthyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 2,8-dichloro-1,5-naphthyridine. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound and related compounds.
Q1: Why is my final product yield unexpectedly low after purification?
A1: Low yields can arise from several factors during both the synthesis and purification stages.
-
Incomplete Reaction: The initial synthesis may not have proceeded to completion. It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting materials have been consumed.
-
Losses During Chromatography: The compound might partially or irreversibly adsorb to the silica gel if an unsuitable solvent system is used. Additionally, the compound could degrade on acidic silica gel. To mitigate this, consider using a neutral support like alumina or deactivating the silica gel with a base (e.g., triethylamine).[1]
-
Losses During Recrystallization: A suboptimal solvent choice for recrystallization can lead to significant product loss. This can occur due to high solubility in the cold mother liquor or the product "oiling out" instead of forming crystals.[1]
Q2: My purified this compound is still contaminated with a persistent impurity. How can I remove it?
A2: Persistent impurities are a common challenge, often due to the presence of compounds with similar polarity to the target molecule.
-
Isomeric Impurities: Positional isomers formed during the synthesis can be very difficult to separate due to their similar chemical properties. High-performance column chromatography with a shallow solvent gradient may be necessary to achieve separation. In some cases, derivatizing the mixture to alter the polarity of one component can facilitate separation, followed by the removal of the derivatizing group.[1]
-
Over-chlorinated Byproducts: Impurities such as trichloro-1,5-naphthyridines might be present. Careful optimization of column chromatography is the primary method for removal.[1]
-
Unreacted Starting Material: If the precursors to the naphthyridine core are carried through the synthesis, they will act as impurities. An acid-base extraction can be effective for removing basic starting materials.
Q3: My compound is "oiling out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" happens when the compound separates from the solution as a liquid instead of a solid crystalline lattice. This is often due to a supersaturated solution or an inappropriate solvent.
-
Reduce the Cooling Rate: Allow the solution to cool slowly to room temperature before transferring it to a refrigerator. Avoid placing a hot solution directly into an ice bath.[1]
-
Add a Co-solvent: Introduce a miscible "anti-solvent" (a solvent in which your compound has lower solubility) dropwise to the warm solution until it becomes slightly turbid. Then, add a few drops of the primary solvent to clarify it before allowing it to cool slowly.[1]
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask below the solvent level. The microscopic scratches can provide nucleation sites for crystal growth.[1]
-
Seed the Solution: If you have a small amount of pure, solid product, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.[1]
Frequently Asked Questions (FAQs)
Q: What are the most common impurities found in the synthesis of this compound?
A: Common impurities can include unreacted starting materials, isomers (e.g., other dichloro-1,5-naphthyridine isomers), and over-chlorinated byproducts. The specific impurities will depend on the synthetic route employed.
Q: What is a standard column chromatography protocol for purifying this compound?
A: A typical starting point for purifying chlorinated naphthyridines is to use silica gel as the stationary phase. The mobile phase often consists of a mixture of a non-polar solvent (like hexanes or dichloromethane) and a moderately polar solvent (like ethyl acetate). For related 2,8-disubstituted-1,5-naphthyridines, normal phase column chromatography has been used effectively.[1] The ideal eluent system should be determined by TLC analysis to achieve an Rf value of 0.2-0.4 for the desired product.
Q: Can I use a method other than chromatography for purification?
A: Yes. Depending on the impurity profile, other methods can be effective:
-
Recrystallization: If the crude product is relatively pure (>90%), recrystallization is an excellent method for obtaining highly pure material. A suitable solvent or solvent system must be identified.
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Acid-Base Extraction: This technique is useful for removing non-basic impurities or impurities with a significantly different pKa. By dissolving the crude mixture in an organic solvent and washing with an aqueous acid, basic impurities can be removed.[2] However, given the two nitrogen atoms in the 1,5-naphthyridine core, the target compound itself has basic properties and this method should be used with caution to avoid product loss into the aqueous layer.
Quantitative Data from Related Purifications
The following table summarizes purification data for compounds structurally related to this compound to provide an expectation of potential yields and purity.
| Compound | Purification Method | Yield | Purity |
| 8-chloro-1,5-naphthyridin-2-yl 4-methylbenzenesulfonate | Normal phase (silica gel) column chromatography | 78% | 100% (LC-MS) |
| 8-chloro-2-(3-methylsulfonylphenyl)-1,5-naphthyridine | Normal phase column chromatography | 68% | 100% (LC-MS) |
| 8-Chloro-2-[6-(trifluoromethyl)pyridin-3-yl]-1,5-naphthyridine | Normal phase column chromatography | 27% | 100% (LC-MS) |
| 2-chloro-N-(1-methylpiperidin-4-yl)-6-[6-(trifluoromethyl)pyridin-3-yl]-1,5-naphthyridin-4-amine | Normal phase column chromatography | 28% | Not Specified |
| 8-chloro-2-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]-1,5-naphthyridine | Normal phase column chromatography | 52% | 92% (LC-MS) |
| 8-chloro-2-[6-(methylcarbamoyl)pyridin-3-yl]-1,5-naphthyridine | Normal phase column chromatography | 55% | 80% (LC-MS) |
Data extracted from a study on 2,8-disubstituted-1,5-naphthyridines.[1]
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This is a general protocol for the purification of this compound using silica gel chromatography.
-
Mobile Phase Selection:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate using various solvent systems of increasing polarity (e.g., starting with 100% hexanes and gradually adding ethyl acetate).
-
The optimal mobile phase should provide good separation of the desired product from impurities, with an Rf value for the product between 0.2 and 0.4.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial mobile phase solvent.
-
Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.
-
Ensure the packing is uniform and free of air bubbles.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane).
-
Adsorb the dissolved product onto a small amount of silica gel by evaporating the solvent.
-
Load the dried, product-adsorbed silica gel onto the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen mobile phase.
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute more polar compounds.
-
Collect fractions and monitor their composition by TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to yield the purified this compound.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
In separate test tubes, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.
-
An ideal solvent will dissolve the compound when hot but not when cold.
-
If a single solvent is not suitable, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be used.
-
-
Dissolution:
-
Place the crude product in a flask and add a minimal amount of the hot recrystallization solvent to dissolve it completely.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are present, perform a hot filtration to remove them.
-
-
Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
-
Drying:
-
Dry the purified crystals under vacuum to remove any residual solvent.
-
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
References
Technical Support Center: Optimizing Suzuki Reactions for Dichloronaphthyridines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize Suzuki-Miyaura cross-coupling reactions for dichloronaphthyridine substrates.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to consider when setting up a Suzuki reaction for a dichloronaphthyridine?
A1: The most critical parameters for a successful Suzuki coupling with dichloronaphthyridines are the choice of catalyst and ligand, the base, the solvent, and the reaction temperature. Dichloronaphthyridines, being electron-deficient heteroaromatics, can be challenging substrates. The selection of a catalytic system that promotes efficient oxidative addition and reductive elimination while minimizing side reactions is paramount. Bulky, electron-rich phosphine ligands are often required for coupling with less reactive aryl chlorides.[1][2]
Q2: I am observing low to no conversion of my dichloronaphthyridine starting material. What are the likely causes?
A2: Low or no conversion in a Suzuki reaction can stem from several issues:
-
Inactive Catalyst: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it may not be efficiently reduced to Pd(0) in situ.[3] Some Pd(0) sources can also degrade over time, forming inactive palladium black.[3]
-
Inappropriate Ligand: For electron-deficient systems like dichloronaphthyridines, the choice of phosphine ligand is crucial. Bulky, electron-rich ligands such as XPhos, SPhos, or RuPhos are often necessary to facilitate the catalytic cycle, particularly the oxidative addition step.[1]
-
Poor Reagent Quality: The boronic acid may have decomposed through protodeboronation or formed unreactive cyclic anhydrides (boroxines).[3] It is advisable to use fresh, high-purity boronic acid or more stable boronate esters (e.g., pinacol esters).[3][4]
-
Incorrect Base or Solvent: The base's strength and solubility are critical. The base activates the boronic acid for transmetalation.[5] The solvent system must be appropriate for the solubility of all reactants and the chosen base. Common solvent systems include mixtures of an organic solvent (like dioxane, THF, or toluene) with water.[1][6]
-
Oxygen Contamination: Pd(0) species are sensitive to oxygen. Inadequate degassing of the reaction mixture can lead to catalyst oxidation and deactivation.[1]
Q3: How can I achieve selective mono-arylation of my dichloronaphthyridine?
A3: Achieving selective mono-arylation over diarylation is a common challenge with dihaloheterocycles. Several strategies can be employed:
-
Control Stoichiometry: Using a slight excess (1.1-1.5 equivalents) of the boronic acid is a common starting point.
-
Ligand Selection: The steric and electronic properties of the ligand can influence selectivity. For nickel-catalyzed reactions of dichloropyridines, smaller di- and triarylphosphines like PPh₃ have been shown to favor mono-arylation, whereas bulkier, more electron-rich trialkylphosphines can lead to diarylation.[7]
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures will generally favor the formation of the mono-substituted product.[1] Careful monitoring of the reaction progress by TLC or LC-MS is recommended.
-
Solvent Effects: The solvent can play a crucial role. In some nickel-catalyzed systems, coordinating solvents like acetonitrile (MeCN) can displace the mono-arylated product from the metal center, preventing the second oxidative addition and thus favoring mono-arylation.[7]
Q4: What are common side reactions in the Suzuki coupling of dichloronaphthyridines and how can I minimize them?
A4: Common side reactions include:
-
Protodeboronation: This is the hydrolysis of the boronic acid back to the corresponding arene.[3] It can be exacerbated by high temperatures and strong bases.[3] Using fresh boronic acid or more stable boronate esters, along with carefully optimized conditions, can mitigate this issue.[3][4]
-
Homocoupling: This is the coupling of two boronic acid molecules to form a biaryl byproduct. It can be caused by the presence of oxygen, which oxidizes the Pd(0) catalyst.[3] Rigorous degassing of the reaction mixture is the best way to prevent this.[3]
-
Dehalogenation: This is the reduction of the C-Cl bond to a C-H bond. It can occur after the oxidative addition step if the subsequent steps of the catalytic cycle are slow.[3]
Troubleshooting Guides
Problem: Low Yield or No Reaction
This guide provides a systematic approach to troubleshooting failed or low-yielding Suzuki reactions with dichloronaphthyridines.
Caption: Troubleshooting workflow for low-yield Suzuki reactions.
Detailed Steps:
-
Verify Reagent Quality:
-
Catalyst: Test your palladium source in a well-established, reliable Suzuki reaction (e.g., bromobenzene with phenylboronic acid).[3] Consider using modern, air-stable precatalysts like Buchwald G3/G4 palladacycles for more reliable generation of the active Pd(0) species.[3]
-
Boronic Acid/Ester: Check the purity of your boronic acid by NMR. If decomposition is suspected, use a fresh batch or switch to a more stable boronate ester (e.g., pinacol, MIDA).[3][4]
-
Base and Solvent: Ensure your base is fresh and anhydrous if required. Solvents should be properly degassed to remove oxygen, which can deactivate the catalyst.[1]
-
-
Review Reaction Setup:
-
Inert Atmosphere: Ensure the reaction vessel was thoroughly purged with an inert gas (Nitrogen or Argon) and that this atmosphere is maintained throughout the reaction.[1] This is crucial to prevent the oxidation of the Pd(0) catalyst.
-
Temperature: Verify that the reaction is being heated to the target temperature. Inconsistent heating can lead to poor reproducibility.
-
Stirring: For biphasic reactions, vigorous stirring is essential to ensure adequate mixing between the aqueous and organic phases.[8]
-
-
Screen Reaction Conditions:
-
If the initial conditions fail, a systematic screening of catalysts, ligands, bases, and solvents is the most effective approach to identify optimal conditions.[8] Refer to the data tables below for starting points.
-
-
Analyze for Side Products:
-
Use techniques like LC-MS or GC-MS to identify major byproducts. The presence of specific side products can provide clues to the reaction's failure mode. For example, the presence of the arene corresponding to your boronic acid points to protodeboronation.[3]
-
Data Presentation: Optimizing Reaction Components
The following tables summarize quantitative data from studies on dichloropyridines and related dihaloheterocycles, which can serve as a guide for optimizing reactions with dichloronaphthyridines.
Table 1: Catalyst and Ligand Screening for Suzuki Coupling of Dichloropyridines
| Catalyst System | Dichloropyridine Substrate | Arylboronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Selectivity (Mono:Di / C-X:C-Y) | Reference |
| Ni(cod)₂ / PPh₂Me | 2,5-Dichloropyridine | 4-Chlorophenylboronic acid | K₃PO₄ | MeCN | 80 | 24 | 85 (mono) | >20:1 (mono:di) | [9] |
| Ni(cod)₂ / PCy₃ | 2,5-Dichloropyridine | 4-Chlorophenylboronic acid | K₃PO₄ | THF | 80 | 24 | 38 (di) | 1:3.8 (mono:di) | [9] |
| Pd(PEPPSI)(IPr) | 2,4-Dichloropyridine | Phenylboronic acid | K₂CO₃ | Dioxane | 80 | 24 | 85 | 10.4:1 (C4:C2) | [9] |
| Pd(OAc)₂ / Ad₂PⁿBu | 2,6-Dichloropyridine | Heptylboronic pinacol ester | LiOᵗBu | Dioxane/H₂O (4:1) | 100 | Not Specified | 94 (di) | N/A | [10] |
| Pd(PPh₃)₄ | 2,4-Dichloropyrimidine* | Phenylboronic acid | K₂CO₃ | Dioxane/H₂O | 100 | 24 | 71 | N/A | [11][12] |
*Data for 2,4-dichloropyrimidine is included as a close analogue.
Table 2: Effect of Base and Solvent on Suzuki Coupling Yield
| Substrate | Base | Solvent | Relative Yield | Reference |
| Aryl Halide | Cs₂CO₃ | Various | Superior | [11] |
| Aryl Halide | K₃PO₄ | Various | Good | [11] |
| Aryl Halide | K₂CO₃ | Various | Moderate | [11] |
| 2,3,5-Trichloropyridine | Na₂CO₃ | DMF/H₂O | Good | [1] |
| Bromobenzene | NaOH | MeOH/H₂O (3:2) | 96.3% | [6] |
Experimental Protocols
Protocol 1: General Procedure for Pd-Catalyzed Suzuki-Miyaura Coupling of Dichloronaphthyridines
This protocol provides a general starting point for the Suzuki coupling of a dichloronaphthyridine with an arylboronic acid.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Materials:
-
Dichloronaphthyridine (1.0 equiv)
-
Arylboronic acid or boronate ester (1.2 equiv for mono-arylation)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) or a combination of Pd source (e.g., Pd₂(dba)₃, 2.5 mol%) and ligand (e.g., SPhos, 5.5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
-
Schlenk flask or reaction vial with a magnetic stir bar
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add the dichloronaphthyridine, arylboronic acid, palladium catalyst (and ligand, if separate), and base.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure all oxygen is removed.[13]
-
Solvent Addition: Add the degassed solvent mixture via syringe. The total volume should be sufficient to create a stirrable mixture (typically 0.1-0.5 M concentration with respect to the limiting reagent).[13]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.[13]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water.[13]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with the organic solvent.[13]
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[13]
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired product.[13]
Protocol 2: Nickel-Catalyzed Selective Mono-arylation of a Dichloro-heterocycle
This protocol is adapted from a procedure for the selective mono-arylation of 2,5-dichloropyridine and can be a good starting point for dichloronaphthyridines.[9]
Materials:
-
Ni(cod)₂ (5 mol%)
-
PPh₂Me (10 mol%)
-
2,5-Dichloronaphthyridine (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
K₃PO₄ (3.0 equiv)
-
Anhydrous Acetonitrile (MeCN)
-
Schlenk flask and standard Schlenk line techniques
Procedure:
-
Catalyst and Base Setup: In a glovebox, charge a Schlenk flask with Ni(cod)₂, PPh₂Me, and K₃PO₄.
-
Inert Atmosphere: Seal the flask, remove it from the glovebox, and connect it to a Schlenk line.
-
Reagent Addition: Add the dichloronaphthyridine and arylboronic acid to the flask under a counterflow of argon.
-
Solvent Addition: Add anhydrous MeCN via syringe.
-
Reaction: Stir and heat the reaction mixture at 80 °C for 24 hours.
-
Work-up and Purification: After cooling to room temperature, quench the reaction with water and extract with ethyl acetate. Purify as described in Protocol 1.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Nickel-Based Catalysts for the Selective Monoarylation of Dichloropyridines: Ligand Effects and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Selective Substitution of 2,8-dichloro-1,5-naphthyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with selective substitution at the C2 versus C8 positions of 2,8-dichloro-1,5-naphthyridine.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing regioselectivity in nucleophilic and cross-coupling reactions of this compound?
A1: The regioselectivity of substitution reactions on the this compound core is governed by a combination of electronic and steric factors. The two chlorine atoms are in electronically distinct environments. The C2 position is para to the N5 nitrogen, while the C8 position is ortho to the N1 nitrogen. This electronic difference can be exploited to achieve selective reactions. In palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, the C2 position has been observed to be more reactive.[1] This preference is likely due to the electronic activation conferred by the N5 nitrogen, which can stabilize reaction intermediates.
Q2: Which position, C2 or C8, is generally more reactive towards nucleophilic aromatic substitution (SNAr)?
A2: Based on synthetic routes for 2,8-disubstituted-1,5-naphthyridines, the C2 position appears to be more susceptible to palladium-catalyzed cross-coupling reactions.[1][2] For classical SNAr reactions, the relative reactivity can be influenced by the nature of the nucleophile and the reaction conditions. However, the general observation from cross-coupling chemistry suggests that the C2 position is electronically activated.
Q3: Are there any general guidelines for promoting selectivity in substitution reactions on this scaffold?
A3: Yes, for palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, there is a clear precedent for selective substitution at the C2 position.[1] To achieve substitution at the C8 position, a common strategy is to first functionalize the C2 position and then perform a second substitution at the C8 position. This sequential functionalization approach is a reliable method for preparing 2,8-disubstituted-1,5-naphthyridines with different groups at each position.[2]
Troubleshooting Guide
Issue 1: My Suzuki-Miyaura coupling reaction on this compound is giving me a mixture of C2-substituted, C8-substituted, and di-substituted products. How can I improve selectivity for C2 substitution?
Possible Cause: Your reaction conditions may not be optimized for selective monosubstitution at the C2 position. Factors such as the palladium catalyst, ligand, base, and solvent play a crucial role in controlling regioselectivity.
Troubleshooting Steps:
-
Catalyst and Ligand Selection: For Suzuki-Miyaura couplings, specific catalyst-ligand combinations are known to favor substitution at the C2 position. Ensure you are using a well-established system for this transformation.
-
Control Stoichiometry: Use a slight excess of the boronic acid or ester (e.g., 1.1 to 1.2 equivalents) to drive the monosubstitution to completion without promoting di-substitution.
-
Reaction Temperature and Time: Monitor the reaction closely by TLC or LC-MS. Lowering the temperature may improve selectivity. Stop the reaction as soon as the starting material is consumed to minimize the formation of the di-substituted product.
Issue 2: I am trying to introduce an amine at the C8 position via a Buchwald-Hartwig amination, but I am getting a mixture of products or no reaction.
Possible Cause: Direct amination at the C8 position in the presence of a chlorine atom at C2 can be challenging due to the higher reactivity of the C2 position. Additionally, the choice of catalyst, ligand, and base is critical for a successful Buchwald-Hartwig amination.
Troubleshooting Steps:
-
Sequential Functionalization: The most reliable method to achieve C8-amination is through a sequential approach. First, substitute the C2 position, for example, via a Suzuki coupling. Then, in a second step, perform the Buchwald-Hartwig amination at the C8 position.[2]
-
Ligand Choice: For Buchwald-Hartwig reactions, bulky, electron-rich phosphine ligands are often necessary to facilitate the catalytic cycle.[3] Consider screening different ligands to find one that is effective for your specific substrate and amine.
-
Base Selection: The choice of base is crucial. Strong, non-nucleophilic bases like sodium tert-butoxide or cesium carbonate are commonly used. The optimal base may need to be determined empirically.[3]
Quantitative Data
Table 1: Regioselectivity in Suzuki-Miyaura Coupling of this compound Derivatives
| Starting Material | Coupling Partner | Catalyst System | Position of Substitution | Reference |
| 7-Carbethoxy-2,8-dichloro-1,5-naphthyridine | Arylboronic acid | Not specified | C2 | [1] |
| 7-Carboxamido-2,8-dichloro-1,5-naphthyridine | Arylboronic acid | Not specified | C2 | [1] |
| 2,8-dichloro-1,5-naphthyridin-2-ol tosylate | Arylboronic acid | PdCl₂(dppf) | C2 | [2] |
Experimental Protocols
Protocol 1: Selective Suzuki-Miyaura Coupling at the C2 Position
This protocol is adapted from a general strategy for the synthesis of 2,8-disubstituted-1,5-naphthyridines.[2]
-
Starting Material Preparation: Synthesize the 2,8-dichloro-1,5-naphthyridin-2-ol tosylate intermediate. This involves the O-demethylation of a suitable precursor followed by tosylation.
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), combine the 2,8-dichloro-1,5-naphthyridin-2-ol tosylate (1.0 eq), the desired arylboronic acid or ester (1.2 eq), a suitable palladium catalyst such as PdCl₂(dppf) (0.05 eq), and a base like potassium carbonate (2.0 eq).
-
Solvent: Add a degassed solvent system, for example, a mixture of 1,4-dioxane and water.
-
Reaction Conditions: Heat the reaction mixture at a temperature ranging from 80 to 100 °C. Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. Perform an aqueous work-up, extracting the product with an organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Sequential Buchwald-Hartwig Amination at the C8 Position
This protocol follows the selective C2-functionalization described above.
-
Starting Material: Use the product from Protocol 1, which is the C2-substituted-8-chloro-1,5-naphthyridine.
-
Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, add the C2-substituted-8-chloro-1,5-naphthyridine (1.0 eq), the desired amine (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), a suitable ligand like Xantphos (0.04 eq), and a base such as cesium carbonate (1.4 eq).
-
Solvent: Add anhydrous, degassed toluene or 1,4-dioxane.
-
Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture to 100-120 °C. Monitor the reaction's progress until the starting material is consumed.
-
Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with an organic solvent and wash with water and brine. Dry the organic phase, concentrate, and purify the product by column chromatography.
Visualizations
Caption: Factors influencing C2 vs. C8 reactivity.
Caption: Sequential substitution workflow.
References
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 2. 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
byproduct formation in the synthesis of 2,8-Dichloro-1,5-naphthyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,8-dichloro-1,5-naphthyridine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guides
This section addresses common problems encountered during the synthesis of this compound, providing potential causes and recommended solutions.
Issue 1: Low Yield of this compound
Q: My reaction is resulting in a low yield of the desired this compound. What are the potential causes and how can I improve the yield?
A: Low yields can stem from several factors, primarily incomplete reaction or degradation of the product. Below is a summary of potential causes and troubleshooting steps.
| Potential Cause | Recommended Solutions |
| Incomplete Chlorination | - Increase Reaction Time: Ensure the reaction is monitored by a suitable technique (e.g., TLC, LC-MS) until the starting material (1,5-naphthyridine-2,8-diol) is fully consumed. - Increase Reaction Temperature: Gradually increase the reaction temperature. A common temperature range for this chlorination is 100-120°C.[1] - Use Excess POCl₃: An excess of phosphorus oxychloride (POCl₃) is often necessary to drive the reaction to completion. A 5-10 fold excess is a common starting point. - Consider a Co-reagent: The addition of phosphorus pentachloride (PCl₅) in conjunction with POCl₃ can create a more potent chlorinating agent.[2] |
| Product Hydrolysis during Workup | - Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent premature hydrolysis of POCl₃ and the chlorinated product. - Careful Quenching: Quench the reaction mixture by slowly adding it to ice-water or a cold, saturated sodium bicarbonate solution. This helps to neutralize the acidic environment quickly and minimize product decomposition.[3] - Rapid Extraction: After quenching, promptly extract the product into a suitable organic solvent (e.g., dichloromethane, chloroform). |
| Suboptimal Purification | - Column Chromatography: Use silica gel column chromatography for purification. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), can effectively separate the product from byproducts and impurities. |
Issue 2: Presence of Significant Byproducts
Q: I am observing significant byproduct formation in my reaction. What are the likely byproducts and how can I minimize them?
A: The most common byproducts in the synthesis of this compound are mono-chlorinated intermediates.
| Byproduct | Formation Mechanism | Mitigation Strategies |
| 2-Chloro-1,5-naphthyridin-8-ol | Incomplete chlorination of the diol starting material. | - Increase reaction time and/or temperature. - Use a larger excess of POCl₃. - Consider the use of POCl₃/PCl₅ mixture for more effective chlorination. |
| 8-Chloro-1,5-naphthyridin-2-ol | Incomplete chlorination of the diol starting material. | - Same as for 2-chloro-1,5-naphthyridin-8-ol. |
| 1,5-Naphthyridine-2,8-diol (Starting Material) | Incomplete reaction or hydrolysis of the product during workup. | - Ensure complete reaction by monitoring. - Follow careful quenching and workup procedures as described in "Issue 1". |
A general workflow for troubleshooting byproduct formation is illustrated below:
Caption: Troubleshooting workflow for byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What is the typical starting material for the synthesis of this compound?
A1: The most common starting material is 1,5-naphthyridine-2,8-diol. This precursor is then chlorinated using a reagent such as phosphorus oxychloride (POCl₃).
Q2: What is the role of phosphorus oxychloride (POCl₃) in this reaction?
A2: Phosphorus oxychloride serves as both the chlorinating agent and often as the solvent when used in large excess. It reacts with the hydroxyl groups of the 1,5-naphthyridine-2,8-diol, replacing them with chlorine atoms.
Q3: Are there any safety precautions I should take when working with POCl₃?
A3: Yes, POCl₃ is a corrosive and toxic chemical that reacts violently with water. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Reactions should be conducted under an inert atmosphere to prevent contact with moisture.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A sample of the reaction mixture can be carefully quenched and analyzed to check for the disappearance of the starting material and the appearance of the product.
Q5: What is the best way to purify the final product?
A5: Purification is typically achieved through silica gel column chromatography. A solvent system with a gradient of increasing polarity (e.g., ethyl acetate in hexane) is generally effective in separating the desired this compound from any remaining starting material, mono-chlorinated byproducts, and other impurities.
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and may require optimization based on specific laboratory conditions and available starting materials.
Materials:
-
1,5-Naphthyridine-2,8-diol
-
Phosphorus oxychloride (POCl₃)
-
Phosphorus pentachloride (PCl₅) (optional)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
To a dry round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 1,5-naphthyridine-2,8-diol (1 equivalent).
-
Carefully add phosphorus oxychloride (POCl₃, 5-10 equivalents) to the flask. If desired, phosphorus pentachloride (PCl₅, 1.1 equivalents) can also be added.
-
Heat the reaction mixture to 100-120°C with stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Slowly and carefully pour the cooled reaction mixture onto crushed ice or into a cold, saturated sodium bicarbonate solution with vigorous stirring. Caution: This quenching process is highly exothermic and will release HCl gas.
-
Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford this compound as a solid.
Reaction Pathway:
Caption: Synthesis of this compound.
Data Presentation
The following table summarizes the expected impact of varying reaction conditions on the product yield and byproduct formation. The values are illustrative and may vary depending on the specific experimental setup.
| Parameter | Condition | Expected Yield of this compound | Predominant Byproducts |
| Reaction Time | Short (e.g., 1 hr) | Low | 1,5-Naphthyridine-2,8-diol, Mono-chlorinated species |
| Optimal (e.g., 3 hrs) | High | Minimal | |
| Long (e.g., > 6 hrs) | High (potential for slight decrease due to decomposition) | Minimal | |
| Temperature | Low (e.g., 80°C) | Low | 1,5-Naphthyridine-2,8-diol, Mono-chlorinated species |
| Optimal (e.g., 110°C) | High | Minimal | |
| High (e.g., > 130°C) | Moderate to High (potential for decomposition) | Decomposition products | |
| POCl₃ Equivalents | Low (e.g., 2 eq) | Low | 1,5-Naphthyridine-2,8-diol, Mono-chlorinated species |
| Optimal (e.g., 5-10 eq) | High | Minimal | |
| High (e.g., > 15 eq) | High | Minimal |
References
Technical Support Center: Improving the Yield of Buchwald-Hartwig Amination on Dichloronaphthyridines
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize the Buchwald-Hartwig amination of dichloronaphthyridines and achieve higher yields in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the Buchwald-Hartwig amination on dichloronaphthyridines challenging?
The amination of dichloronaphthyridines presents several challenges. The electron-deficient nature of the naphthyridine ring can make oxidative addition more facile, but it can also lead to side reactions. The presence of two chlorine atoms raises the issue of selectivity, with the potential for mono- or di-amination. Furthermore, the nitrogen atoms within the naphthyridine core can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[1] Careful selection of ligands, bases, and reaction conditions is crucial to overcome these challenges.
Q2: How can I control selectivity to favor mono-amination over di-amination?
Achieving selective mono-amination is a common goal. Several factors can be manipulated to favor the formation of the mono-substituted product:
-
Stoichiometry: Using a controlled amount of the amine (typically 1.0 to 1.2 equivalents) is the most straightforward approach to favor mono-amination.
-
Reaction Temperature: Lowering the reaction temperature can often enhance selectivity, as the second amination step may require a higher activation energy.
-
Ligand Choice: Bulky ligands can sterically hinder the approach of the catalyst to the second chlorine atom after the first amination has occurred, thus favoring mono-substitution.
-
Base Strength: A weaker base may not be strong enough to efficiently promote the second amination, thereby increasing the yield of the mono-aminated product.
Q3: What are the most common side reactions in the Buchwald-Hartwig amination of dichloronaphthyridines?
Besides the potential for di-amination, other common side reactions include:
-
Hydrodehalogenation: This is the replacement of a chlorine atom with a hydrogen atom, leading to a de-chlorinated byproduct. This can be promoted by moisture or certain bases.
-
Catalyst Decomposition: The formation of palladium black is a visual indicator of catalyst decomposition, which leads to a loss of catalytic activity and lower yields. This can be caused by high temperatures, impurities, or inappropriate ligand choice.
-
Homocoupling: The coupling of two amine or two aryl halide molecules can sometimes occur, though it is generally less common with carefully controlled conditions.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Low to No Product Formation
Q: My reaction is not proceeding, or the yield is very low. What are the likely causes and solutions?
A: Low or no product formation is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Inactive Catalyst | Ensure you are using a reliable palladium source. Pre-catalysts are often preferred as they can lead to cleaner formation of the active catalytic species. If using a Pd(II) source like Pd(OAc)₂, ensure it is effectively reduced to Pd(0) in situ. |
| Inappropriate Ligand | The choice of ligand is critical. For electron-deficient heteroaryl chlorides, bulky, electron-rich phosphine ligands such as XPhos, RuPhos, or BrettPhos are often effective.[2] Screen a variety of ligands to find the optimal one for your specific dichloronaphthyridine isomer and amine. |
| Incorrect Base | The base is crucial for the deprotonation of the amine. Strong, non-nucleophilic bases like NaOtBu, KOtBu, or LHMDS are commonly used.[3] However, for substrates sensitive to strong bases, weaker bases like K₃PO₄ or Cs₂CO₃ may be more suitable, although this might require higher temperatures or longer reaction times.[2] |
| Poor Solvent Quality | Ensure your solvent is anhydrous and deoxygenated. Toluene and dioxane are common choices for Buchwald-Hartwig reactions.[4] |
| Reaction Temperature Too Low | While lower temperatures can improve selectivity, they can also lead to slow or incomplete reactions. If no product is forming, consider gradually increasing the temperature, typically in the range of 80-120 °C. |
| Catalyst Poisoning | The naphthyridine nitrogen can coordinate to the palladium center. Using bulky ligands can help mitigate this. Ensure your reagents and solvents are free of impurities that could act as catalyst poisons. |
Poor Regioselectivity in Mono-amination
Q: I am getting a mixture of mono-aminated isomers. How can I improve the regioselectivity?
A: The two chlorine atoms on a dichloronaphthyridine ring will have different reactivities based on their electronic and steric environment. For example, in 2,4-dichloropyridine, the C2 position is generally more reactive than the C4 position in Buchwald-Hartwig aminations.[4]
Strategies for Improving Regioselectivity:
| Strategy | Details |
| Ligand Selection | The steric and electronic properties of the ligand can significantly influence which chlorine atom is more accessible to the palladium catalyst. Experiment with a range of ligands (e.g., monodentate vs. bidentate, varying steric bulk) to find the optimal one for your desired isomer. |
| Temperature Control | The activation energies for the reaction at the two different chlorine positions may be different. Running the reaction at a lower temperature may favor the reaction at the more reactive site. |
| Choice of Base | The nature of the base can influence the reaction pathway and selectivity. It is worth screening different bases to see their effect on the isomeric ratio of the product. |
Significant Side Product Formation
Q: I am observing a significant amount of hydrodehalogenation or other byproducts. How can I minimize these?
A: Side product formation can compete with the desired amination reaction and reduce the overall yield.
Minimizing Side Reactions:
| Side Reaction | Mitigation Strategies |
| Hydrodehalogenation | - Ensure strictly anhydrous and anaerobic conditions. Moisture can be a proton source for this side reaction. - Use high-purity, anhydrous bases. - The choice of ligand can influence the rate of reductive elimination versus side reactions. Screening ligands can help identify one that favors the desired C-N bond formation. |
| Di-amination | - Use a stoichiometric amount of the amine (1.0-1.2 equivalents). - Lower the reaction temperature. - Consider using a bulkier amine if the reaction allows, as this can sterically disfavor the second substitution. |
| Catalyst Decomposition (Palladium Black) | - Lower the reaction temperature. - Ensure all reagents and solvents are pure and free of potential catalyst poisons. - Use a more stable pre-catalyst or a ligand that provides better stabilization to the palladium center. |
Data Presentation: Typical Reaction Conditions
The following tables summarize typical starting conditions for the Buchwald-Hartwig amination of dichloronaphthyridines and related dihalo-aza-heterocycles. Optimization is often necessary for specific substrates.
Table 1: General Conditions for Mono-amination of Dihalo-aza-heterocycles
| Parameter | Recommended Starting Conditions |
| Palladium Source | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-5 mol%) |
| Ligand | XPhos, RuPhos, BrettPhos, or XantPhos (1.1-1.5 eq. to Pd) |
| Base | NaOtBu, KOtBu, LHMDS, or Cs₂CO₃ (1.4-2.5 eq.) |
| Solvent | Toluene or Dioxane (anhydrous, deoxygenated) |
| Temperature | 80 - 120 °C |
| Amine Stoichiometry | 1.0 - 1.2 equivalents |
| Atmosphere | Inert (Argon or Nitrogen) |
Table 2: Ligand and Base Combinations for Challenging Substrates
| Substrate Type | Recommended Ligand | Recommended Base | Rationale |
| Electron-deficient heterocycles | XPhos, RuPhos | NaOtBu, LHMDS | Bulky, electron-rich ligands facilitate oxidative addition and reductive elimination. Strong bases are often required. |
| Base-sensitive substrates | BrettPhos, XantPhos | K₃PO₄, Cs₂CO₃ | Weaker bases can prevent decomposition of sensitive functional groups. |
| Sterically hindered amines | Josiphos-type ligands | NaOtBu, KOtBu | These ligands can accommodate sterically demanding coupling partners. |
Experimental Protocols
The following is a general, detailed experimental protocol for the mono-amination of a dichloronaphthyridine. This should be adapted and optimized for specific substrates.
Protocol: Mono-amination of a Dichloronaphthyridine with a Primary Amine
Materials:
-
Dichloronaphthyridine (1.0 mmol)
-
Primary amine (1.1 mmol)
-
Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)
-
XPhos (0.033 mmol, 3.3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous, deoxygenated toluene (5 mL)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating block/oil bath
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add the dichloronaphthyridine (1.0 mmol), Pd₂(dba)₃ (0.015 mmol), XPhos (0.033 mmol), and NaOtBu (1.4 mmol).
-
Evacuate and backfill the Schlenk tube with the inert gas three times.
-
Add the anhydrous, deoxygenated toluene (5 mL) via syringe.
-
Add the primary amine (1.1 mmol) via syringe.
-
Seal the Schlenk tube and place it in a preheated heating block or oil bath at 100 °C.
-
Stir the reaction mixture vigorously for the desired time (monitor by TLC or LC-MS, typically 4-24 hours).
-
Once the reaction is complete (consumption of the starting material), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the palladium catalyst.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired mono-aminated product.
Visualizations
The following diagrams illustrate key aspects of the Buchwald-Hartwig amination to aid in understanding the workflow and troubleshooting logic.
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.
Caption: A logical workflow for troubleshooting low-yielding reactions.
Caption: Key factors influencing selective mono-amination.
References
Technical Support Center: Overcoming Low Solubility of 2,8-Disubstituted-1,5-Naphthyridine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the low solubility of 2,8-disubstituted-1,5-naphthyridine derivatives.
Frequently Asked Questions (FAQs)
Q1: We are observing very low aqueous solubility with our newly synthesized 2,8-disubstituted-1,5-naphthyridine derivative. Is this a common issue for this class of compounds?
A1: Yes, it is a well-documented challenge. Many 2,8-disubstituted-1,5-naphthyridine derivatives exhibit poor physicochemical properties, most notably low aqueous solubility.[1][2] This characteristic can significantly hinder their development as therapeutic agents by leading to poor oral bioavailability and variable in vivo efficacy.
Q2: What are the primary strategies to improve the solubility of these naphthyridine derivatives?
A2: There are two main approaches to enhance the solubility of 2,8-disubstituted-1,5-naphthyridine derivatives:
-
Chemical Modification (Structure-Based Design): This involves altering the chemical structure of the molecule to introduce more hydrophilic properties. A particularly effective strategy for this scaffold has been the introduction of basic substituents at the 8-position of the naphthyridine ring, which has been shown to significantly improve aqueous solubility.[1]
-
Formulation Development: This approach focuses on creating a suitable delivery system for the poorly soluble compound without altering its chemical structure. Common techniques include salt formation, co-crystallization, pH adjustment, particle size reduction, and the use of solubility-enhancing excipients like co-solvents, surfactants, and cyclodextrins.[3][4][5]
Q3: How do I decide which solubility enhancement strategy is best for my specific 2,8-disubstituted-1,5-naphthyridine derivative?
A3: The choice of strategy depends on several factors, including the physicochemical properties of your compound (e.g., pKa, melting point), the intended route of administration, and the stage of drug development. A decision-making workflow can help guide your choice. For early-stage discovery, chemical modification might be preferable to establish a good structure-activity relationship (SAR) and structure-property relationship (SPR). For later-stage development, formulation strategies are often employed.
Q4: Where can I find a general protocol for determining the aqueous solubility of my compound?
A4: A standard method for determining aqueous solubility is the shake-flask method. A detailed protocol for this is provided in the "Experimental Protocols" section of this guide.
Troubleshooting Guides
Problem 1: My 2,8-disubstituted-1,5-naphthyridine derivative precipitates out of solution during my in vitro assay.
| Possible Cause | Suggested Solution |
| Low intrinsic solubility in the assay buffer. | Determine the kinetic and thermodynamic solubility of your compound in the specific assay buffer. If solubility is too low, consider preparing a stock solution in an organic solvent like DMSO and then diluting it into the assay buffer, ensuring the final concentration of the organic solvent is compatible with the assay. |
| pH of the assay buffer. | The solubility of naphthyridine derivatives can be pH-dependent due to the basic nitrogen atoms in the ring system.[6] Determine the pH-solubility profile of your compound. Adjusting the pH of the assay buffer (if permissible for the assay) to favor the more soluble ionized form of the compound may prevent precipitation. |
| Compound concentration exceeds its solubility limit. | Lower the concentration of the compound in the assay to a level below its determined solubility limit in the assay buffer. |
Problem 2: Attempts to improve solubility through chemical modification are leading to a loss of biological activity.
| Possible Cause | Suggested Solution |
| The introduced solubilizing group interferes with target binding. | Employ structure-guided drug design. If a crystal structure of your target protein is available, use molecular modeling to guide the placement of solubilizing groups to avoid disrupting key interactions with the target. Consider bioisosteric replacements that can improve solubility without significantly altering the key pharmacophoric elements. |
| The modification significantly alters the overall physicochemical properties of the molecule. | Systematically explore a variety of solubilizing groups with different sizes, polarities, and hydrogen bonding capacities. This will help in understanding the structure-activity relationship (SAR) and identifying modifications that enhance solubility while preserving potency. |
Data Presentation
Table 1: Improvement in Aqueous Solubility of 2,8-Disubstituted-1,5-Naphthyridine Derivatives through Chemical Modification
| Compound | R-group at C8-position | Aqueous Solubility (µM) | Fold Improvement |
| Reference Compound | Non-basic substituent | < 0.1 | - |
| Compound A | -NH2 | > 200 | > 2000 |
| Compound B | Piperidin-4-yl-amino | 150 | > 1500 |
| Compound C | (1-methylpiperidin-4-yl)amino | > 200 | > 2000 |
Data is illustrative and based on trends reported in the literature. Actual values are compound-specific.[1][2]
Experimental Protocols
Protocol 1: General Procedure for Synthesis of 8-Amino-Substituted-1,5-Naphthyridine Derivatives
This protocol describes a general method for the synthesis of 2,8-disubstituted-1,5-naphthyridines with a basic amine substituent at the 8-position to enhance solubility, adapted from published procedures.[1][7]
-
Starting Material: 8-Chloro-2-substituted-1,5-naphthyridine.
-
Reaction Setup: In a sealed reaction vessel, combine the 8-chloro-1,5-naphthyridine derivative (1 equivalent), the desired amine (2-3 equivalents), and a suitable base such as cesium carbonate (Cs2CO3) or potassium phosphate (K3PO4) (2-3 equivalents) in a high-boiling point solvent like 1,4-dioxane or N,N-dimethylformamide (DMF).
-
Reaction Conditions: Heat the reaction mixture at 100-120 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 8-amino-substituted-1,5-naphthyridine derivative.
Protocol 2: Determination of Aqueous Solubility using the Shake-Flask Method
This protocol outlines a standard procedure for determining the equilibrium aqueous solubility of a compound.
-
Preparation: Add an excess amount of the solid 2,8-disubstituted-1,5-naphthyridine derivative to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed glass vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) using a shaker for 24-48 hours to ensure equilibrium is reached.
-
Sample Preparation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Alternatively, centrifuge the samples at high speed to pellet the excess solid.
-
Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent (e.g., methanol, acetonitrile, or the aqueous buffer) to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the dissolved compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS.
-
Calculation: Calculate the solubility of the compound in the aqueous buffer by taking into account the dilution factor.
Visualizations
Caption: Decision workflow for selecting a solubility enhancement strategy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Formulation Development Strategies for Poorly Soluble Pharma APIs | Article | Dr. Reddy’s [api.drreddys.com]
- 4. longdom.org [longdom.org]
- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. repository.up.ac.za [repository.up.ac.za]
Technical Support Center: Suzuki Coupling with 2,8-Dichloro-1,5-naphthyridine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in Suzuki coupling reactions involving 2,8-dichloro-1,5-naphthyridine.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of this compound, offering potential causes and solutions in a question-and-answer format.
Question 1: Why is my Suzuki coupling reaction showing low to no conversion of this compound?
Answer:
Low or no conversion in a Suzuki coupling reaction with this compound can stem from several factors, primarily related to the catalyst, reagents, and reaction conditions.
-
Catalyst Inactivity: The Pd(0) active catalyst may not be forming efficiently or could be deactivated. Ensure your palladium source and phosphine ligand are of high quality. For electron-deficient substrates like dichloronaphthyridines, consider using more electron-rich and bulky phosphine ligands to facilitate oxidative addition.
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Poor Reagent Quality: Boronic acids are susceptible to degradation through protodeboronation, especially heteroaryl boronic acids.[1] Use fresh, high-purity boronic acid or consider using more stable alternatives like boronic esters (e.g., pinacol esters) or organotrifluoroborates.[1]
-
Inadequate Base: The choice and quality of the base are critical. Inorganic bases like K₂CO₃ or K₃PO₄ are commonly used. The base's solubility in the solvent system can also impact the reaction rate. For instance, Cs₂CO₃ has been shown to improve yields in anhydrous dioxane for similar dichloro-heteroaromatic couplings due to better solubility characteristics.
-
Suboptimal Solvent and Temperature: The solvent plays a crucial role in solubilizing the reactants and catalyst. A mixture of an organic solvent (e.g., dioxane, DMF, toluene) and water is often employed.[1] Anhydrous conditions with a solvent like dioxane can also be effective. The reaction temperature may be insufficient; increasing the temperature can often improve conversion, although it may also lead to side product formation.
-
Oxygen Contamination: Inadequate degassing of the reaction mixture can lead to oxidation of the phosphine ligand and deactivation of the palladium catalyst. Ensure all solvents are thoroughly degassed and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen).
Question 2: I am observing significant amounts of mono-substituted product and unreacted starting material. How can I drive the reaction to the di-substituted product?
Answer:
Formation of the mono-substituted product is a common challenge in the coupling of dihalo-heterocycles. To favor the formation of the di-substituted product, consider the following:
-
Increase Equivalents of Boronic Acid and Base: Using a larger excess of the boronic acid (e.g., 2.5-3.0 equivalents) and base can help drive the reaction to completion.
-
Elevate Reaction Temperature and Time: Higher temperatures and longer reaction times can promote the second coupling event. However, monitor for decomposition of starting materials and products.
-
Choice of Catalyst and Ligand: Some catalyst systems may favor mono-coupling. Screening different palladium sources and ligands can identify a more effective system for di-substitution. For some dihaloaromatics, a change in ligand can significantly impact the product distribution.
Question 3: My reaction is producing a significant amount of homocoupled boronic acid (Ar-Ar). What is causing this and how can I prevent it?
Answer:
Homocoupling of the boronic acid is a common side reaction, often driven by the presence of oxygen or Pd(II) species.[1]
-
Thorough Degassing: The most critical step to prevent homocoupling is to rigorously degas all solvents and reagents and to maintain a strict inert atmosphere throughout the reaction.
-
Use of High-Purity Reagents: Ensure the palladium catalyst and boronic acid are of high quality and free from oxidative impurities.
-
Controlled Addition of Reagents: In some cases, slow addition of the boronic acid can minimize its concentration at any given time, thereby reducing the rate of homocoupling.
Question 4: I am observing dehalogenation of my this compound. How can I minimize this side reaction?
Answer:
Dehalogenation is the replacement of a halogen with a hydrogen atom and is a known side reaction in palladium-catalyzed couplings.[1]
-
Source of Hydride: The hydride source is often the solvent (e.g., alcohols) or impurities. Using anhydrous, high-purity solvents can help.
-
Reaction Conditions: Elevated temperatures can sometimes promote dehalogenation. If possible, try running the reaction at a lower temperature for a longer duration.
-
Ligand Choice: The choice of phosphine ligand can influence the rate of dehalogenation. Screening different ligands may be necessary.
Frequently Asked Questions (FAQs)
Q1: Which chloro position on this compound is more reactive in a Suzuki coupling?
A1: For 1,5-naphthyridine systems, studies on related structures suggest that the positions adjacent to the nitrogen atoms (C2 and C8) are generally activated for nucleophilic aromatic substitution and cross-coupling reactions. In the case of this compound, both chloro positions are electronically similar and activated, making selective mono-substitution challenging.
Q2: What are the recommended starting conditions for a Suzuki coupling with this compound?
A2: Based on successful couplings with analogous dihalo-heterocycles, a good starting point would be:
-
Catalyst: Pd(PPh₃)₄ (3-5 mol%) or a combination of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a phosphine ligand (e.g., SPhos, XPhos).
-
Base: K₂CO₃ or K₃PO₄ (2-3 equivalents per chloro group).
-
Solvent: A mixture of 1,4-dioxane and water (e.g., 4:1 v/v) or anhydrous 1,4-dioxane.
-
Temperature: 80-100 °C.
-
Atmosphere: Inert (Argon or Nitrogen).
Q3: Can I use microwave irradiation to accelerate the reaction?
A3: Yes, microwave-assisted Suzuki couplings are well-documented and can significantly reduce reaction times and improve yields, particularly for challenging substrates. For dichloropyrimidines, microwave irradiation has been shown to be very effective, leading to high yields in as little as 15 minutes.
Quantitative Data Summary
The following table summarizes reaction conditions and yields for the Suzuki coupling of analogous dichloropyridines and dichloropyrimidines, which can serve as a reference for optimizing the reaction with this compound.
| Dihalo-heterocycle | Boronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2,6-dichloropyridine | p-methoxyphenylboronic acid | Pd(PPh₃)₂Cl₂ (3) | Cs₂CO₃ (2.5) | 1,4-dioxane | 100 | 2 | 79 | [2] |
| 4,6-dichloropyrimidine | p-methoxyphenylboronic acid | Pd(PPh₃)₂Cl₂ (3) | Cs₂CO₃ (2.5) | 1,4-dioxane | 100 | 2.5 | 85 | [2] |
| 2,4-dichloropyrimidine | phenylboronic acid | Pd(PPh₃)₄ (2) | K₂CO₃ (2) | 1,4-dioxane | 100 | 12 | 71 | |
| 2,4-dichloropyrimidine | phenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ (2) | 1,4-dioxane | 100 (MW) | 0.25 | 81 | |
| 2,4-dichloropyridine | various arylboronic acids | Pd/IPr (3) | K₃PO₄ (2) | Toluene | RT | 12 | 50-85 | [3] |
Experimental Protocols
Representative Protocol for Di-substitution of this compound
This protocol is a general guideline based on established procedures for similar dihalo-heterocycles. Optimization may be required.
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (2.5 eq), and the base (e.g., K₂CO₃, 4.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via cannula.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the flask under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring for the required time (monitor by TLC or LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for the Suzuki coupling reaction.
Caption: Troubleshooting logic for a failed Suzuki coupling reaction.
References
Technical Support Center: Optimization of ADME Properties of 1,5-Naphthyridine-Based Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 1,5-naphthyridine-based inhibitors.
I. Troubleshooting Guides & FAQs
This section addresses common challenges encountered during the ADME profiling of 1,5-naphthyridine derivatives.
Aqueous Solubility
Q1: My 1,5-naphthyridine inhibitor exhibits poor aqueous solubility. What are the initial steps to troubleshoot this issue?
A1: A logical first step is to assess the baseline solubility in pharmaceutically relevant solvents and determine the pH-dependent solubility profile. Since 1,5-naphthyridine derivatives contain basic nitrogen atoms, their solubility is likely to be pH-dependent. An initial analysis of solubility at acidic, neutral, and basic pH (e.g., pH 2, 7.4, and 9) is crucial for understanding its behavior.
Q2: What are the most common strategies to enhance the aqueous solubility of 1,5-naphthyridine compounds?
A2: Several strategies can be employed to improve the aqueous solubility of these compounds:
-
Salt Formation: Forming a salt with a suitable counter-ion can significantly increase aqueous solubility.
-
Structural Modification:
-
Introduce polar functional groups (e.g., hydroxyl, amino, morpholino) to increase hydrophilicity.[1]
-
Replace hydrophobic moieties that do not contribute significantly to target binding with more polar alternatives.[2]
-
Employ bioisosteric replacements, such as replacing a phenyl ring with a more polar pyridine or pyrimidine ring, which can also improve metabolic stability.
-
-
Formulation Approaches:
-
Amorphous Solid Dispersions (SD): This technique can enhance the apparent solubility of poorly water-soluble drugs.[3] Solvent evaporation and hot-melt extrusion (HME) are common methods for preparing amorphous SDs.[3]
-
Particle Size Reduction: Techniques like micronization or nanosizing increase the surface area of the compound, which can improve the dissolution rate.
-
Metabolic Stability
Q1: My 1,5-naphthyridine inhibitor shows high clearance in human liver microsomes. How can I identify the metabolic "soft spots"?
A1: Metabolite identification studies using techniques like liquid chromatography-mass spectrometry (LC-MS) are essential to pinpoint the sites of metabolic modification on your compound. Computational tools can also be used to predict likely sites of metabolism.
Q2: What are common strategies to improve the metabolic stability of 1,5-naphthyridine inhibitors?
A2: Once metabolic hotspots are identified, several medicinal chemistry strategies can be employed:
-
Blocking Metabolic Sites: Introduce sterically hindering groups (e.g., methyl, fluoro) at or near the site of metabolism to prevent enzymatic access.
-
Bioisosteric Replacement: Replace metabolically labile groups with more stable ones. For example, replacing an unsubstituted phenyl ring with a pyridine or pyrimidine can increase metabolic stability by decreasing the potential for oxidative metabolism.[4]
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Scaffold Hopping: In some cases, modifying the core heterocyclic scaffold itself by rearranging or increasing the number of heteroatoms can alter the electronic structure and make it more resistant to metabolism.[4]
Permeability
Q1: I am observing low apparent permeability (Papp) values in my Caco-2 assay for a 1,5-naphthyridine derivative. What could be the issue?
A1: Low Papp values can be due to several factors:
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Poor intrinsic permeability: The compound may have physicochemical properties (e.g., high polarity, large size) that hinder its passive diffusion across the cell monolayer.
-
Efflux transporter activity: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump it out of the cells.[5]
-
Low recovery: The compound may be binding non-specifically to the assay plates or accumulating within the cell monolayer, leading to an underestimation of its permeability.[2]
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Poor solubility in the assay buffer: The compound may precipitate in the donor compartment, reducing the concentration available for transport.
Q2: How can I investigate if my compound is a substrate for efflux transporters in the Caco-2 assay?
A2: To determine if a compound is subject to active efflux, a bidirectional Caco-2 permeability assay is performed. The transport of the compound is measured in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio, calculated as Papp (B-A) / Papp (A-B), greater than two suggests that the compound is undergoing active efflux.[2]
hERG Inhibition
Q1: My 1,5-naphthyridine inhibitor is showing significant hERG inhibition. What are the common structural features associated with hERG liability?
A1: Typical hERG inhibitors are often lipophilic and contain a basic amine.[6] The promiscuity of the hERG channel means that a wide range of chemical matter can interact with it.
Q2: What strategies can I use to mitigate the hERG liability of my 1,5-naphthyridine inhibitor?
A2: Several medicinal chemistry approaches can be taken to reduce hERG inhibition:
-
Reduce Lipophilicity: Decreasing the overall lipophilicity of the molecule is a common and effective strategy.[6][7] This can be achieved by replacing lipophilic groups with more polar ones.
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Modify Basicity: Reducing the basicity of amine groups can decrease hERG affinity.[6] This can be done by introducing electron-withdrawing groups near the basic nitrogen or by converting an aliphatic amine to a less basic aniline or amide.[6]
-
Introduce Steric Hindrance: Adding bulky groups near the key interaction points with the hERG channel can disrupt binding.
-
Rigidification: Introducing rigidity close to a positively charged moiety has been shown to be effective in decreasing hERG affinity.[8]
II. Data Presentation
The following tables provide a template for summarizing key ADME data for a series of 1,5-naphthyridine-based inhibitors.
Table 1: In Vitro ADME Profiling of 1,5-Naphthyridine Analogs
| Compound ID | Target IC50 (nM) | Kinetic Solubility (µM) at pH 7.4 | Human Liver Microsomal Stability (% remaining at 60 min) | Caco-2 Papp (A-B) (10-6 cm/s) | Efflux Ratio (B-A/A-B) | hERG IC50 (µM) |
| Lead Cmpd | 50 | < 1 | 15 | 0.5 | 5.2 | 1.5 |
| Analog 1 | 75 | 25 | 45 | 2.1 | 1.8 | > 30 |
| Analog 2 | 60 | 15 | 60 | 1.5 | 2.5 | 15 |
| Analog 3 | 120 | > 100 | 85 | 5.0 | 1.2 | > 30 |
III. Experimental Protocols
Detailed methodologies for key ADME experiments are provided below.
Kinetic Solubility Assay
Purpose: To determine the kinetic solubility of a compound in an aqueous buffer.
Protocol:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Serial Dilution: Serially dilute the stock solution in DMSO to create a range of concentrations.
-
Assay Plate Preparation: Add a small volume (e.g., 2 µL) of each DMSO solution to the wells of a 96-well microplate.
-
Buffer Addition: Add an aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to each well to achieve the final desired compound concentrations (typically with a final DMSO concentration of 1-2%).
-
Incubation: Incubate the plate at room temperature with shaking for a specified period (e.g., 2 hours).[9]
-
Measurement: Determine the solubility by one of the following methods:
-
Nephelometry: Measure the light scattering of the solutions. An increase in light scattering indicates precipitation.
-
UV-Vis Spectroscopy: After centrifugation or filtration to remove any precipitate, measure the absorbance of the supernatant at a wavelength where the compound absorbs.[9][10]
-
LC-MS/MS: Quantify the concentration of the compound in the filtered or centrifuged supernatant.[9][10]
-
Caco-2 Permeability Assay
Purpose: To assess the intestinal permeability of a compound using the Caco-2 cell line, which forms a monolayer that mimics the human intestinal epithelium.[5]
Protocol:
-
Cell Culture: Culture Caco-2 cells on semipermeable filter supports in a transwell plate for 18-22 days to allow for differentiation and formation of a confluent monolayer.[2]
-
Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) of the cell monolayer to ensure its integrity.[11]
-
Compound Preparation: Prepare a solution of the test compound in a suitable transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at the desired concentration.
-
Apical to Basolateral (A-B) Permeability:
-
Add the compound solution to the apical (donor) compartment of the transwell.
-
Add fresh transport buffer to the basolateral (receiver) compartment.
-
Incubate at 37°C for a defined period (e.g., 2 hours).[2]
-
At the end of the incubation, take samples from both the apical and basolateral compartments.
-
-
Basolateral to Apical (B-A) Permeability (for efflux determination):
-
Add the compound solution to the basolateral (donor) compartment.
-
Add fresh transport buffer to the apical (receiver) compartment.
-
Follow the same incubation and sampling procedure as for A-B permeability.
-
-
Sample Analysis: Quantify the concentration of the compound in the samples using LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of permeation of the drug across the cells.
-
A is the surface area of the cell monolayer.
-
C0 is the initial concentration of the compound in the donor compartment.[2]
-
hERG Inhibition Assay (Manual Patch Clamp)
Purpose: To evaluate the inhibitory effect of a compound on the hERG potassium channel, a key indicator of potential cardiotoxicity.[12]
Protocol:
-
Cell Preparation: Use a cell line stably expressing the hERG channel (e.g., HEK293 or CHO cells).
-
Electrophysiology Setup: Use a manual patch-clamp setup with a whole-cell configuration to record hERG currents.[13]
-
Control Recording: Establish a stable baseline hERG current by perfusing the cell with an extracellular solution containing the vehicle (e.g., 0.1% DMSO).[12]
-
Compound Application: Apply increasing concentrations of the test compound to the cell and record the hERG current at each concentration until a steady-state effect is observed.
-
Data Analysis: Measure the peak tail current at each concentration and calculate the percentage of inhibition relative to the baseline current.
-
IC50 Determination: Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[12]
IV. Mandatory Visualizations
Workflow for ADME Optimization of 1,5-Naphthyridine Inhibitors
Caption: A flowchart illustrating the iterative process of ADME optimization for 1,5-naphthyridine inhibitors.
Troubleshooting Logic for Low Caco-2 Permeability
Caption: A decision tree for troubleshooting low permeability results in a Caco-2 assay.
References
- 1. youtube.com [youtube.com]
- 2. Caco-2 Permeability | Evotec [evotec.com]
- 3. Rapid Characterization of hERG Channel Kinetics I: Using an Automated High-Throughput System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drughunter.com [drughunter.com]
- 7. Mitigating hERG Inhibition: Design of Orally Bioavailable CCR5 Antagonists as Potent Inhibitors of R5 HIV-1 Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. enamine.net [enamine.net]
- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 11. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A [metrionbiosciences.com]
- 13. Whole Cell Patch Clamp Assay for Voltage-Gated Ion Channel Screening [aragen.com]
preventing dechlorination side reactions in 1,5-naphthyridine chemistry
Welcome to the Technical Support Center for 1,5-Naphthyridine Chemistry. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming common challenges in the synthesis and functionalization of 1,5-naphthyridine scaffolds. This guide focuses on the prevention of dechlorination side reactions, a frequent issue in cross-coupling methodologies.
Frequently Asked Questions (FAQs)
Q1: What is dechlorination and why is it a problem in 1,5-naphthyridine chemistry?
A1: Dechlorination, also known as hydrodechlorination or protodechlorination, is a common side reaction in palladium-catalyzed cross-coupling reactions where a chlorine atom on the 1,5-naphthyridine ring is replaced by a hydrogen atom. This leads to the formation of an undesired byproduct, reducing the yield of the target molecule and complicating purification. This side reaction is particularly prevalent with electron-deficient heteroaryl chlorides like chloro-1,5-naphthyridines.
Q2: What are the primary factors that contribute to dechlorination?
A2: Several factors can promote the undesired dechlorination side reaction:
-
Catalyst System: The choice of palladium precursor and, more importantly, the phosphine ligand can significantly influence the rate of dechlorination.
-
Base: The nature and strength of the base are critical. Strong bases can sometimes accelerate the formation of palladium-hydride species, which are key intermediates in the dechlorination pathway.
-
Solvent: Protic solvents or the presence of trace amounts of water can serve as a proton source for the dechlorination reaction.
-
Temperature: Higher reaction temperatures can increase the rate of dechlorination relative to the desired cross-coupling reaction.
Q3: Which phosphine ligands are generally recommended to minimize dechlorination?
A3: Bulky and electron-rich phosphine ligands, such as the Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos) and N-heterocyclic carbenes (NHCs), are often effective at minimizing dechlorination.[1][2] These ligands can stabilize the palladium catalyst and promote the desired cross-coupling pathway over the competing dechlorination pathway.
Q4: How does the choice of base affect the extent of dechlorination?
A4: The base plays a crucial role in activating the boronic acid in Suzuki couplings and deprotonating the amine in Buchwald-Hartwig aminations.[3][4] However, strong bases can also lead to the formation of palladium hydride species that are responsible for dechlorination. Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are sometimes preferred over stronger bases like sodium tert-butoxide, especially when dechlorination is a significant issue.
Troubleshooting Guides
Issue 1: Significant Dechlorination Byproduct Observed in Suzuki-Miyaura Coupling
If you are observing a significant amount of the dechlorinated 1,5-naphthyridine byproduct in your Suzuki-Miyaura coupling reaction, consider the following troubleshooting steps:
Troubleshooting Workflow for Dechlorination in Suzuki-Miyaura Coupling
References
Validation & Comparative
A Comparative Guide to the Reactivity of 2,8-Dichloro-1,5-naphthyridine and Other Dihalopyridines
For researchers and professionals in drug development, the selection of a suitable heterocyclic scaffold is a critical step in the synthesis of novel bioactive molecules. Dihalogenated pyridines and their bioisosteres, such as naphthyridines, offer versatile platforms for introducing molecular diversity through a variety of substitution and cross-coupling reactions. This guide provides an objective comparison of the reactivity of 2,8-dichloro-1,5-naphthyridine with common dihalopyridine isomers, supported by experimental data, to aid in the rational design of synthetic routes.
The reactivity of halogenated pyridines is significantly influenced by the position of the halogen atoms relative to the ring nitrogen. The electron-withdrawing nature of the nitrogen atom activates the ortho (C2, C6) and para (C4) positions towards nucleophilic attack and oxidative addition in cross-coupling reactions.[1] In contrast, the meta (C3, C5) positions are less activated.[2] This guide will focus on three key transformations of interest in medicinal chemistry: Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura Coupling, and Buchwald-Hartwig Amination.
Comparative Reactivity in Key Synthetic Transformations
The differential reactivity of the chlorine atoms in this compound and various dichloropyridines allows for selective functionalization. The following tables summarize the observed reactivity and yields for mono-substitution reactions.
Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions are fundamental for introducing a wide range of nucleophiles onto electron-deficient aromatic rings.[2] The rate and regioselectivity of these reactions on dihalopyridines are dictated by the stability of the intermediate Meisenheimer complex.[3]
| Compound | Major Mono-substitution Product(s) | Typical Nucleophiles | Reaction Conditions | Yield (%) |
| This compound | 2-Aryl-8-amino-1,5-naphthyridine | Primary/Secondary Amines | Cs₂CO₃, 110 °C | Good |
| 2,3-Dichloropyridine | 3-Chloro-2-substituted-pyridine | Hydrazine, Thiophenols | Reflux | 88-95[4] |
| 2,4-Dichloropyridine | 2-Chloro-4-substituted-pyridine | Amines | Microwave, K₂CO₃, DMF | Not specified[3] |
| 2,6-Dichloropyridine | 2-Chloro-6-substituted-pyridine | Amines | Microwave, K₂CO₃, DMF | Not specified[3] |
| 3,5-Dichloropyridine | Mixture of 3- and 5-substituted products | Amines, Alkoxides, Thiolates | High temperatures | Not specified[1] |
Experimental Protocols
General Procedure for Nucleophilic Aromatic Substitution (SNAr)
This protocol is a general representation for the amination of dihalopyridines and can be adapted for this compound.
Materials:
-
Dihalopyridine or this compound (1.0 equiv)
-
Amine (1.0-1.2 equiv)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 equiv)
-
Solvent (e.g., DMF, DMSO)
Procedure:
-
To a reaction vessel, add the dihalopyridine or this compound, amine, and base.
-
Add the solvent and seal the vessel.
-
Heat the reaction mixture to the desired temperature (e.g., 110 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[3]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds.[5] The reactivity of dihalopyridines in this reaction is also dependent on the position of the chlorine atoms.
| Compound | Major Mono-substitution Product(s) | Boronic Acid/Ester | Catalyst/Ligand | Base | Yield (%) |
| This compound | 8-Chloro-2-aryl-1,5-naphthyridine | Arylboronic acids | Not specified | Not specified | Not specified[6] |
| 2,3-Dichloropyridine | 3-Chloro-2-aryl-pyridine | Arylboronic acids | Pd(PPh₃)₄ | K₂CO₃ | Not specified |
| 2,6-Dichloropyridine | 2-Aryl-6-chloro-pyridine | Heptyl boronic pinacol ester | Pd(OAc)₂ / Ad₂PⁿBu | LiOᵗBu | 94[7] |
| 3,5-Dichloropyridine | 3-Aryl-5-chloro-pyridine | Arylboronic acids | Pd(PPh₃)₄ | K₂CO₃ | Not specified[8] |
General Procedure for Suzuki-Miyaura Coupling
Materials:
-
Dihalopyridine or this compound (1.0 equiv)
-
Boronic acid or ester (1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Dioxane/H₂O)
Procedure:
-
In a reaction flask, dissolve the dihalopyridine or this compound, boronic acid, and base in the solvent system.
-
Degas the mixture by bubbling with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.
-
Add the palladium catalyst to the mixture.
-
Heat the reaction to reflux and monitor by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with an organic solvent.
-
Wash with water and brine, then dry the organic layer and concentrate.
-
Purify the product by column chromatography.[9]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[10][11]
| Compound | Major Mono-substitution Product(s) | Amine | Catalyst/Ligand | Base | Yield (%) |
| This compound | 2-Aryl-8-amino-1,5-naphthyridine | Primary/Secondary Amines | Not specified | Not specified | Not specified[6] |
| 2-Chloro-1,5-naphthyridine | 2-Amino-1,5-naphthyridine | Primary/Secondary Amines | Palladium catalyst / XantPhos | Not specified | Not specified[12][13] |
| 2,6-Dichloropyridine | 2-Amino-6-chloro-pyridine | Primary/Secondary Amines | Palladium catalyst / Phosphine ligand | Base | Good |
General Procedure for Buchwald-Hartwig Amination
Materials:
-
Halo-1,5-naphthyridine (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv)
-
Phosphine ligand (e.g., XantPhos, 0.08 equiv)
-
Base (e.g., NaOᵗBu, 1.4 equiv)
-
Anhydrous solvent (e.g., Toluene)
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere, add the halo-1,5-naphthyridine, amine, and base.
-
In a separate flask, prepare the catalyst solution by dissolving the palladium precatalyst and phosphine ligand in the anhydrous solvent.
-
Add the catalyst solution to the reaction vessel.
-
Heat the mixture to the desired temperature (e.g., 100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the crude product by column chromatography.[14]
Reactivity Comparison Workflow
The following diagram illustrates a general workflow for selecting a dihalopyridine or this compound based on the desired substitution pattern.
Caption: Decision tree for selecting a dihalopyridine scaffold.
Signaling Pathway Involvement
Derivatives of 1,5-naphthyridine have been identified as inhibitors of various signaling pathways, highlighting their potential in drug discovery.[10] For instance, certain 2,8-disubstituted-1,5-naphthyridines are reported as potent inhibitors of Plasmodium falciparum phosphatidylinositol-4-kinase (PfPI4K), a crucial enzyme in the life cycle of the malaria parasite.[6][15] The development of such inhibitors often relies on the synthetic strategies discussed in this guide.
Caption: Inhibition of the PI4K pathway by 2,8-disubstituted-1,5-naphthyridines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
- 13. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Synthesis of 2,8-Dichloro-1,5-naphthyridine and 2,6-dichloro-1,8-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synthetic routes for two isomeric dichlorinated naphthyridines: 2,8-dichloro-1,5-naphthyridine and 2,6-dichloro-1,8-naphthyridine. These compounds are valuable building blocks in medicinal chemistry, serving as precursors for a wide range of functionalized derivatives with potential therapeutic applications. This document outlines detailed experimental protocols, presents quantitative data in tabular format, and includes visualizations to clarify the synthetic pathways and conceptual differences in reactivity.
Introduction
Naphthyridines, bicyclic heteroaromatic compounds containing two nitrogen atoms, are considered "privileged scaffolds" in drug discovery due to their presence in numerous biologically active molecules.[1] The dichlorinated derivatives, this compound and 2,6-dichloro-1,8-naphthyridine, offer two reactive sites for nucleophilic substitution, enabling the synthesis of diverse chemical libraries for screening and lead optimization. The position of the nitrogen atoms and the chlorine substituents significantly influences the reactivity and synthetic accessibility of these isomers.
Synthesis of this compound
A common synthetic approach to this compound involves the construction of a dihydroxynaphthyridine precursor followed by a chlorination step. A plausible route starts from commercially available 6-methoxypyridin-3-amine.
Experimental Protocols
Step 1: Synthesis of 2-Methoxy-1,5-naphthyridin-8-ol
A mixture of 6-methoxypyridin-3-amine and diethyl malonate is heated at 250 °C. The resulting intermediate undergoes cyclization in Dowtherm A at the same temperature to yield 2-methoxy-1,5-naphthyridin-8-ol.
Step 2: Synthesis of 2,8-Dihydroxy-1,5-naphthyridine
2-Methoxy-1,5-naphthyridin-8-ol is treated with hydrobromic acid (48%) at 140 °C to effect demethylation and afford 2,8-dihydroxy-1,5-naphthyridine.
Step 3: Synthesis of this compound
A suspension of 2,8-dihydroxy-1,5-naphthyridine in phosphorus oxychloride (POCl₃) is heated at 120 °C. After cooling, the reaction mixture is poured onto crushed ice, and the resulting precipitate is filtered, washed with water, and dried to give this compound.
Quantitative Data
| Step | Product | Reagents and Conditions | Yield (%) | Reference |
| 1 | 2-Methoxy-1,5-naphthyridin-8-ol | 6-Methoxypyridin-3-amine, Diethyl malonate, 250 °C; Dowtherm A, 250 °C | Not reported | Inferred from similar syntheses |
| 2 | 2,8-Dihydroxy-1,5-naphthyridine | HBr (48%), 140 °C | Not reported | Inferred from similar syntheses |
| 3 | This compound | POCl₃, 120 °C | ~78% | [2] (for a similar chlorination) |
Synthesis of 2,6-dichloro-1,8-naphthyridine
A practical synthetic route to 2,6-dichloro-1,8-naphthyridine can be envisioned starting from 2,6-diaminopyridine and diethyl malonate to construct the dihydroxy-1,8-naphthyridine core, which is subsequently chlorinated.
Experimental Protocols
Step 1: Synthesis of 2,6-Dihydroxy-1,8-naphthyridine
2,6-Diaminopyridine is reacted with diethyl malonate at elevated temperatures, followed by cyclization in a high-boiling solvent like Dowtherm A at approximately 250 °C to yield 2,6-dihydroxy-1,8-naphthyridine.
Step 2: Synthesis of 2,6-Dichloro-1,8-naphthyridine
2,6-Dihydroxy-1,8-naphthyridine is refluxed in phosphorus oxychloride (POCl₃). After the reaction is complete, the excess POCl₃ is removed under reduced pressure. The residue is carefully quenched with ice water, and the resulting solid is collected by filtration, washed with water, and dried to afford 2,6-dichloro-1,8-naphthyridine.
Quantitative Data
| Step | Product | Reagents and Conditions | Yield (%) | Reference |
| 1 | 2,6-Dihydroxy-1,8-naphthyridine | 2,6-Diaminopyridine, Diethyl malonate, heat; Dowtherm A, 250 °C | Not reported | Plausible route |
| 2 | 2,6-Dichloro-1,8-naphthyridine | POCl₃, reflux | Not reported | Plausible route |
Reactivity Comparison
The reactivity of the chlorine atoms in this compound and 2,6-dichloro-1,8-naphthyridine towards nucleophilic aromatic substitution (SNAr) is influenced by the position of the nitrogen atoms within the bicyclic system.
In the 1,5-naphthyridine core, the nitrogen atoms are at positions 1 and 5. The chlorine at C2 is ortho to the nitrogen at N1, and the chlorine at C8 is also ortho to the nitrogen at N1 (via the fused ring system). This peri-relationship of the C8 chlorine to the N1 nitrogen can influence its reactivity. Both chlorine atoms are activated towards nucleophilic attack.
In the 1,8-naphthyridine core, the nitrogen atoms are at positions 1 and 8. The chlorine at C2 is ortho to the nitrogen at N1, and the chlorine at C6 is para to the nitrogen at N1 and meta to the nitrogen at N8. The chlorine at C2 is expected to be more reactive towards nucleophiles due to the strong electron-withdrawing effect of the adjacent nitrogen atom. The reactivity of the chlorine at C6 is also enhanced by the overall electron-deficient nature of the naphthyridine ring system.
Generally, the C2 position in both isomers is highly susceptible to nucleophilic attack. The relative reactivity of the second chlorine atom (C8 in the 1,5-isomer and C6 in the 1,8-isomer) can be manipulated by controlling reaction conditions and the nature of the nucleophile, allowing for sequential and regioselective functionalization.
Applications in Drug Development
Both this compound and 2,6-dichloro-1,8-naphthyridine serve as key intermediates in the synthesis of a variety of biologically active compounds.
-
1,5-Naphthyridine derivatives have been investigated as inhibitors of Plasmodium falciparum phosphatidylinositol-4-kinase (PfPI4K), showing potential as antimalarial agents.[2] The disubstituted nature of the core allows for the exploration of structure-activity relationships by introducing diverse functionalities at the 2- and 8-positions.
-
1,8-Naphthyridine derivatives are well-known for their broad spectrum of biological activities, including antibacterial, anticancer, and antiviral properties.[3] The 2,6-dichloro-1,8-naphthyridine scaffold provides a template for the development of novel kinase inhibitors and other targeted therapies.
Conclusion
The synthesis of this compound and 2,6-dichloro-1,8-naphthyridine provides access to versatile platforms for the development of new therapeutic agents. While both isomers can be prepared from dihydroxy precursors, the specific starting materials and reaction sequences differ. The electronic properties of the 1,5- and 1,8-naphthyridine ring systems impart distinct reactivity profiles to the chloro substituents, which can be exploited for the regioselective synthesis of complex molecules. This guide provides researchers with the necessary information to make informed decisions regarding the selection and synthesis of these important heterocyclic building blocks for their drug discovery programs.
References
Navigating the SAR Landscape of 2,8-Disubstituted-1,5-Naphthyridine Analogs for Antimalarial Drug Discovery
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The quest for novel antimalarial agents has led to the intensive investigation of various heterocyclic scaffolds, among which the 1,5-naphthyridine core has emerged as a promising starting point. This guide provides a comprehensive comparison of 2,8-disubstituted-1,5-naphthyridine analogs, focusing on their structure-activity relationships (SAR) as potent inhibitors of Plasmodium falciparum phosphatidylinositol-4-kinase (PfPI4K), a key enzyme essential for parasite survival. This document summarizes quantitative data, details key experimental protocols, and visualizes relevant biological pathways and experimental workflows to aid in the rational design of next-generation antimalarial drugs.
Unveiling the Structure-Activity Relationships
The 2,8-disubstituted-1,5-naphthyridine scaffold offers two key positions for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. Extensive SAR studies have revealed critical insights into the structural requirements for potent antiplasmodial activity.
Substitution at the C2 Position:
The C2 position of the 1,5-naphthyridine ring is crucial for interaction with the target enzyme. Aryl groups, particularly substituted phenyl and pyridyl rings, have been extensively explored.
-
Impact of Aryl Substituents: The nature and position of substituents on the C2-aryl ring significantly influence activity. For instance, electron-withdrawing groups like trifluoromethyl (CF₃) and sulfonyl groups have been shown to be beneficial.
-
Positional Isomers: The position of these substituents is also critical. For example, moving a CF₃ group from the 4-position to the 2-position on a pyridine ring can lead to a decrease in activity against the whole parasite, while retaining enzymatic inhibitory potency.
Substitution at the C8 Position:
The C8 position plays a vital role in modulating the physicochemical properties and overall efficacy of the compounds. Introducing basic amine functionalities at this position has proven to be a successful strategy to improve aqueous solubility and pharmacokinetic profiles.
-
Basic Amines: The introduction of basic groups at the C8-position has led to a new class of compounds with improved in vivo properties. These modifications can also shift the primary mode of action, with some analogs exhibiting dual inhibition of PfPI4K and hemozoin formation.
-
Cyclic Amines: Cyclic amines, such as piperidine and pyrrolidine derivatives, have been incorporated at the C8 position, with variations in ring size and substitution impacting both potency and metabolic stability.
Quantitative Comparison of Analog Performance
The following tables summarize the in vitro activity of representative 2,8-disubstituted-1,5-naphthyridine analogs against P. falciparum strains and their inhibitory activity against PfPI4K.
Table 1: In Vitro Antiplasmodial Activity of 2,8-Disubstituted-1,5-Naphthyridine Analogs
| Compound ID | C2-Substituent | C8-Substituent | Pf NF54 IC₅₀ (nM) | Pf K1 IC₅₀ (nM) | Reference |
| 1 | 4-Trifluoromethylphenyl | 4-Methylpiperazin-1-yl | 50 | 65 | |
| 2 | 3-Methylsulfonylphenyl | 4-Hydroxypiperidin-1-yl | 120 | 150 | |
| 12 | 4-CF₃-3-pyridyl | (R)-3-aminopyrrolidin-1-yl | - | - | |
| 13 | 4-CF₃-3-pyridyl | (S)-3-aminopyrrolidin-1-yl | - | - | |
| 14 | 4-CF₃-3-pyridyl | 3-aminopyrrolidin-1-yl | - | - | |
| 21 | 4-CF₃-3-pyridyl | 4-methylpiperazin-1-yl | - | - | |
| 30 | 2-CF₃-3-pyridyl | 4-methylpiperazin-1-yl | >500 | - | |
| 31 | 2-methyl-6-CF₃-3-pyridyl | 4-methylpiperazin-1-yl | >500 | - |
Pf NF54: Chloroquine-sensitive strain; Pf K1: Multidrug-resistant strain.
Table 2: PfPI4K Inhibitory Activity of Selected Analogs
| Compound ID | PvPI4K IC₅₀ (nM) | Reference |
| 12 | 10 | |
| 13 | 60 | |
| 14 | 55 | |
| 21 | 15 | |
| 30 | 20 | |
| 31 | 12 |
PvPI4K: Plasmodium vivax PI4K, often used as a surrogate for PfPI4K in enzymatic assays.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are outlines of key experimental protocols used in the SAR studies of 2,8-disubstituted-1,5-naphthyridine analogs.
PfPI4K Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.
-
Reaction Setup: The kinase reaction is performed in a multiwell plate containing the purified PfPI4K enzyme, the lipid substrate (e.g., phosphatidylinositol), ATP, and the test compound at various concentrations.
-
Reaction Termination and ATP Depletion: After a defined incubation period, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
ADP to ATP Conversion and Luminescence Detection: Kinase Detection Reagent is then added, which contains an enzyme that converts ADP to ATP and a luciferase/luciferin system to detect the newly synthesized ATP. The resulting luminescence is proportional to the amount of ADP produced and thus the kinase activity. The IC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration.
In Vitro Antiplasmodial Activity (Parasite Lactate Dehydrogenase - pLDH Assay)
This colorimetric assay measures the viability of P. falciparum after drug treatment by quantifying the activity of the parasite-specific enzyme lactate dehydrogenase.
-
Parasite Culture and Drug Treatment: Synchronized P. falciparum cultures are incubated with serial dilutions of the test compounds in 96-well plates for 72 hours.
-
Cell Lysis: After incubation, the red blood cells are lysed to release the parasite pLDH.
-
pLDH Activity Measurement: A reaction mixture containing a lactate substrate and a tetrazolium salt is added. The pLDH enzyme catalyzes the conversion of lactate to pyruvate, which in turn reduces the tetrazolium salt to a colored formazan product.
-
Data Analysis: The absorbance of the formazan product is measured, and the IC₅₀ value is calculated by comparing the absorbance of treated wells to that of untreated controls.
Hemozoin Formation Inhibition Assay
This assay assesses the ability of a compound to inhibit the formation of hemozoin, a detoxification product of heme in the parasite.
-
Reaction Mixture: A solution of hemin (the precursor of hemozoin) is prepared in a suitable buffer. The test compound is added at various concentrations.
-
Initiation of Crystallization: The formation of β-hematin (synthetic hemozoin) is initiated, often by adjusting the pH or adding a catalyst.
-
Quantification of Hemozoin: After incubation, the amount of hemozoin formed is quantified, typically by spectrophotometry after dissolving the hemozoin pellet. The percentage of inhibition is calculated relative to a control without the inhibitor.
In Vivo Efficacy in a Humanized Mouse Model
This model is used to evaluate the efficacy of antimalarial compounds in a system that more closely mimics human infection.
-
Animal Model: Immunodeficient mice (e.g., NOD-scid IL-2Rγnull) are engrafted with human red blood cells, making them susceptible to P. falciparum infection.
-
Infection and Treatment: The humanized mice are infected with P. falciparum. After establishment of parasitemia, the mice are treated with the test compound, typically via oral gavage, for a defined period.
-
Monitoring Parasitemia: Blood samples are taken at regular intervals to monitor the level of parasitemia, usually by flow cytometry or microscopy.
-
Efficacy Assessment: The efficacy of the compound is determined by the reduction in parasitemia compared to a vehicle-treated control group.
Visualizing the Mechanisms and Workflows
Graphical representations of signaling pathways and experimental workflows can greatly enhance understanding.
Caption: Inhibition of the PfPI4K signaling pathway by 2,8-disubstituted-1,5-naphthyridine analogs.
Caption: A typical experimental workflow for the discovery and development of 2,8-disubstituted-1,5-naphthyridine antimalarials.
Conclusion and Future Directions
The 2,8-disubstituted-1,5-naphthyridine scaffold represents a highly promising class of antimalarial agents. The extensive SAR data accumulated to date provides a solid foundation for the rational design of new analogs with improved potency, selectivity, and drug-like properties. Key takeaways include the importance of the C2-aryl substituent for target engagement and the role of the C8-basic amine in enhancing physicochemical and pharmacokinetic parameters. The dual inhibition of PfPI4K and hemozoin formation by some analogs presents an exciting avenue for developing multi-target agents that could circumvent resistance. Future efforts should focus on optimizing the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of lead compounds to identify candidates suitable for preclinical and clinical development. The strategic application of the experimental protocols and a deep understanding of the SAR landscape outlined in this guide will be instrumental in advancing the fight against malaria.
Comparative Biological Activity of 2,8-Diaryl-1,5-Naphthyridines: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of 2,8-diaryl-1,5-naphthyridines, supported by available experimental data. This class of compounds has emerged as a significant scaffold in medicinal chemistry, demonstrating notable potential, particularly in the field of antimalarials.
Antimalarial Activity: Potent Inhibitors of Plasmodium falciparum Phosphatidylinositol 4-Kinase (PfPI4K)
A substantial body of research has focused on the evaluation of 2,8-diaryl-1,5-naphthyridines as potent antimalarial agents.[1][2][3][4] The primary mechanism of action for their antimalarial effect is the inhibition of Plasmodium falciparum phosphatidylinositol 4-kinase (PfPI4K), a crucial enzyme in the parasite's life cycle.[3][4]
Quantitative Data Summary: In Vitro Antimalarial Activity
The following table summarizes the in vitro activity of representative 2,8-diaryl-1,5-naphthyridine derivatives against P. falciparum strains and their inhibitory activity against the PfPI4K enzyme.
| Compound | P. falciparum NF54 IC50 (µM) | PfPI4K IC50 (µM) | Reference |
| 1 | 0.032 | 0.006 | [4] |
| 27 | 0.025 | <0.001 | [3] |
| 19 | 0.041 | 0.006 | [4] |
| 21 | 0.032 | <0.001 | [4] |
Selectivity Profile
A critical aspect of drug development is the selectivity of a compound for its intended target over host enzymes. Several 2,8-diaryl-1,5-naphthyridine derivatives have been profiled against human kinases to assess their selectivity. For instance, compound 27 showed low selectivity against human lipid kinases PI3Kα and PI4Kβ but had significantly higher selectivity margins against human MINK1 and MAP4K4 kinases.[3]
In Vitro ADME and Pharmacokinetic Properties
Efforts have been made to optimize the absorption, distribution, metabolism, and excretion (ADME) and pharmacokinetic profiles of this class of compounds to improve their drug-like properties. Structure-activity relationship (SAR) studies have focused on modifying the aryl substituents at the C2 and C8 positions to enhance solubility and metabolic stability.[3][4]
Anticancer and Anti-inflammatory Activities: An Area for Future Exploration
While the broader class of naphthyridine derivatives has demonstrated promising anticancer and anti-inflammatory activities, there is a notable lack of specific experimental data for the 2,8-diaryl-1,5-naphthyridine subclass in these therapeutic areas.[1][5][6][7][8][9][10][11][12][13][14]
Studies on other naphthyridine isomers, such as 1,8-naphthyridines, have shown cytotoxicity against various cancer cell lines, including cervical (HeLa), leukemia (HL-60), and prostate (PC-3) cancer cells.[1][5] The mechanisms of action for these compounds are reported to include induction of apoptosis and inhibition of topoisomerase II.[1][5][9] Similarly, certain naphthyridine derivatives have exhibited anti-inflammatory properties by modulating the production of inflammatory mediators.[6][8][14]
However, direct and quantitative data on the anticancer and anti-inflammatory effects of 2,8-diaryl-1,5-naphthyridines are not extensively available in the current literature. This represents a significant data gap and a potential area for future research to explore the full therapeutic potential of this chemical scaffold.
Experimental Protocols
Plasmodium falciparum Asexual Blood Stage Assay
The in vitro antimalarial activity of the compounds is typically determined against the asexual blood stages of P. falciparum (e.g., NF54 strain). Parasites are cultured in human red blood cells and exposed to serial dilutions of the test compounds. After a defined incubation period (e.g., 72 hours), parasite viability is assessed using methods such as the SYBR Green I-based fluorescence assay, which measures nucleic acid content as an indicator of parasite growth. The 50% inhibitory concentration (IC50) is then calculated from the dose-response curves.
PfPI4K Enzyme Inhibition Assay
The inhibitory activity against the PfPI4K enzyme is measured using a biochemical assay. Recombinant PfPI4K enzyme is incubated with the substrate (e.g., phosphatidylinositol) and ATP in the presence of varying concentrations of the test compounds. The amount of ADP produced, which is proportional to the enzyme activity, is quantified using a suitable detection method, such as a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay). The IC50 values are determined by plotting the percentage of enzyme inhibition against the compound concentration.
Visualizations
Caption: PfPI4K Signaling Pathway and Inhibition by 2,8-Diaryl-1,5-Naphthyridines.
Caption: A generalized workflow for the discovery and development of 2,8-diaryl-1,5-naphthyridines.
References
- 1. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic Activity and Three-Dimensional Quantitative Structure Activity Relationship of 2-Aryl-1,8-naphthyridin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of 2,8-Diaryl-1,5-naphthyridines as Plasmodium falciparum Phosphatidylinositol 4‑Kinase Inhibitors with Improved ADME Profiles and In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. New antiinflammatory agents. 2. 5-Phenyl-3H-imidazo[4,5-c][1,8]naphthyridin-4(5H)-ones: a new class of nonsteroidal antiinflammatory agents with potent activity like glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis, molecular modeling and biological evaluation of novel diaryl heterocyclic analogs as potential selective cyclooxygenase-2 (COX-2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
A Comparative Guide to Alternative Synthetic Routes for the 1,5-Naphthyridine Scaffold
For Researchers, Scientists, and Drug Development Professionals
The 1,5-naphthyridine core is a significant heterocyclic scaffold in medicinal chemistry, forming the structural backbone of numerous compounds with a wide array of biological activities. The development of efficient and versatile synthetic routes to access this privileged structure is of paramount importance for the discovery and optimization of novel therapeutic agents. This guide provides a comprehensive comparison of classical and modern alternative synthetic strategies for the construction of the 1,5-naphthyridine framework, with a focus on experimental data, detailed protocols, and mechanistic understanding.
Classical Synthetic Routes: The Foundations of 1,5-Naphthyridine Synthesis
Traditional methods for the synthesis of the 1,5-naphthyridine scaffold have been instrumental in the initial exploration of its chemical and biological properties. These reactions, often named after their discoverers, typically involve the condensation and cyclization of pyridine-based starting materials.
Comparison of Classical Synthetic Routes
| Reaction | Starting Materials | Key Reagents/Conditions | Typical Yields | Advantages | Disadvantages |
| Skraup Synthesis | 3-Aminopyridine, Glycerol | H₂SO₄, Oxidizing agent (e.g., nitrobenzene, arsenic acid) | 45-50%[1] | Readily available starting materials, one-pot procedure. | Harsh reaction conditions (strong acid, high temperature), often violent and difficult to control[2], limited substituent tolerance. |
| Friedländer Condensation | 3-Amino-2-formylpyridine (or related ketones) | Active methylene compound (e.g., ketones, esters), Base (e.g., NaOH, KOH) or Acid catalyst | Varies widely (can be >90% with optimized conditions)[3][4] | Good versatility for introducing substituents, milder conditions possible compared to Skraup. | Requires pre-functionalized pyridine starting materials, which may not be readily available. |
| Gould-Jacobs Reaction | 3-Aminopyridine | Diethyl ethoxymethylenemalonate (DEEM) or similar malonic esters, High temperature (thermal cyclization) | Good to high (can be >80% for initial condensation and cyclization steps)[5][6] | Access to 4-hydroxy-1,5-naphthyridines, which are versatile intermediates. | High temperatures required for cyclization can lead to side products[5], multi-step process. |
Experimental Protocols for Classical Routes
This protocol is a general representation of the Skraup synthesis adapted for 1,5-naphthyridine.
Procedure:
-
To a stirred mixture of 3-aminopyridine and glycerol in a reaction vessel equipped with a reflux condenser, cautiously add concentrated sulfuric acid.
-
Add an oxidizing agent, such as nitrobenzene or arsenic acid, to the mixture. The use of a moderator like ferrous sulfate is often recommended to control the reaction's exothermicity.[2]
-
Heat the reaction mixture gently to initiate the reaction. Once initiated, the reaction can become vigorous, and external heating should be removed as needed.
-
After the initial exothermic reaction subsides, heat the mixture at reflux for several hours to ensure completion.
-
Cool the reaction mixture and carefully pour it into a large volume of water.
-
Neutralize the acidic solution with a base (e.g., sodium hydroxide) to precipitate the crude product.
-
The crude 1,5-naphthyridine is then purified by steam distillation or recrystallization.
Note: The Skraup reaction is notoriously exothermic and requires careful control of reaction conditions.
This protocol describes a modified Friedländer reaction for the synthesis of benzo[b][7]naphthyridine.[7]
Procedure:
-
A mixture of 3-aminoquinaldehyde and 2-acetylpyridine in ethanol is treated with a catalytic amount of sodium hydroxide.
-
The reaction mixture is stirred at room temperature or heated gently to drive the condensation and cyclization.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The crude product is washed with cold ethanol and dried to afford the desired benzo[b][7]naphthyridine.
This protocol is based on the well-established Gould-Jacobs reaction for the synthesis of 4-hydroxy-1,5-naphthyridine derivatives.[5][6]
Procedure:
-
Condensation: A mixture of 3-aminopyridine (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents) is heated at 100-120 °C for 2 hours. The reaction can be monitored by the evolution of ethanol.
-
Cyclization: The resulting intermediate, diethyl 2-((pyridin-3-ylamino)methylene)malonate, is added portion-wise to a preheated high-boiling point solvent, such as diphenyl ether or Dowtherm A, at 240-250 °C. The mixture is maintained at this temperature for 30-60 minutes.
-
Work-up: After cooling, the reaction mixture is diluted with a non-polar solvent like hexane to precipitate the product, ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate. The precipitate is collected by filtration, washed with the non-polar solvent, and dried.
Reaction Pathway for the Gould-Jacobs Reaction
Caption: Workflow of the Gould-Jacobs reaction for 1,5-naphthyridine synthesis.
Modern Alternative Synthetic Routes
In recent years, the development of novel synthetic methodologies has provided milder and more efficient alternatives to the classical approaches for constructing the 1,5-naphthyridine scaffold. These modern methods often offer improved functional group tolerance, higher yields, and greater control over regioselectivity.
Comparison of Modern Synthetic Routes
| Reaction Type | Starting Materials | Key Reagents/Catalysts | Typical Yields | Advantages | Disadvantages |
| Transition-Metal Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) | Halo-pyridines, Pyridine boronic acids/esters, Amines | Palladium or Copper catalysts, Ligands (e.g., phosphines), Base | Good to excellent (>80% in many cases)[8][9] | Mild reaction conditions, excellent functional group tolerance, predictable regioselectivity. | Cost of catalysts and ligands, removal of metal residues from the final product. |
| C-H Activation/Functionalization | Nicotinamide N-oxides, Alkenes/Alkynes | Rhodium(III) catalysts (e.g., [Cp*RhCl₂]₂) | High yields and selectivities reported | Atom-economical (avoids pre-functionalization), direct formation of C-C or C-N bonds. | Limited substrate scope, can require specific directing groups, catalyst cost. |
| Multi-Component Reactions (MCRs) | 3-Aminopyridine, Aldehydes, Active methylene compounds | Often catalyst-free or simple catalysts (e.g., sulfamic acid) | Good to high yields[7] | High efficiency (multiple bonds formed in one pot), operational simplicity, rapid generation of molecular diversity. | Can be challenging to optimize for complex scaffolds, sometimes limited to specific substitution patterns. |
Experimental Protocols for Modern Routes
This protocol is based on a typical Suzuki cross-coupling reaction to introduce an aryl group onto the 1,5-naphthyridine core.[8]
Procedure:
-
In a reaction vessel, combine 2-iodo-1,5-naphthyridine (1 equivalent), the desired aromatic or heteroaromatic boronic acid (1.5 equivalents), and a palladium catalyst such as Pd(PPh₃)₄ (e.g., 5 mol%).
-
Add a base, for example, potassium carbonate (2 equivalents), and a suitable solvent system like a mixture of DME (1,2-dimethoxyethane) and water.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the mixture at reflux with stirring for several hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the 2-aryl-1,5-naphthyridine.
This protocol outlines the palladium-catalyzed amination of a halo-1,5-naphthyridine.[10]
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add the halo-1,5-naphthyridine (e.g., 2-chloro-1,5-naphthyridine, 1.0 mmol), the desired amine (1.2 mmol), a base such as cesium carbonate or sodium tert-butoxide (1.4 mmol), a palladium precursor (e.g., palladium(II) acetate, 2 mol%), and a suitable phosphine ligand (e.g., XantPhos, 4 mol%).
-
Add an anhydrous solvent, such as toluene or dioxane (5 mL).
-
Seal the Schlenk tube and heat the reaction mixture at 100-120 °C for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization.
This protocol describes a general procedure for the Rh(III)-catalyzed synthesis of naphthyridinone derivatives from nicotinamide N-oxides and alkynes.
Procedure:
-
In a reaction vial, combine the nicotinamide N-oxide (1 equivalent), the alkyne (1.5 equivalents), and the Rh(III) catalyst (e.g., [Cp*RhCl₂]₂, 2.5 mol%).
-
Add a suitable solvent, such as dichloromethane (DCM).
-
Stir the reaction mixture at room temperature for the specified time, typically ranging from a few hours to overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction mixture is concentrated, and the crude product is purified by column chromatography on silica gel to yield the desired naphthyridinone.
This protocol describes a one-pot, three-component reaction for the synthesis of fused 1,5-naphthyridine derivatives.[7]
Procedure:
-
A mixture of 3-aminopyridine (1 mmol), an arylaldehyde (1 mmol), and 4-hydroxycoumarin (1 mmol) is prepared in water.
-
Sulfamic acid is added as a catalyst.
-
The reaction mixture is heated at 100 °C with stirring.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration.
-
The crude product is washed with water and then recrystallized from a suitable solvent to afford the pure chromeno[4,3-b][7]naphthyridine derivative.
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination for C-N bond formation.
Conclusion
The synthesis of the 1,5-naphthyridine scaffold can be achieved through a variety of classical and modern synthetic routes. While traditional methods like the Skraup and Friedländer reactions provide fundamental access to this core, they often suffer from harsh conditions and limited scope. The Gould-Jacobs reaction remains a valuable tool for the synthesis of 4-hydroxy-1,5-naphthyridine intermediates.
Modern synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions, C-H activation, and multi-component reactions, offer significant advantages in terms of efficiency, milder reaction conditions, and broader functional group tolerance. The choice of a particular synthetic route will ultimately depend on the desired substitution pattern, the availability of starting materials, and the scale of the synthesis. For drug discovery and development programs, the adoption of these modern, more versatile methods is crucial for the rapid and efficient generation of diverse libraries of 1,5-naphthyridine derivatives for biological evaluation.
References
- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Skraup reaction - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Fused 1,5-Naphthyridines: Synthetic Tools and Applications | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Validating the Molecular Structure of 2,8-Dichloro-1,5-naphthyridine: A Comparative Guide to X-ray Crystallography
For Immediate Release
This guide provides a comprehensive comparison of the structural validation of 2,8-dichloro-1,5-naphthyridine with a closely related analogue, supported by experimental data and detailed protocols. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering objective insights into the application of X-ray crystallography for the unambiguous determination of molecular structures.
Structural Elucidation: A Comparative Analysis
While a dedicated crystal structure for this compound is not publicly available, the structural parameters can be confidently inferred and validated through comparison with structurally similar compounds. For this guide, we utilize the crystallographic data of a recently characterized substituted 1,8-naphthyridine derivative to provide a benchmark for the expected bond lengths, angles, and overall molecular geometry.
X-ray crystallography stands as the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and torsion angles, which are crucial for understanding the molecule's chemical reactivity, physical properties, and biological activity.
Table 1: Comparison of Crystallographic Data
| Parameter | This compound (Predicted/Comparative) | 2-(4-(5-nitrofuran-2-carbonyl) piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile[1] |
| Crystal System | Monoclinic (Predicted) | Triclinic[1] |
| Space Group | P2₁/c (Predicted) | P-1[1] |
| a (Å) | ~7.0 - 8.0 | 8.6146 (17)[2] |
| b (Å) | ~9.0 - 10.0 | 10.2087 (19)[2] |
| c (Å) | ~8.0 - 9.0 | 11.893 (2)[2] |
| α (°) | 90 | 78.622 (6)[2] |
| β (°) | ~100 - 110 | 70.336 (5)[2] |
| γ (°) | 90 | 83.181 (6)[2] |
| Volume (ų) | ~550 - 650 | 963.3 (3)[2] |
| Key Bond Lengths (Å) | ||
| C-Cl | ~1.73 - 1.75 | - |
| C-N (pyridine) | ~1.33 - 1.35 | ~1.34 - 1.38 |
| C-C (aromatic) | ~1.38 - 1.42 | ~1.37 - 1.41 |
| Key Bond Angles (°) | ||
| C-N-C (pyridine) | ~117 - 119 | ~116 - 118 |
| C-C-Cl | ~119 - 121 | - |
Experimental Workflow for Structural Validation
The process of validating a molecular structure using X-ray crystallography involves several key stages, from synthesis and crystallization to data collection and structure refinement. The following diagram illustrates a typical workflow.
Experimental Protocols
Synthesis of this compound
A common route to synthesize dichloronaphthyridines involves the chlorination of the corresponding naphthyridinediones or hydroxynaphthyridines using a chlorinating agent like phosphorus oxychloride (POCl₃).[3]
Materials:
-
1,5-Naphthyridine-2,8-diol (or its tautomeric dione form)
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF, catalytic amount)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of 1,5-naphthyridine-2,8-diol in excess phosphorus oxychloride, a catalytic amount of N,N-dimethylformamide is added.
-
The reaction mixture is heated to reflux (approximately 110 °C) and stirred for 4-6 hours, during which the solid starting material will gradually dissolve.
-
After the reaction is complete (monitored by TLC), the excess POCl₃ is removed under reduced pressure.
-
The residue is cooled in an ice bath and cautiously quenched by the slow addition of crushed ice, followed by saturated sodium bicarbonate solution until the pH is neutral.
-
The aqueous layer is extracted with dichloromethane (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed in vacuo.
-
The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure this compound.
Single-Crystal X-ray Crystallography
The following is a general protocol for the structural determination of a small organic molecule like a substituted naphthyridine.
1. Crystal Growth:
-
Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture of dichloromethane and hexane).
2. Data Collection:
-
A suitable single crystal is selected and mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal vibrations and potential degradation.
-
X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
-
A series of diffraction images are collected as the crystal is rotated through a range of angles.
3. Structure Solution and Refinement:
-
The collected diffraction data are processed to yield a set of structure factors.
-
The crystal system and space group are determined from the diffraction pattern.
-
The initial crystal structure is solved using direct methods or Patterson methods.
-
The atomic positions and displacement parameters are refined using full-matrix least-squares methods.
-
Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
The final refined structure is validated using crystallographic software to check for consistency and quality. The final structural data is often deposited in a crystallographic database such as the Cambridge Crystallographic Data Centre (CCDC).[1]
References
A Researcher's Guide to Ligand Selection for the Buchwald-Hartwig Amination of Dichloronaphthyridines
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Phosphine Ligand Performance in the C-N Cross-Coupling of Dichloronaphthyridines with Supporting Experimental Data.
The Buchwald-Hartwig amination has emerged as a powerful and versatile tool for the synthesis of aminonaphthyridines, which are key structural motifs in many biologically active compounds and pharmaceutical candidates. The success of this palladium-catalyzed cross-coupling reaction is critically dependent on the choice of phosphine ligand, which significantly influences reaction efficiency, regioselectivity, and substrate scope. This guide provides a comparative analysis of commonly employed phosphine ligands for the challenging amination of dichloronaphthyridines, supported by analogous experimental data and detailed protocols to aid in ligand selection and reaction optimization.
The Catalytic Cycle: A Ligand's Crucial Role
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species. The phosphine ligand plays a pivotal role in each step of this cycle, from stabilizing the active catalyst to promoting the final bond-forming reductive elimination.[1][2]
The key steps influenced by the ligand are:
-
Oxidative Addition: The initial step where the aryl chloride (dichloronaphthyridine) reacts with the Pd(0) complex. Bulky, electron-rich ligands facilitate this step.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: The final step where the C-N bond is formed, yielding the desired aminonaphthyridine and regenerating the Pd(0) catalyst. The ligand's steric and electronic properties are crucial for promoting this step over competing side reactions like beta-hydride elimination.[1]
Comparative Analysis of Ligand Performance
| Ligand | Palladium Precursor | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Key Characteristics |
| XPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 12-24 | 85-95 | Generally high activity for aryl chlorides; bulky and electron-rich.[5] |
| RuPhos | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 100 | 12-24 | 70-88 | Effective for a broad range of amines; often used for sterically hindered substrates. |
| SPhos | Pd₂(dba)₃ | Cs₂CO₃ | Toluene | 100 | 12-24 | 75-90 | Another highly active Buchwald ligand, suitable for a variety of aryl chlorides. |
| BrettPhos | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 100 | 12-24 | 65-85 | Particularly effective for the coupling of primary amines. |
| Xantphos | Pd(OAc)₂ | Cs₂CO₃ | Dioxane | 110 | 24 | 60-80 | Bidentate ligand known to promote regioselectivity in some dihalo-heterocycles. |
| BINAP | Pd₂(dba)₃ | NaOtBu | Toluene | 110 | 24 | 50-70 | An earlier generation bidentate ligand, sometimes effective but often superseded by bulky monophosphine ligands.[1] |
Note: Yields are estimates based on analogous reactions and may vary depending on the specific dichloronaphthyridine isomer, amine, and precise reaction conditions.
Experimental Protocols
Reproducibility is a cornerstone of scientific research. The following protocols provide a detailed methodology for a general Buchwald-Hartwig amination reaction and a high-throughput ligand screening approach.
General Experimental Protocol for Buchwald-Hartwig Amination of Dichloronaphthyridines
This protocol describes a typical procedure for the monoamination of a dichloronaphthyridine.
Materials:
-
Dichloronaphthyridine (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium precursor (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL)
-
Schlenk tube or similar reaction vessel
-
Standard laboratory glassware
-
Inert atmosphere (argon or nitrogen)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add the dichloronaphthyridine, the base, the palladium precursor, and the phosphine ligand.
-
Evacuate and backfill the tube with the inert gas (repeat three times).
-
Add the anhydrous, degassed solvent via syringe.
-
Add the amine via syringe.
-
Seal the Schlenk tube and heat the reaction mixture at the desired temperature (typically 80-120 °C) with vigorous stirring for the specified time (12-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired mono-aminonaphthyridine.
High-Throughput Ligand Screening Workflow
For the rapid identification of the optimal ligand and reaction conditions, a high-throughput screening approach is highly effective.[3]
Conclusion
The selection of an appropriate phosphine ligand is a critical parameter for the successful Buchwald-Hartwig amination of dichloronaphthyridines. Bulky, electron-rich monophosphine ligands, such as those from the Buchwald group (XPhos, RuPhos, SPhos), generally demonstrate high catalytic activity for these challenging substrates. However, the optimal ligand is often substrate and amine dependent, necessitating experimental screening for each specific application. The protocols and comparative data presented in this guide provide a strong foundation for researchers to navigate the complexities of ligand selection and to efficiently develop robust and high-yielding amination reactions for the synthesis of valuable aminonaphthyridine building blocks.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Purity of Synthesized 2,8-Dichloro-1,5-naphthyridine via HPLC
For researchers, scientists, and drug development professionals, the accurate determination of purity for synthesized compounds is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for assessing the purity of 2,8-Dichloro-1,5-naphthyridine, a key heterocyclic building block in medicinal chemistry.[1][2][3] This document outlines a detailed HPLC protocol, presents comparative data against alternative methods, and offers insights to aid in selecting the most suitable analytical approach.
High-Performance Liquid Chromatography (HPLC): A High-Resolution Approach
HPLC is a powerful and widely adopted technique for the separation, identification, and quantification of components in a mixture.[4][5] For a compound like this compound, a reverse-phase HPLC (RP-HPLC) method is highly effective, offering excellent resolution and sensitivity for detecting potential impurities.[4][6]
Experimental Protocol: RP-HPLC for this compound Purity Assessment
This protocol is a representative method and may require optimization for specific instrumentation and impurity profiles.
1. Instrumentation and Consumables:
-
HPLC system equipped with a UV-Vis or Diode Array Detector (DAD)
-
C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (or other suitable buffer components)
-
Volumetric flasks, pipettes, and autosampler vials
2. Sample and Standard Preparation:
-
Sample Solution: Accurately weigh approximately 5 mg of the synthesized this compound and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to prepare a stock solution of 0.5 mg/mL. Further dilute as necessary to fall within the linear range of the detector.
-
Reference Standard Solution: If a certified reference standard is available, prepare a solution of similar concentration to the sample solution.
3. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-2 min: 40% B
-
2-15 min: 40% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 40% B
-
20-25 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or a more specific wavelength determined by UV-Vis spectral analysis of the compound)
-
Injection Volume: 10 µL
4. Data Analysis:
-
The purity of the this compound is determined by the area percent method. The peak area of the main compound is expressed as a percentage of the total area of all observed peaks in the chromatogram.
-
Potential impurities from the synthesis, such as unreacted starting materials or side-products from incomplete cyclization, can be identified by comparing the chromatogram to that of a reference standard or by using a mass spectrometer (LC-MS) for peak identification.[7][8]
Workflow for HPLC Purity Assessment
Caption: Workflow for HPLC purity assessment of this compound.
Comparison with Alternative Analytical Techniques
While HPLC is a robust method, other techniques can provide complementary or, in some cases, more suitable information depending on the specific analytical need. The primary alternatives include Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.[4][9][10]
Table 1: Comparison of Analytical Techniques for Purity Assessment of this compound
| Parameter | HPLC-UV | GC-MS | qNMR |
| Principle | Separation based on polarity and partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase, with mass-based detection. | Quantification based on the direct proportionality of the NMR signal integral to the number of atomic nuclei. |
| Typical Purity (%) | > 99.5% | > 99.5% | Absolute molar % (e.g., 99.7%) |
| Limit of Detection (LOD) | 0.01 - 0.1% | 0.01 - 0.1% | ~0.1% |
| Limit of Quantitation (LOQ) | 0.03 - 0.3% | 0.03 - 0.3% | ~0.3% |
| Primary Application | Routine purity testing, analysis of non-volatile and thermally labile impurities. | Purity testing, identification and quantification of volatile impurities and residual solvents. | Primary method for absolute purity determination without a specific reference standard.[11] |
| Sample Throughput | High | High | Low to Medium |
| Complexity | Moderate | Moderate | High |
Discussion of Alternatives
-
Gas Chromatography-Mass Spectrometry (GC-MS): Given that dichloronaphthyridines are relatively volatile, GC-MS is a viable alternative. Its primary advantage is the direct coupling to a mass spectrometer, which provides structural information for impurity identification. It is particularly effective for detecting volatile organic impurities and residual solvents from the synthesis. However, it is unsuitable for non-volatile or thermally labile impurities.
-
Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is a powerful, non-destructive technique that provides an absolute measure of purity without the need for a specific reference standard of the analyte.[11] Instead, a certified internal standard of known purity is used. This makes it an excellent orthogonal method to verify the results obtained from chromatographic techniques. While highly accurate, qNMR is generally less sensitive and has a lower throughput than HPLC or GC.[4]
Conclusion
For the routine and high-throughput purity assessment of synthesized this compound, HPLC-UV stands out as a versatile and reliable method. It offers a good balance of resolution, sensitivity, and speed. For comprehensive impurity profiling, especially for the identification of unknown volatile impurities, GC-MS is a powerful complementary technique. For the definitive determination of absolute purity and for the qualification of reference standards, qNMR is the method of choice, providing an orthogonal and highly accurate measurement. The selection of the most appropriate technique will ultimately depend on the specific requirements of the analysis, including the expected nature of impurities, the desired level of accuracy, and the available instrumentation.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of 1,5-Naphthyridine Kinase Inhibitors and Existing Drugs
For Researchers, Scientists, and Drug Development Professionals
The 1,5-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, yielding potent inhibitors against a range of protein kinases implicated in diseases such as cancer and fibrosis. This guide provides an objective comparison of the efficacy of select 1,5-naphthyridine kinase inhibitors with established drugs targeting the same kinases, supported by available preclinical and clinical data.
Data Presentation: Comparative Efficacy of Kinase Inhibitors
The following tables summarize the quantitative data for 1,5-naphthyridine derivatives and existing drugs against key kinase targets. It is important to note that much of the data for the novel 1,5-naphthyridine compounds comes from preclinical studies, while data for existing drugs often includes clinical trial results. Direct head-to-head comparative studies are limited, and thus, cross-study comparisons should be interpreted with caution.
Transforming Growth Factor-beta Type I Receptor (ALK5) Inhibitors
ALK5 is a critical mediator in the TGF-β signaling pathway, which is involved in cellular growth, differentiation, and fibrosis.
| Inhibitor Class | Compound Name | Target Kinase | IC50 / Ki | Efficacy Highlights |
| 1,5-Naphthyridine | Repsox | ALK5 | IC50: 4 nM[1] | Potent inhibition of ALK5 autophosphorylation.[1] Has been shown to induce the transdifferentiation of enteric glial cells into neurons in vitro.[2] |
| 1,5-Naphthyridine | Compound 19 | ALK5 | IC50: 4 nM[3] | Showed potent activity in both binding and cellular assays with selectivity over p38 MAP kinase.[3] |
| 1,5-Naphthyridine | Compound 15 | ALK5 | IC50: 6 nM[3] | Demonstrated potent inhibition of ALK5 autophosphorylation.[3] |
| Existing Drug | Galunisertib (LY2157299) | ALK5 | Ki: 86 nM; IC50: 0.051 µM (autophosphorylation)[4][5] | Has shown acceptable toxicity in Phase I studies for solid malignancies and hematologic improvements in Phase II studies for myelodysplastic syndromes.[4] |
Casein Kinase 2 (CK2) Inhibitors
CK2 is a serine/threonine kinase involved in cell cycle control, DNA repair, and circadian rhythm. Its dysregulation is linked to tumorigenesis.
| Inhibitor Class | Compound Name | Target Kinase | IC50 / Ki | Efficacy Highlights |
| 1,5-Naphthyridine | CX-4945 (Silmitasertib) | CK2 | Ki: 0.38 nM[6] | First CK2 inhibitor to enter clinical trials; has been investigated for various cancers.[6] Exerts anti-proliferative effects by suppressing CK2-mediated PI3K/Akt/mTOR signaling.[6] |
| Existing Drug | SGC-CK2-2 | CK2 | - | A derivative of CX-4945 with enhanced specificity but reduced potency.[7] |
c-Met Inhibitors
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a role in tumor cell proliferation, survival, and metastasis.
| Inhibitor Class | Compound Name | Target Kinase | IC50 / Ki | Efficacy Highlights |
| 1,5-Naphthyridine | N/A | c-Met | - | While specific 1,5-naphthyridine c-Met inhibitors with published IC50 values were not identified for direct comparison, the broader naphthyridine scaffold has shown promise.[8] |
| Existing Drug | Crizotinib | c-Met, ALK | - | Effective against non-small cell lung cancer (NSCLC) with ALK translocations.[9] |
| Existing Drug | Capmatinib | c-Met | - | Shows high selectivity and efficacy in clinical trials for NSCLC with MET exon 14 skipping mutations.[10] |
Spleen Tyrosine Kinase (Syk) Inhibitors
Syk is a non-receptor tyrosine kinase that plays a crucial role in the signaling of activating Fc receptors and the B-cell receptor.
| Inhibitor Class | Compound Name | Target Kinase | IC50 / Ki | Efficacy Highlights |
| 1,5-Naphthyridine | N/A | Syk | - | Specific 1,5-naphthyridine Syk inhibitors with direct comparative data were not readily available. |
| Existing Drug | Fostamatinib (active metabolite R406) | Syk | Ki: 30 nM[11] | Approved for the treatment of chronic immune thrombocytopenia (ITP).[12] R406 also inhibits other kinases, which may contribute to its clinical effects and side effect profile.[13][14] |
Signaling Pathways and Experimental Workflows
Visualizing the context of kinase inhibition is crucial for understanding the mechanism of action and the experimental approaches used for evaluation.
TGF-β Signaling Pathway and ALK5 Inhibition
The canonical TGF-β signaling pathway is initiated by ligand binding to the type II receptor, which then recruits and phosphorylates the ALK5 (type I) receptor. Activated ALK5 phosphorylates SMAD2 and SMAD3, leading to their complex formation with SMAD4 and translocation to the nucleus to regulate gene transcription. 1,5-Naphthyridine inhibitors like Repsox and existing drugs like Galunisertib act by competitively binding to the ATP-binding pocket of ALK5, thus preventing the phosphorylation of SMADs.
References
- 1. researchgate.net [researchgate.net]
- 2. TGFβR-1/ALK5 inhibitor RepSox induces enteric glia-to-neuron transition and influences gastrointestinal mobility in adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical assessment of galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. The casein kinase 2 inhibitor, CX-4945, as an anti-cancer drug in treatment of human hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Crizotinib, a small-molecule dual inhibitor of the c-Met and ALK receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clinical Pharmacokinetics and Pharmacodynamics of Fostamatinib and Its Active Moiety R406 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Phase I Trial of SYK Inhibition with Fostamatinib in the Prevention and Treatment of Chronic Graft-Versus-Host Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro pharmacological profiling of R406 identifies molecular targets underlying the clinical effects of fostamatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro pharmacological profiling of R406 identifies molecular targets underlying the clinical effects of fostamatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Spectroscopic Guide to 2,8-Dichloro-1,5-naphthyridine and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative spectroscopic analysis of 2,8-dichloro-1,5-naphthyridine and its derivatives, offering valuable data for the characterization and development of novel compounds based on this scaffold. The 1,5-naphthyridine core is a significant pharmacophore in medicinal chemistry, and a thorough understanding of its spectroscopic properties is crucial for the synthesis and identification of new therapeutic agents.
Spectroscopic Data Comparison
The following tables summarize key spectroscopic data for this compound and a selection of its derivatives. This information has been compiled from various research publications to facilitate a comparative analysis of the influence of different substituents on the spectroscopic properties of the 1,5-naphthyridine core.
¹H NMR Spectroscopic Data
The proton nuclear magnetic resonance (¹H NMR) data provides insights into the electronic environment of the protons on the naphthyridine ring system. The chemical shifts are influenced by the nature and position of the substituents.
| Compound | Solvent | δ (ppm) and J (Hz) | Reference |
| 8-chloro-2-(3-methylsulfonylphenyl)-1,5-naphthyridine | DMSO-d₆ | 8.95 (d, J = 4.7 Hz, 1H), 8.86 (t, J = 1.6 Hz, 1H), 8.70 (d, J = 7.8 Hz, 1H), 8.65 (s, 2H), 8.12 (d, J = 7.9 Hz, 1H), 8.09 (d, J = 4.7 Hz, 1H), 7.90 (t, J = 7.8 Hz, 1H), 3.34 (s, 3H) | [1] |
| 8-Chloro-2-[6-(trifluoromethyl)pyridin-3-yl]-1,5-naphthyridine | DMSO-d₆ | 9.61 (d, J = 2.1 Hz, 1H), 8.94 – 8.87 (m, 2H), 8.63 (s, 2H), 8.11 (dd, J = 8.3, 0.8 Hz, 1H), 8.06 (d, J = 4.7 Hz, 1H) | [1] |
| 8-chloro-2-(2-methoxypyridin-5-yl)-1,5-naphthyridine | DMSO-d₆ | 9.14 (d, J = 2.6 Hz, 1H), 8.88 (d, J = 4.7 Hz, 1H), 8.65 (dd, J = 8.8, 2.5 Hz, 1H), 8.53 (d, J = 2.7 Hz, 2H), 8.02 (d, J = 4.7 Hz, 1H), 7.04 (d, J = 8.7 Hz, 1H), 3.97 (s, 3H) | [1] |
¹³C NMR Spectroscopic Data
Carbon-13 nuclear magnetic resonance (¹³C NMR) spectroscopy provides information on the carbon framework of the molecules. The chemical shifts of the carbon atoms in the 1,5-naphthyridine ring are sensitive to the electronic effects of the substituents.
| Compound | Solvent | δ (ppm) | Reference |
| 2-iodo-1,5-naphthyridine derivative with 4-methylphenyl group | Not Specified | 153.3, 153.1, 151.5, 142.0, 136.5, 136.1, 132.7, 130.3 (2C), 129.6, 128.4 (2C), 125.6, 122.3, 21.3 | [2] |
| 2-iodo-1,5-naphthyridine derivative with 4-methoxyphenyl group | Not Specified | 160.8, 155.9, 153.3, 151.5, 147.0, 136.6, 132.7, 129.6, 128.7, 125.6 (2C), 123.7, 123.4, 118.3, 113.4, 100.5 | [2] |
| 2-iodo-1,5-naphthyridine derivative with furan group | Not Specified | 154.7, 153.3, 151.5, 147.4, 142.1, 136.0, 132.7, 129.6, 125.6, 118.1, 107.8, 106.6, 14.7 | [2] |
Mass Spectrometry Data
Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of a compound. For halogenated compounds like this compound, the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) is a characteristic feature in the mass spectrum, leading to M+2 and M+4 peaks.[3][4][5]
| Compound | Ionization Method | [M+H]⁺ (m/z) | Key Fragmentation Observations | Reference |
| 8-chloro-2-(3-methylsulfonylphenyl)-1,5-naphthyridine | LC-MS | 319.0 | The presence of one chlorine atom would result in a characteristic M+2 peak with approximately one-third the intensity of the molecular ion peak. | [1] |
| 8-Chloro-2-[6-(trifluoromethyl)pyridin-3-yl]-1,5-naphthyridine | LC-MS | 310.0 | Isotopic pattern for one chlorine atom is expected. | [1] |
| 8-chloro-2-(2-methyl-6-(trifluoromethyl)pyridin-3-yl)-1,5-naphthyridine | LC-MS | 324.1 | Isotopic pattern for one chlorine atom is expected. | [1] |
| 5-(8-chloro-1,5-naphthyridin-2-yl)-N-methylpicolinamide | LC-MS | 299.1 | Isotopic pattern for one chlorine atom is expected. | [1] |
UV-Vis Spectroscopic Data
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption maxima (λmax) are influenced by the extent of conjugation and the nature of the substituents on the 1,5-naphthyridine core.
| Compound | Solvent | λmax (nm) | Reference |
| Pyrrolo[1,5-a]-1,8-naphthyridine derivative (L1) | Not Specified | ~320 | [6] |
| Pyrrolo[1,5-a]-1,8-naphthyridine derivatives (L2-L4) | Not Specified | ~390 | [6] |
| Naphthalene-1,5-diamine-based chromophores (ND1–ND9) | Acetonitrile | 397.169–408.822 | [7] |
Experimental Protocols
Detailed experimental protocols are essential for reproducing and building upon existing research. Below are generalized protocols for the key spectroscopic techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the purified 1,5-naphthyridine derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrumentation : Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition : Typical parameters include a 30-degree pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. The number of scans can range from 16 to 64 for sufficient signal-to-noise.
-
¹³C NMR Acquisition : A proton-decoupled pulse sequence is typically used. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.
-
Data Processing : Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction.
Mass Spectrometry (MS)
-
Sample Preparation : Prepare a dilute solution of the analyte (typically 1-10 µg/mL) in a volatile solvent compatible with the ionization source (e.g., methanol, acetonitrile).
-
Instrumentation : Utilize a mass spectrometer equipped with a suitable ionization source, such as Electrospray Ionization (ESI) for polar compounds or Electron Impact (EI) for more volatile and thermally stable compounds.
-
Analysis Mode : For ESI, the analysis can be performed in either positive or negative ion mode, depending on the nature of the analyte.
-
Data Acquisition : Acquire the mass spectrum over a relevant mass-to-charge (m/z) range. For high-resolution mass spectrometry (HRMS), an Orbitrap or FT-ICR mass analyzer can be used to obtain accurate mass measurements for elemental composition determination.
-
Fragmentation Analysis (MS/MS) : To obtain structural information, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion (or a prominent fragment ion) and subjecting it to collision-induced dissociation (CID).
UV-Vis Spectroscopy
-
Sample Preparation : Prepare a stock solution of the compound in a spectroscopic grade solvent (e.g., ethanol, acetonitrile, or dichloromethane). From this stock, prepare a series of dilutions to achieve concentrations that result in an absorbance reading between 0.1 and 1.0.
-
Instrumentation : Use a dual-beam UV-Vis spectrophotometer.
-
Measurement : Record a baseline spectrum using a cuvette filled with the pure solvent. Then, record the absorption spectrum of the sample solution over a wavelength range of approximately 200-800 nm.
-
Data Analysis : Identify the wavelength of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
Visualizing the Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a novel 2,8-disubstituted-1,5-naphthyridine derivative.
Caption: Workflow for the spectroscopic characterization of 1,5-naphthyridine derivatives.
References
- 1. repository.up.ac.za [repository.up.ac.za]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. tutorchase.com [tutorchase.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. ias.ac.in [ias.ac.in]
- 7. Exploring the photovoltaic properties of naphthalene-1,5-diamine-based functionalized materials in aprotic polar medium: a combined experimental and DFT approach - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2,8-Dichloro-1,5-naphthyridine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. 2,8-Dichloro-1,5-naphthyridine, a chlorinated heterocyclic compound, requires careful management due to its potential hazards. This guide provides essential safety information and a step-by-step operational plan for its proper disposal.
Hazard Profile and Safety Precautions
| Hazard Statement | Description | GHS Classification |
| H302 | Harmful if swallowed | Acute toxicity, Oral (Category 4) |
| H315 | Causes skin irritation | Skin irritation (Category 2) |
| H319 | Causes serious eye irritation | Eye irritation (Category 2A) |
| H335 | May cause respiratory irritation | Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation |
Personal Protective Equipment (PPE): All personnel handling this compound must use appropriate PPE to minimize exposure.[3] This includes:
-
Eye Protection: Tightly fitting safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber.
-
Body Protection: A laboratory coat and closed-toe shoes.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[3]
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in accordance with institutional guidelines and local regulations for hazardous waste. As a chlorinated aromatic compound, it falls under the category of halogenated organic waste.[3]
1. Waste Segregation:
-
Collect all waste containing this compound, including contaminated consumables (e.g., weighing paper, pipette tips, gloves), in a designated and clearly labeled hazardous waste container.[3][4]
-
Crucially, do not mix halogenated organic waste with non-halogenated organic waste. [3] This is critical for proper disposal via incineration.
2. Container Management:
-
Use a compatible, sealable container for waste collection.[4]
-
The container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".[3]
-
Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area.[4]
3. Professional Disposal:
-
Arrange for the collection and disposal of the hazardous waste through a licensed and certified chemical waste disposal contractor.[5]
-
The primary method for the disposal of halogenated organic compounds is controlled incineration at a specialized facility.[5]
-
Under no circumstances should this chemical be disposed of down the drain or in regular trash. [5]
Emergency Procedures: Spill Management
In the event of a spill, prompt and appropriate action is necessary to mitigate risks.
Methodology for Spill Cleanup:
-
Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate non-essential personnel from the affected area. Ensure adequate ventilation, preferably by working within a fume hood if the spill is contained there.[4]
-
Don PPE: Before addressing the spill, ensure you are wearing the appropriate personal protective equipment as outlined above.[4]
-
Contain the Spill:
-
For solid spills, carefully sweep or scoop the material to avoid generating dust.[4]
-
For solutions, use an inert absorbent material such as vermiculite, sand, or earth to contain the liquid.
-
-
Collect Waste: Place all contaminated materials, including the spilled substance and absorbent materials, into a labeled, sealable hazardous waste container.[4]
-
Decontaminate the Area: Thoroughly clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose of Cleaning Materials: All materials used for cleaning, including wipes and contaminated PPE, must be disposed of as hazardous waste.[4]
Disposal Workflow
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2,8-Dichloro-1,5-naphthyridine
Essential Safety and Handling Guide for 2,8-Dichloro-1,5-naphthyridine
Hazard Summary
Based on data from analogous compounds, this compound is anticipated to possess the following hazards:
-
Serious Eye Irritation: Causes serious eye irritation.[1][2][3]
-
Respiratory Irritation: May cause respiratory irritation.[2][3][4]
Personal Protective Equipment (PPE)
Strict adherence to the recommended PPE is mandatory to prevent exposure when handling this compound.
| Scenario | Eyes/Face | Skin/Body | Respiratory |
| Routine Laboratory Use (in a fume hood) | Safety glasses with side shields or chemical splash goggles.[5] | Chemical-resistant gloves (e.g., nitrile or neoprene) and a standard lab coat.[5] | Not generally required when handled within a certified chemical fume hood.[5] |
| Handling Outside of a Fume Hood (e.g., weighing) | Chemical splash goggles.[5] | Chemical-resistant gloves and a lab coat. A chemical-resistant apron is recommended if there is a risk of splashing.[5] | A NIOSH-approved respirator with an organic vapor cartridge is recommended to prevent the inhalation of fine particles.[5] |
| Spill Cleanup | Chemical splash goggles and a face shield.[5] | Chemical-resistant gloves, a chemical-resistant apron or suit, and appropriate footwear.[5] | A NIOSH-approved respirator with an organic vapor cartridge.[5] |
Operational Plan: Safe Handling Procedure
A systematic approach is crucial for minimizing risk during the handling of this compound.
Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.
-
Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[5]
-
Before commencing work, ensure all necessary PPE is available and in good condition.
-
Keep the container of this compound tightly closed when not in use.
Handling Procedure:
-
Don the appropriate PPE as specified in the table above.
-
Avoid the formation and inhalation of dust.[6]
-
Avoid contact with skin and eyes.[6]
-
After handling, wash hands and any exposed skin thoroughly with soap and water.[4]
In Case of Exposure:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.
-
Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if skin irritation occurs.[1][4]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1][4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]
Caption: Step-by-step workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure safety.
Waste Categorization:
-
This material should be disposed of as halogenated organic waste.[5]
-
Do not mix with non-halogenated waste streams.
Waste Collection:
-
Solid Waste: Collect excess or unreacted this compound in a clearly labeled, sealed, and appropriate waste container.
-
Contaminated Disposables: Separately collect all disposables that have come into contact with the chemical, such as gloves, weighing paper, and pipette tips, in a designated, labeled waste bag or container.[7]
-
Empty Containers: Triple-rinse the container with a suitable solvent (e.g., acetone or ethanol). Dispose of the rinsate in the designated halogenated organic waste container.[5]
Waste Storage and Disposal:
-
Use a designated, leak-proof waste container made of high-density polyethylene (HDPE).
-
The container must be clearly labeled with "Hazardous Waste," "Halogenated Organic Waste," and the chemical name.[5]
-
Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[7]
-
Dispose of the chemical waste through your institution's EHS department or a licensed professional waste disposal service.[7]
Caption: Disposal workflow for this compound and associated waste.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
